1a,1b-dihomo Prostaglandin E2
Description
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Properties
Molecular Formula |
C22H36O5 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
(E)-9-[3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]non-7-enoic acid |
InChI |
InChI=1S/C22H36O5/c1-2-3-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-4-5-7-10-13-22(26)27/h6,9,14-15,17-19,21,23,25H,2-5,7-8,10-13,16H2,1H3,(H,26,27)/b9-6+,15-14+ |
InChI Key |
PNKJEXAWAIJTRO-NUFNZXCZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Biosynthesis of 1a,1b-dihomo-Prostaglandin E2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandins (B1171923) are a group of physiologically active lipid compounds that play crucial roles in a wide array of biological processes, including inflammation, pain, fever, and reproduction. While the biosynthesis and function of the canonical prostaglandins, such as Prostaglandin (B15479496) E2 (PGE2) derived from arachidonic acid (AA), are well-documented, there is a growing interest in less-abundant but potentially significant variants. This technical guide focuses on the biosynthesis of 1a,1b-dihomo-Prostaglandin E2 (1a,1b-dihomo-PGE2), a derivative of adrenic acid (AdA). This document provides a detailed overview of the enzymatic pathway, quantitative data where available, experimental methodologies, and the functional context of this specific prostaglandin.
The Biosynthesis Pathway of 1a,1b-dihomo-Prostaglandin E2
The synthesis of 1a,1b-dihomo-PGE2 is a multi-step enzymatic cascade that begins with the elongation of arachidonic acid and proceeds through the action of cyclooxygenases and prostaglandin synthases.
Elongation of Arachidonic Acid to Adrenic Acid
The precursor for 1a,1b-dihomo-PGE2 is adrenic acid (AdA; 22:4n-6), a 22-carbon polyunsaturated fatty acid. AdA is synthesized from the essential fatty acid arachidonic acid (AA; 20:4n-6) through a two-carbon chain elongation. This process occurs in the endoplasmic reticulum and is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs). Specifically, ELOVL5 and ELOVL2 have been identified as key enzymes in the elongation of long-chain polyunsaturated fatty acids, including the conversion of AA to AdA.[1][2]
Conversion of Adrenic Acid to 1a,1b-dihomo-Prostaglandin H2 by Cyclooxygenases
Once synthesized, adrenic acid can be metabolized by cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS). There are two main isoforms, COX-1 (PTGS1) and COX-2 (PTGS2). These enzymes catalyze the conversion of AdA into the unstable endoperoxide intermediate, 1a,1b-dihomo-Prostaglandin H2 (dihomo-PGH2).
Available data suggests that COX-2 is more efficient at metabolizing adrenic acid compared to COX-1.[3] This is in contrast to arachidonic acid, which is readily metabolized by both isoforms.
Isomerization of 1a,1b-dihomo-Prostaglandin H2 to 1a,1b-dihomo-Prostaglandin E2 by Prostaglandin E Synthases
The final step in the biosynthesis of 1a,1b-dihomo-PGE2 is the isomerization of dihomo-PGH2. This reaction is catalyzed by terminal prostaglandin E synthases (PGES). There are three known isoforms of PGES:
-
Cytosolic PGES (cPGES; PTGES3): A constitutively expressed enzyme that is preferentially coupled with COX-1.[4][5]
-
Microsomal PGES-1 (mPGES-1; PTGES): An inducible enzyme that is functionally coupled with COX-2 and plays a significant role in inflammation.[4][5]
-
Microsomal PGES-2 (mPGES-2; PTGES2): This enzyme can be coupled with both COX-1 and COX-2.[5]
Given that COX-2 is the primary enzyme for dihomo-PGH2 production from AdA, it is likely that mPGES-1 and mPGES-2 are the key enzymes responsible for the final conversion to 1a,1b-dihomo-PGE2, particularly in inflammatory or stimulated conditions.
Quantitative Data
Quantitative data on the biosynthesis of 1a,1b-dihomo-PGE2 is limited compared to that of PGE2. However, some comparative data for the COX-catalyzed step is available.
| Substrate | Enzyme | Relative Rate of Oxygenation (vs. AA with COX-2 as 100%) | Reference |
| Arachidonic Acid (AA) | COX-1 | Preferentially metabolized over AdA | [3] |
| Arachidonic Acid (AA) | COX-2 | 100% | [3] |
| Adrenic Acid (AdA) | COX-1 | Modest inhibition of AA oxygenation | [3] |
| Adrenic Acid (AdA) | COX-2 | 57% | [3] |
| Dihomo-γ-linolenic Acid (DGLA) | COX-2 | 115% | [3] |
| Eicosapentaenoic Acid (EPA) | COX-2 | 45% | [3] |
Note: Specific kinetic parameters (Km and Vmax) for the interaction of adrenic acid and dihomo-PGH2 with human COX and PGES isoforms are not extensively reported in the literature.
Functional Significance
Recent studies have highlighted a potential role for 1a,1b-dihomo-PGE2 and other dihomo-prostaglandins in the context of cellular senescence. Elevated levels of these lipids have been observed in senescent cells, suggesting their involvement in the senescence-associated secretory phenotype (SASP). The biological functions of 1a,1b-dihomo-PGE2 are an active area of research, with potential implications for aging, inflammation, and cancer.[6][7][8]
Experimental Protocols
The analysis of 1a,1b-dihomo-PGE2 typically involves extraction from a biological matrix followed by quantification using sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
General Workflow for Quantification of 1a,1b-dihomo-PGE2
Detailed Methodology for LC-MS/MS Analysis
The following is a representative protocol adapted from established methods for prostaglandin analysis, which can be optimized for 1a,1b-dihomo-PGE2.[9][10][11][12]
4.2.1. Sample Preparation and Extraction
-
Sample Collection: Collect cell culture supernatants or tissue homogenates and immediately add an antioxidant like butylated hydroxytoluene (BHT) to prevent autooxidation. Spike the sample with a known amount of a deuterated internal standard (e.g., d4-PGE2, if a specific dihomo-PGE2 standard is unavailable) to correct for extraction losses and matrix effects.
-
Acidification: Acidify the sample to approximately pH 3.5 with a suitable acid (e.g., citric acid or formic acid) to protonate the carboxylic acid group of the prostaglandin, making it amenable to extraction.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by acidified water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar impurities.
-
Elute the prostaglandins with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
4.2.2. Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column is typically used for the separation of prostaglandins.
-
Mobile Phase: A gradient elution is commonly employed using a two-solvent system:
-
Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid).
-
Solvent B: Acetonitrile or methanol with the same acidic modifier.
-
-
Gradient: A typical gradient would start with a low percentage of Solvent B, which is gradually increased to elute the more hydrophobic compounds.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min for standard analytical columns.
4.2.3. Tandem Mass Spectrometry (MS/MS)
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is used to generate the deprotonated molecule [M-H]⁻.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. This involves selecting the precursor ion (the [M-H]⁻ of 1a,1b-dihomo-PGE2) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This provides high selectivity and sensitivity.
-
Note: The specific mass transitions for 1a,1b-dihomo-PGE2 would need to be determined by infusing a pure standard into the mass spectrometer.
-
-
Quantification: A calibration curve is generated using a series of known concentrations of a 1a,1b-dihomo-PGE2 analytical standard. The concentration in the unknown sample is determined by comparing its peak area ratio (analyte/internal standard) to the calibration curve.
Conclusion
The biosynthesis of 1a,1b-dihomo-Prostaglandin E2 represents an important, yet understudied, branch of eicosanoid metabolism. This pathway, originating from the elongation of arachidonic acid, is catalyzed by a series of elongases, cyclooxygenases, and prostaglandin E synthases. While there are still gaps in our understanding of the precise enzyme kinetics and the full spectrum of its biological functions, emerging evidence points towards a role in cellular senescence. The analytical methods outlined in this guide provide a framework for researchers to further investigate the biosynthesis and physiological relevance of this and other dihomo-prostaglandins. As research in this area progresses, a more complete picture of the role of these lipid mediators in health and disease will undoubtedly emerge, potentially opening new avenues for therapeutic intervention.
References
- 1. Fatty acid elongase 5 (ELOVL5) alters the synthesis of long-chain unsaturated fatty acids in goat mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ELOVL5 ELOVL fatty acid elongase 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Interactions of fatty acids, nonsteroidal anti-inflammatory drugs, and coxibs with the catalytic and allosteric subunits of cyclooxygenases-1 and -2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin E synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin E synthases: Understanding their pathophysiological roles through mouse genetic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin E2 promotes features of replicative senescence in chronically activated human CD8+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular senescence involves an intracrine prostaglandin E2 pathway in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An improved LC-MS/MS method for the quantification of prostaglandins E(2) and D(2) production in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detecting pM concentrations of prostaglandins in cell culture supernatants by capillary SCX-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Role of 1a,1b-dihomo Prostaglandin E2 in Cellular Senescence: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging, tumorigenesis, and various age-related pathologies. The Senescence-Associated Secretory Phenotype (SASP) is a critical feature of senescent cells, characterized by the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors. While the protein components of the SASP have been extensively studied, the role of lipid mediators is an emerging area of intense investigation. Recent discoveries have identified a class of previously underappreciated lipids, the 1a,1b-dihomo-prostaglandins, as significant components of the senescent cell metabolome. This technical guide provides an in-depth examination of the biosynthesis and mechanism of action of 1a,1b-dihomo Prostaglandin (B15479496) E2 (dihomo-PGE2) in cellular senescence, summarizing key findings, experimental methodologies, and signaling pathways.
Introduction to Dihomo-Prostaglandins in Senescence
Prostaglandins (B1171923) are well-established lipid signaling molecules involved in inflammation and cellular homeostasis. Prostaglandin E2 (PGE2), derived from arachidonic acid (AA), is known to be upregulated during cellular senescence and contributes to the establishment and maintenance of the senescent phenotype through autocrine and paracrine signaling.[1][2]
A pivotal shift in understanding occurred with the discovery that senescent cells exhibit altered fatty acid metabolism, utilizing not only arachidonic acid (AA) but also adrenic acid (AdA) as substrates for cyclooxygenase (COX) enzymes.[3] This leads to the synthesis of a series of 22-carbon prostaglandins known as 1a,1b-dihomo-prostaglandins. Among these, levels of 1a,1b-dihomo-PGE2, 1a,1b-dihomo-PGD2, and particularly 1a,1b-dihomo-15-deoxy-Δ12,14-prostaglandin J2 (dihomo-15d-PGJ2), are significantly elevated in senescent cells.[3] This guide focuses on the specific role and mechanism of dihomo-PGE2 in this complex signaling network.
Biosynthesis of 1a,1b-dihomo-PGE2 in Senescent Cells
The synthesis of prostaglandins is catalyzed by cyclooxygenase enzymes, COX-1 and COX-2.[4][5] While both isoforms can produce prostaglandins, COX-2 is often inducibly expressed in response to stress and inflammatory stimuli, making it a key enzyme in the context of senescence.[1][6]
In non-senescent cells, PGE2 is primarily synthesized from the 20-carbon polyunsaturated fatty acid, arachidonic acid. However, senescent cells uniquely upregulate the synthesis of dihomo-prostaglandins from the 22-carbon fatty acid, adrenic acid (AdA).[7]
The biosynthetic pathway proceeds as follows:
-
Substrate Release : Phospholipase A2 releases adrenic acid from membrane phospholipids.
-
Oxygenation (COX-Catalyzed) : COX-1 or COX-2 catalyzes the conversion of AdA into the intermediate 1a,1b-dihomo-Prostaglandin G2 (dihomo-PGG2).
-
Reduction (Peroxidase Activity) : The same COX enzyme reduces dihomo-PGG2 to 1a,1b-dihomo-Prostaglandin H2 (dihomo-PGH2).[4]
-
Isomerization : Prostaglandin E synthases (PGES) isomerize dihomo-PGH2 to form the final product, 1a,1b-dihomo-Prostaglandin E2.
Figure 1. Biosynthesis pathway of 1a,1b-dihomo-PGE2 from adrenic acid in senescent cells.
Mechanism of Action in Driving Senescence
While dihomo-PGE2 is confirmed to accumulate in senescent cells, its specific downstream signaling cascade is less characterized than that of canonical PGE2. However, based on structural similarities and the well-documented actions of PGE2, a primary mechanism can be inferred, supplemented by the known actions of other dihomo-prostaglandins produced concurrently.
Inferred Mechanism via Prostaglandin E (EP) Receptors
Canonical PGE2 exerts its effects by binding to a family of four G-protein-coupled receptors: EP1, EP2, EP3, and EP4. These receptors are implicated in both the induction and maintenance of senescence.[1][8]
-
PGE2/EP Receptor Signaling : In human fibroblasts and keratinocytes, the COX-2/PGE2 axis drives senescence.[1][8] Studies have shown that PGE2 can act via an intracrine pathway, signaling through intracellular EP receptors (notably EP3) to establish and maintain the senescent state.[1] In other contexts, such as in COPD fibroblasts and keratinocytes, signaling through EP2 and EP4 receptors activates a feedback loop involving further COX-2 expression, reactive oxygen species (ROS) production, and subsequent activation of the p53 and p16 tumor suppressor pathways.[2][8]
Given its structural homology, 1a,1b-dihomo-PGE2 is presumed to act on the same EP receptors , triggering similar downstream cascades that reinforce cell cycle arrest and the SASP.
Figure 2. Inferred signaling pathway for dihomo-PGE2, based on canonical PGE2 action.
Reinforcement via Parallel Dihomo-Prostaglandin Pathways
Senescent cells produce a suite of dihomo-prostaglandins, not just dihomo-PGE2. The most highly elevated of these, dihomo-15d-PGJ2, has a distinct mechanism that complements and reinforces the senescent phenotype. This prostaglandin and other PGD2-related lipids promote senescence arrest and the SASP by activating RAS signaling.[9][10] The activation of the RAS/p53 pathway can create a positive feedback loop, further stimulating the COX enzymes responsible for producing these oxylipins.[7]
This parallel pathway suggests a multi-pronged mechanism where different dihomo-prostaglandins cooperate to robustly enforce the senescent state.
Figure 3. RAS signaling pathway activated by associated dihomo-prostaglandins.
Quantitative Data on Prostaglandin Accumulation in Senescence
Studies utilizing mass spectrometry have quantified the relative abundance of various prostaglandins in proliferating versus senescent cells. The data consistently show a dramatic increase in dihomo-prostaglandins, often surpassing the elevation of their canonical counterparts.[3]
| Prostaglandin Species | Precursor Fatty Acid | Relative Abundance in Senescent vs. Proliferating Cells | Reference |
| Prostaglandin E2 (PGE2) | Arachidonic Acid (AA) | Increased | [3] |
| 1a,1b-dihomo-Prostaglandin E2 | Adrenic Acid (AdA) | Increased | [3] |
| 1a,1b-dihomo-Prostaglandin D2 | Adrenic Acid (AdA) | Increased | [3] |
| 1a,1b-dihomo-15d-PGJ2 | Adrenic Acid (AdA) | Highly Elevated (Most abundant senescence-associated prostaglandin) | [3] |
Table 1. Summary of relative changes in prostaglandin levels upon induction of senescence. "Increased" denotes a measurable rise, while "Highly Elevated" indicates a substantial accumulation, marking it as a key biomarker.
Key Experimental Protocols
The investigation of dihomo-PGE2 in senescence relies on a combination of cell biology, biochemistry, and analytical chemistry techniques.
Protocol: Induction and Verification of Cellular Senescence
This protocol describes a generalized method for inducing and confirming a senescent phenotype in cultured cells, such as human fibroblasts (e.g., IMR-90).[11][12]
-
Cell Culture : Plate early-passage human fibroblasts at a low density in appropriate growth medium.
-
Induction of Senescence :
-
Ionizing Radiation (IR) : Expose cells to a single dose of X-ray or gamma radiation (e.g., 10-15 Gy) and culture for 7-10 days to allow the senescent phenotype to develop.[12]
-
Replicative Senescence : Continuously passage cells until they reach their Hayflick limit, exhibiting a cessation of proliferation.
-
-
Verification of Senescent Phenotype :
-
Morphology : Observe cells for characteristic morphological changes, including a flattened and enlarged shape.[11]
-
SA-β-Galactosidase Staining : Fix cells and stain at pH 6.0 with X-gal. Senescent cells will exhibit a prominent blue cytoplasmic stain.
-
Proliferation Assay (EdU Incorporation) : Culture cells with 5-ethynyl-2'-deoxyuridine (B1671113) (EdU). Non-proliferating senescent cells will fail to incorporate EdU into newly synthesized DNA.
-
Marker Expression : Use immunofluorescence or Western blotting to detect increased levels of p16(INK4a) or p21(WAF1/CIP1) and loss of Lamin B1.
-
Protocol: Analysis of Dihomo-Prostaglandins by Mass Spectrometry
This protocol outlines the workflow for extracting and quantifying intracellular oxylipins.[3]
-
Cell Harvesting : Wash cell monolayers with PBS and scrape into a methanol-containing buffer to quench enzymatic activity.
-
Lipid Extraction : Perform a biphasic liquid-liquid extraction using a solvent system (e.g., methyl tert-butyl ether/methanol/water). The lower aqueous phase is separated, and the upper organic phase containing the lipids is collected.
-
Sample Preparation : Dry the lipid extract under nitrogen gas and reconstitute in an appropriate solvent for analysis.
-
LC-MS/MS Analysis :
-
Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Separate different lipid species based on their retention time on the chromatography column.
-
Identify and quantify 1a,1b-dihomo-PGE2 and other prostaglandins based on their specific mass-to-charge (m/z) ratio and fragmentation patterns compared to known standards.
-
Figure 4. High-level workflow for studying dihomo-prostaglandins in senescence.
Conclusion and Future Directions
The discovery of 1a,1b-dihomo-prostaglandins as products of senescent cells marks a significant advancement in our understanding of the SASP and the metabolic reprogramming that accompanies senescence. While 1a,1b-dihomo-PGE2 levels are clearly elevated, its mechanism of action is likely intertwined with that of canonical PGE2 and the highly abundant dihomo-15d-PGJ2. Together, these molecules appear to create a robust signaling network that utilizes EP receptors and RAS activation to enforce the senescent state.
Future research should focus on:
-
Receptor Specificity : Directly confirming the binding affinity and activation of EP receptors by 1a,1b-dihomo-PGE2.
-
Downstream Signaling : Elucidating the precise downstream signaling events initiated specifically by dihomo-PGE2, independent of other prostaglandins.
-
Therapeutic Targeting : Investigating whether inhibiting the synthesis of dihomo-prostaglandins, for instance by targeting COX enzymes that preferentially use adrenic acid, could serve as a novel senomorphic or senolytic strategy.
-
In Vivo Relevance : Quantifying levels of dihomo-PGE2 in tissues and biofluids from aged organisms and in the context of age-related diseases.
This evolving area of research holds great promise for identifying new biomarkers of senescence and developing targeted therapies to mitigate the detrimental effects of senescent cell accumulation during aging.
References
- 1. Cellular senescence involves an intracrine prostaglandin E2 pathway in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eriba.umcg.nl [eriba.umcg.nl]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Cyclooxygenase enzymes: regulation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Prostaglandin E2 regulates senescence and post-senescence neoplastic escape in primary human keratinocytes | Aging [aging-us.com]
- 9. research.rug.nl [research.rug.nl]
- 10. Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Techniques to Induce and Quantify Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
1a,1b-dihomo Prostaglandin E2 and adrenic acid metabolism
An In-depth Technical Guide to 1a,1b-dihomo Prostaglandin (B15479496) E2 and Adrenic Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolism of adrenic acid (AdA), with a specific focus on the biosynthesis and potential physiological roles of 1a,1b-dihomo Prostaglandin E2 (dihomo-PGE2). Adrenic acid, a C22:4 omega-6 fatty acid, is the direct elongation product of arachidonic acid (ARA). Similar to arachidonic acid, it serves as a substrate for the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymatic pathways, leading to the formation of a class of lipid mediators known as dihomo-eicosanoids.[1][2] This guide details the metabolic pathways, presents available quantitative data on the biological activities of these metabolites, outlines detailed experimental protocols for their analysis, and illustrates key pathways and workflows through diagrams. This document is intended to serve as a foundational resource for researchers investigating the roles of these unique lipid mediators in health and disease.
Introduction to Adrenic Acid Metabolism
Adrenic acid (docosatetraenoic acid, 22:4n-6) is a polyunsaturated fatty acid structurally identical to the well-studied arachidonic acid, but with a two-carbon extension at the carboxyl end.[2] It is produced in the body through the elongation of arachidonic acid and can also be converted back to arachidonic acid via β-oxidation, suggesting it may serve as a reservoir for ARA.[1][2] However, AdA is also an independent substrate for the same enzymatic pathways that metabolize ARA, giving rise to a series of C22-derived lipid mediators. These include the dihomo-prostaglandins, dihomo-thromboxanes, and dihomo-epoxyeicosatrienoic acids (DH-EETs).[1][2] The balance between ARA and AdA metabolism is a critical area of research, as their products can have distinct or competitive biological activities.[3]
Biosynthesis of this compound
The synthesis of 1a,1b-dihomo-PGE2 from adrenic acid mirrors the canonical pathway for PGE2 synthesis from arachidonic acid. The process is initiated by the release of AdA from membrane phospholipids (B1166683) by phospholipase A2. Subsequently, cyclooxygenase enzymes (COX-1 and COX-2) catalyze the conversion of AdA into the intermediate endoperoxide, 1a,1b-dihomo-Prostaglandin H2 (dihomo-PGH2).[4][5] This intermediate is then isomerized by specific prostaglandin E synthases (PGES) to form 1a,1b-dihomo-PGE2.[4] This conversion has been identified in various cell types, including macrophages and endothelial cells, and in tissues such as the renal medulla.[1][3][4]
Metabolic Pathways of Adrenic Acid
Adrenic acid is a substrate for three major enzymatic pathways, leading to a diverse array of bioactive lipids.
Caption: Metabolic pathways of Adrenic Acid via COX, LOX, and CYP450 enzymes.
Biological Activity and Signaling
The biological functions of dihomo-prostaglandins are an emerging area of study. It is hypothesized that they act on the same family of G protein-coupled receptors as their arachidonic acid-derived counterparts. PGE2, for instance, signals through four receptor subtypes (EP1, EP2, EP3, and EP4), each coupled to distinct intracellular signaling cascades.[6]
-
EP1: Coupled to Gq, increasing intracellular calcium ([Ca²⁺]i), often leading to smooth muscle contraction.[6]
-
EP2 & EP4: Coupled to Gs, activating adenylyl cyclase, increasing cyclic AMP (cAMP) levels, and typically mediating vasodilation and inflammation.[6]
-
EP3: Coupled to Gi, inhibiting adenylyl cyclase and decreasing cAMP, with various downstream effects.[6]
While direct binding affinities for dihomo-PGE2 on EP receptors are not well-characterized, the known effects of other adrenic acid metabolites provide insight into their potential roles.
Putative Signaling Pathway for 1a,1b-dihomo-PGE2
Caption: Putative signaling of dihomo-PGE2 via EP receptors, based on known PGE2 pathways.
Quantitative Data
Quantitative data on the biological effects of adrenic acid metabolites are limited compared to those of arachidonic acid. The following tables summarize available findings.
Table 1: Biological Activities of Adrenic Acid Metabolites
| Metabolite | Biological Effect | System/Model | Quantitative Data | Reference |
| dihomo-PGI₂ | Inhibition of platelet aggregation | Thrombin-induced human platelets | 100-times less potent than PGI₂ | [3] |
| dihomo-EETs | Vasodilation | Bovine coronary arteries | Induce concentration-related relaxations (10⁻⁹–10⁻⁵ M) | [2] |
| Adrenic Acid | Vasodilation | Bovine adrenal cortical arteries | Concentration-dependent relaxations | [1] |
| 1a,1b-dihomo-PGE₂ | Cellular Senescence | Human Fibroblasts | Increased abundance in senescent cells |
Table 2: Adrenic Acid Metabolism in Various Tissues
| Tissue/Cell Type | Primary Metabolites Identified | Pathway | Reference |
| Human Endothelial Cells | dihomo-PGI₂, dihomo-PGE₂ | COX | [3] |
| Bovine Adrenal Zona Glomerulosa | dihomo-EETs, dihomo-PGs | CYP450, COX | [1] |
| Bovine Coronary Arteries | dihomo-EETs | CYP450 | [2] |
| Human Platelets | dihomo-Thromboxane, dihomo-HETEs | COX, LOX | [1] |
| Renal Medulla | dihomo-Thromboxane, dihomo-PGs | COX | [1][7] |
| RAW 264.7 Macrophages | 1a,1b-dihomo-PGE₂ | COX | [4] |
Experimental Protocols
Accurate quantification of dihomo-prostaglandins requires robust and sensitive analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, while enzyme-linked immunosorbent assays (ELISA) offer a higher-throughput alternative.[6][8]
Protocol 1: Quantification of dihomo-PGE2 by LC-MS/MS
This protocol provides a general workflow. Optimization of specific parameters for the instrument and matrix is critical.
1. Sample Collection and Preparation:
-
Cell Culture Media/Supernatants: Collect media, centrifuge to remove cells/debris. Add a COX inhibitor (e.g., 10 µM indomethacin) to prevent ex vivo synthesis.[6]
-
Plasma: Collect blood in EDTA tubes containing indomethacin. Centrifuge promptly at 4°C to separate plasma.[6]
-
Action: Immediately add a deuterated internal standard (e.g., PGE2-d4, which will have a similar retention time to dihomo-PGE2) to all samples, standards, and quality controls to account for extraction losses.[6]
2. Solid-Phase Extraction (SPE):
-
Purpose: To purify and concentrate prostaglandins (B1171923) from the complex biological matrix.
-
Column: Use a C18 reverse-phase SPE cartridge (e.g., 200 mg).[9]
-
Conditioning: Wash the column with 10 mL of ethanol, followed by 10 mL of deionized water.[9]
-
Sample Loading: Acidify the sample to pH ~3.5 with 2N HCl. Load the sample onto the column at a slow flow rate (~0.5 mL/min).[9]
-
Washing: Wash the column sequentially with 10 mL of water, 10 mL of 15% ethanol, and 10 mL of hexane (B92381) to remove interfering substances.[9]
-
Elution: Elute the prostaglandins with 10 mL of ethyl acetate (B1210297).[9]
-
Drying: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen.[9]
3. LC-MS/MS Analysis:
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 60:40 water:acetonitrile with 0.1% formic acid).
-
Chromatography:
-
Column: C18 reverse-phase HPLC column (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 mm x 100 mm).[10]
-
Mobile Phase A: 0.1% formic acid in water.[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Gradient: Develop a gradient to separate dihomo-PGE2 from other isomers and metabolites (e.g., start at 40% B, ramp to 80% B).[10]
-
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in negative ion mode.[10]
-
Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for dihomo-PGE2 and the internal standard must be determined by infusing pure standards.
-
Workflow for Prostaglandin Analysis
Caption: General experimental workflow for prostaglandin extraction and quantification.
Protocol 2: Competitive ELISA for dihomo-PGE2
This method is based on the competition between dihomo-PGE2 in the sample and a known amount of labeled PGE2 for binding to a limited number of antibody sites. Note that this requires an antibody with significant cross-reactivity for dihomo-PGE2.
1. Sample Preparation:
-
Samples may require dilution in the provided assay buffer. Urine and saliva often require 10- to 50-fold dilutions.[9]
-
If concentrations are very low, the SPE protocol described above may be necessary.[9]
2. Assay Procedure (General Steps):
-
Standard Curve: Prepare a serial dilution of a known dihomo-PGE2 standard.
-
Plate Loading: Add standards, controls, and prepared samples to the wells of a microplate pre-coated with a capture antibody.
-
Competitive Reaction: Add a fixed amount of enzyme-labeled prostaglandin (e.g., HRP-labeled PGE2) to each well. Incubate for 1-2 hours at room temperature.[6]
-
Washing: Wash the plate several times to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme on the bound labeled prostaglandin will convert the substrate, producing a color.
-
Read Absorbance: Stop the reaction and read the absorbance on a microplate reader. The signal intensity is inversely proportional to the amount of dihomo-PGE2 in the sample.[6]
3. Data Analysis:
-
Plot the absorbance of the standards against their concentrations to generate a standard curve.
-
Determine the concentration of dihomo-PGE2 in the samples by interpolating their absorbance values from the standard curve.
Conclusion and Future Directions
The metabolism of adrenic acid into 1a,1b-dihomo-PGE2 and other dihomo-eicosanoids represents a parallel, yet distinct, pathway to the well-characterized arachidonic acid cascade. Early evidence suggests these molecules are biologically active and may play roles in vascular tone, hemostasis, and cellular senescence.[2][3] However, the field is still in its infancy. Future research is critically needed to:
-
Elucidate the full spectrum of dihomo-eicosanoids produced in various physiological and pathological contexts.
-
Characterize the binding affinities and signaling activities of 1a,1b-dihomo-PGE2 and related compounds at the prostanoid receptors.
-
Determine the therapeutic potential of modulating adrenic acid metabolism or targeting the specific actions of its metabolites in diseases such as inflammation, cancer, and cardiovascular disorders.
This guide provides the foundational knowledge and methodological framework for scientists to advance our understanding of this intriguing class of lipid mediators.
References
- 1. ADRENIC ACID METABOLITES AS ENDOGENOUS ENDOTHELIUM- AND ZONA GLOMERULOSA-DERIVED HYPERPOLARIZING FACTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Synthesis of dihomoprostaglandins from adrenic acid (7,10,13,16-docosatetraenoic acid) by human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]
- 6. benchchem.com [benchchem.com]
- 7. Dihomo-prostaglandins and -thromboxane. A prostaglandin family from adrenic acid that may be preferentially synthesized in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What Are Prostaglandins? Function, Synthesis & Measurement Guide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Frontiers | Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models [frontiersin.org]
The Discovery of 1a,1b-dihomo-2,3-didehydro-Prostaglandin E2 in Ram Seminal Vesicles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of the novel, naturally occurring 1a,1b-dihomo-2,3-didehydro-Prostaglandin E2 found in ram seminal vesicles (RSV). This document details the experimental protocols, quantitative data, and proposed biosynthetic and signaling pathways relevant to this unique C22 prostaglandin (B15479496) analog.
Executive Summary
Ram seminal vesicles are a rich source of various prostaglandins (B1171923), including PGE1, PGE2, and PGE3. In 1993, a novel E-type prostaglandin, 1a,1b-dihomo-2,3-didehydro-PGE2, was isolated from this tissue. This discovery expanded the family of known natural prostaglandins to include C22 derivatives, suggesting a more complex metabolism of long-chain polyunsaturated fatty acids in reproductive tissues than previously understood. The structure of this compound was elucidated through mass spectrometry and nuclear magnetic resonance spectroscopy. This guide consolidates the available data on its discovery and provides detailed hypothetical protocols based on the original research and established methodologies for prostaglandin analysis.
Quantitative Data
The isolation and characterization of 1a,1b-dihomo-2,3-didehydro-PGE2 from ram seminal vesicles yielded specific quantitative data, which are summarized in the tables below. For context, comparative data for other prostaglandins found in the same tissue are included where available.
Table 1: Yield and Physicochemical Properties of 1a,1b-dihomo-2,3-didehydro-PGE2
| Parameter | Value | Reference |
| Starting Material | 5 kg Ram Seminal Vesicles (RSV) | [1] |
| PGE Fraction Yield | 1.1 g | [1] |
| Final Yield of Pure Compound | 5.2 mg | [1] |
| Physical State | Colorless oil | [1] |
| Optical Rotation ([α]D20) | -31° (c 0.6, CHCl3) | [1] |
| UV Absorption (as PGB analog) | λmax = 278 nm (ε = 27,000) | [1] |
Table 2: Key Mass Spectrometry Data for Derivatized 1a,1b-dihomo-2,3-didehydro-PGE2
| Derivative | Ionization Mode | Key m/z Values and Interpretations | Reference |
| PFB-(TMS)2-9-enol | Negative Ion CI | 593 [M-PFB]⁻ (base peak), 503 [M-(PFB+90)]⁻, 413 [M-(PFB+2*90)]⁻ | [1] |
| PFB-(TMS)2-9-enol | Electron Ionization (EI) | 774 [M]⁺, 703 [M-71]⁺, 684 [M-90]⁺, 613 [M-(71+90)]⁺, 441 [M-(C1-C7)]⁺, 173 (ω-chain) | [1] |
Table 3: Selected ¹³C NMR Chemical Shifts (Bruker AMX-500, CDCl₃)
| Carbon Atom | Chemical Shift (ppm) | Reference |
| C-1b | 22.7 | [1] |
| C-4 | 25.5 | [1] |
| C-7 | 25.1 | [1] |
Experimental Protocols
The following are detailed experimental protocols for the isolation and characterization of 1a,1b-dihomo-2,3-didehydro-PGE2, based on the original discovery and general laboratory practices for prostaglandin research.
Extraction of Prostaglandins from Ram Seminal Vesicles
-
Homogenization: 5 kg of ram seminal vesicles are homogenized.
-
Lipid Extraction: The homogenate is subjected to a lipid extraction procedure. Neutral lipids are first removed by extraction with hexane (B92381) from an alkali-water solution of total lipids. The aqueous phase is then acidified, and the fraction containing E-prostaglandins is extracted with ethyl acetate (B1210297).[1]
-
Solvent Removal: The ethyl acetate is evaporated under reduced pressure to yield a crude lipid extract containing the prostaglandin fraction.
Chromatographic Purification
-
Silica (B1680970) Gel Chromatography (Initial Fractionation):
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of methanol (B129727) in chloroform.
-
Procedure: The crude lipid extract is loaded onto the silica gel column. The column is eluted with a stepwise gradient of increasing methanol concentration in chloroform. The PGE fraction is collected, typically eluting at a concentration of approximately 3.5% methanol in chloroform.[1]
-
-
Preparative High-Performance Liquid Chromatography (HPLC): The PGE fraction is subjected to repeated normal and reversed-phase preparative HPLC for further purification.
-
Normal Phase HPLC:
-
Column: Silica-based column.
-
Mobile Phase: A non-polar solvent system (e.g., a mixture of hexane and isopropanol).
-
Detection: UV detector.
-
-
Reversed-Phase HPLC:
-
Column: C18 column.
-
Mobile Phase: A polar solvent system (e.g., a gradient of acetonitrile (B52724) in water with a small amount of acid, such as formic acid).
-
Detection: UV detector.
-
-
Fraction Collection: Fractions are collected and analyzed for purity. The fractions containing the target compound are pooled.
-
Structural Elucidation
-
Mass Spectrometry (MS):
-
Derivatization: The purified compound is derivatized to its pentafluorobenzyl (PFB) ester and trimethylsilyl (B98337) (TMS) ether to improve volatility and ionization for gas chromatography-mass spectrometry (GC-MS).
-
Analysis: The derivatized sample is analyzed by both negative ion chemical ionization (NICI) and electron ionization (EI) mass spectrometry to determine the molecular weight and fragmentation pattern.[1]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A high-field NMR spectrometer (e.g., Bruker AMX-500).
-
Experiments: 1D ¹H and ¹³C NMR, as well as 2D correlation experiments (¹H-¹H COSY and ¹H-¹³C COSY), are performed to establish the connectivity of atoms and the stereochemistry of the molecule.[1]
-
Visualizations: Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for the isolation and identification of 1a,1b-dihomo-2,3-didehydro-PGE2.
Proposed Biosynthetic Pathway
The precursor for a dihomo-prostaglandin is a C22 polyunsaturated fatty acid. Ram seminal plasma is known to contain docosapentaenoic acid (DPA, 22:5n-3 or 22:5n-6). The biosynthesis of 1a,1b-dihomo-2,3-didehydro-PGE2 likely follows the established cyclooxygenase pathway.
Caption: Proposed biosynthetic pathway for 1a,1b-dihomo-2,3-didehydro-PGE2.
General Prostaglandin E2 Signaling Pathway
While the specific receptor and downstream effects of 1a,1b-dihomo-2,3-didehydro-PGE2 are yet to be determined, it is hypothesized to interact with one of the known PGE2 receptors (EP1-4). The following diagram illustrates the general signaling cascades initiated by PGE2 binding to its G-protein coupled receptors.
Caption: General signaling pathways of Prostaglandin E2 receptors.
Conclusion
The discovery of 1a,1b-dihomo-2,3-didehydro-PGE2 in ram seminal vesicles highlights the diversity of prostaglandin structures in nature and points to the existence of biosynthetic pathways for C22 fatty acid-derived eicosanoids. Further research is warranted to fully elucidate the biosynthetic pathway, determine the specific receptor interactions, and understand the physiological role of this unique prostaglandin. The methodologies and data presented in this guide serve as a comprehensive resource for researchers in the fields of reproductive biology, lipid biochemistry, and drug development.
References
In-Depth Technical Guide: NMR and Mass Spectrometry Analysis of 1a,1b-dihomo Prostaglandin E2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of 1a,1b-dihomo Prostaglandin (B15479496) E2 (1a,1b-dihomo-PGE2), a significant, yet less common, bioactive lipid. This document details the structural elucidation of this prostaglandin analog, presents its spectroscopic data in a clear, tabular format, and outlines detailed experimental protocols for its analysis. Additionally, it includes a visualization of the relevant biosynthetic pathway to provide a complete contextual understanding for researchers in drug discovery and development.
Introduction
1a,1b-dihomo Prostaglandin E2 is a derivative of Prostaglandin E2 (PGE2) with a two-carbon extension in the carboxylic acid side chain. It is formed from the metabolism of adrenic acid (docosatetraenoic acid) through the action of cyclooxygenase (COX) and PGE synthase enzymes.[1][2] First identified in ram seminal vesicles, this compound has also been observed in RAW 264.7 macrophage-conditioned media and has been noted to increase in senescent cells, suggesting its potential role in various physiological and pathological processes.[1][3] Accurate and detailed analytical methods are crucial for understanding its biosynthesis, signaling, and potential as a therapeutic target.
Structural Elucidation and Spectroscopic Data
The definitive structure of 1a,1b-dihomo-PGE2 was established through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. The initial isolation and characterization were performed on a related compound, 1a,1b-dihomo-2,3-didehydro-PGE2, from ram seminal vesicles, which provided the foundational analytical data for this class of molecules.[4]
Mass Spectrometry Analysis
Mass spectrometry is a critical tool for the identification and quantification of 1a,1b-dihomo-PGE2. Electron Ionization (EI-MS) of a derivatized form of the related 1a,1b-dihomo-2,3-didehydro-PGE2 revealed a fragmentation pattern that was instrumental in its structural elucidation.
Key Fragmentation Data for Derivatized 1a,1b-dihomo-2,3-didehydro-PGE2: [4]
| Ion | m/z | Interpretation |
| [M]+ | 774 | Molecular ion of the PFB-(TMS)2-9-enol derivative |
| [M-71]+ | 703 | Loss of the C5H11 side chain |
| [M-90]+ | 684 | Loss of trimethylsilanol (B90980) (TMSOH) |
| [M-(71+90)]+ | 613 | Consecutive loss of the C5H11 side chain and TMSOH |
| [M-(C1-C7)]+ | 441 | Loss of the carboxylic acid side chain |
| 173 | Fragment corresponding to the ω-chain |
Negative Ion Chemical Ionization (NICI-MS) of the pentafluorobenzyl (PFB) ester, trimethylsilyl (B98337) (TMS) ether derivative of 1a,1b-dihomo-2,3-didehydro-PGE2 showed a base peak at m/z 593 [M-PFB]-, confirming the molecular weight and the presence of a carboxylic acid and two hydroxyl groups.[4]
NMR Spectroscopy Analysis
¹H and ¹³C NMR spectroscopy, including 2D correlation experiments (COSY), provide the detailed structural information necessary for unambiguous identification. While a complete, publicly available dataset for 1a,1b-dihomo-PGE2 is scarce, the analysis of the closely related 1a,1b-dihomo-2,3-didehydro-PGE2 provides valuable reference points.[4]
¹³C NMR Chemical Shift Data for 1a,1b-dihomo-2,3-didehydro-PGE2: [4]
| Carbon Atom | Chemical Shift (ppm) |
| C-1b | 22.7 |
| C-4 | 25.5 |
| C-7 | 25.1 |
The Z-configuration of the Δ⁵ bond was confirmed by the chemical shift of C-7 at 25.1 ppm, which is comparable to that of PGE1 (25.2 ppm). The chemical shift of C-4 at 25.5 ppm further supported the assignment of the double bond positions.[4]
Experimental Protocols
The following are detailed methodologies for the extraction, purification, and analysis of 1a,1b-dihomo-PGE2 from biological samples, based on established protocols for eicosanoids.
Sample Preparation and Extraction
-
Homogenization: Biological tissues (e.g., seminal vesicles) are ground and homogenized in a mixture of chloroform, methanol (B129727), and water.[4]
-
Lipid Extraction: The total lipids are extracted from the homogenate. Neutral lipids are removed by extraction with hexane (B92381) from an alkaline aqueous solution of the total lipids.[4]
-
Acidification and Prostaglandin Extraction: The aqueous phase is acidified, and the prostaglandins (B1171923) are then extracted with ethyl acetate.[4]
-
Solid-Phase Extraction (SPE): For cleaner samples, SPE can be employed. The acidified sample is loaded onto a C18 SPE cartridge, washed with an aqueous organic solvent, and the prostaglandins are eluted with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).
Chromatographic Separation
High-performance liquid chromatography (HPLC) is essential for the purification and separation of 1a,1b-dihomo-PGE2 from other prostaglandins and lipids.
-
Normal-Phase HPLC: The extracted lipid fraction is subjected to silica (B1680970) gel chromatography using a methanol/chloroform gradient to separate the E-type prostaglandins.[4]
-
Reversed-Phase HPLC: Further purification is achieved using reversed-phase HPLC to isolate the pure 1a,1b-dihomo-PGE2.
Mass Spectrometry Analysis Protocol
-
Derivatization (for GC-MS):
-
Protect the ketone group as a methyloxime by reacting with methoxyamine hydrochloride in pyridine.
-
Esterify the carboxylic acid group with diazomethane (B1218177) or another suitable reagent.
-
Silylate the hydroxyl groups using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2]
-
-
LC-MS/MS Analysis (for underivatized compound):
-
Chromatography: Utilize a C18 reversed-phase column with a gradient elution, typically using a mobile phase of water and acetonitrile (B52724) with a small amount of formic acid to improve ionization.
-
Ionization: Employ electrospray ionization (ESI) in negative ion mode, as it is highly sensitive for acidic molecules like prostaglandins.
-
Mass Analysis: Use a triple quadrupole or ion trap mass spectrometer to perform tandem MS (MS/MS). The precursor ion (the [M-H]⁻ of 1a,1b-dihomo-PGE2) is selected and fragmented to produce characteristic product ions for quantification and confirmation.
-
NMR Spectroscopy Protocol
-
Sample Preparation: A purified sample of 1a,1b-dihomo-PGE2 (several milligrams) is dissolved in a deuterated solvent (e.g., CDCl₃ or methanol-d₄).
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Key regions of interest include the olefinic protons, the protons adjacent to hydroxyl and carbonyl groups, and the aliphatic chain protons.
-
¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum. This will provide the chemical shifts of all carbon atoms in the molecule.
-
2D NMR:
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, allowing for the tracing of the proton connectivity throughout the molecule's carbon skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, aiding in the assignment of both ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity of different parts of the molecule, such as the side chains to the cyclopentanone (B42830) ring.
-
Biosynthesis and Signaling Pathway
1a,1b-dihomo-PGE2 is synthesized from adrenic acid, a 22-carbon polyunsaturated fatty acid. The pathway mirrors that of PGE2 synthesis from arachidonic acid.
Caption: Biosynthesis of 1a,1b-dihomo-PGE2 from adrenic acid.
The signaling of PGE2, and presumably its dihomo analog, is mediated through four G-protein coupled receptors: EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling cascades.
Caption: Simplified signaling pathways of PGE2 receptors.
Conclusion
This technical guide provides a foundational resource for the NMR and mass spectrometry analysis of this compound. The presented data and protocols are essential for researchers investigating the role of this and other eicosanoids in health and disease. As research into the "dihomo" series of prostaglandins expands, the methodologies outlined here will be invaluable for the accurate identification, quantification, and structural characterization of these important lipid mediators.
References
- 1. researchgate.net [researchgate.net]
- 2. The biosynthesis of 1a, 1b-dihomo-PGF2 and 1a,1b-dihomo-PGF2 alpha from 7, 10, 13, 16-docosatetraenoic acid by an acetone-pentane powder of sheep vesicular gland microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kbfi.ee [kbfi.ee]
1a,1b-dihomo Prostaglandin E2: An Emerging Intracellular Signaling Molecule
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1a,1b-dihomo Prostaglandin (B15479496) E2 (dihomo-PGE2) is a unique, 22-carbon polyunsaturated fatty acid derived from adrenic acid (AdA). While the roles of conventional 20-carbon prostaglandins (B1171923), such as PGE2, in extracellular signaling via cell surface G-protein coupled receptors are well-documented, emerging evidence suggests that dihomo-PGE2 may also function as an intracellular signaling molecule. This technical guide provides a comprehensive overview of the current understanding of dihomo-PGE2, focusing on its biosynthesis, potential intracellular (intracrine) signaling mechanisms, and the experimental protocols required for its study. Given the nascent stage of research into its specific intracellular actions, this guide synthesizes direct evidence with plausible mechanistic hypotheses drawn from related signaling paradigms.
Biosynthesis and Cellular Occurrence
1a,1b-dihomo-PGE2 is not derived from the canonical arachidonic acid (AA) pathway but is instead synthesized from adrenic acid (7,10,13,16-docosatetraenoic acid), a two-carbon elongation product of AA. The synthesis is a multi-step enzymatic process initiated by the release of AdA from membrane phospholipids.
The biosynthetic pathway is as follows:
-
Adrenic Acid Release: Phospholipase A2 enzymes release AdA from the sn-2 position of membrane phospholipids.
-
Cyclooxygenation: Cyclooxygenase (COX-1 or COX-2) enzymes convert AdA into the unstable endoperoxide intermediate, 1a,1b-dihomo Prostaglandin G2 (dihomo-PGG2).
-
Peroxidation: The peroxidase activity of COX enzymes then reduces dihomo-PGG2 to 1a,1b-dihomo Prostaglandin H2 (dihomo-PGH2).
-
Isomerization: Finally, specific prostaglandin E synthases (PGES), such as microsomal PGES-1 (mPGES-1), isomerize dihomo-PGH2 to form 1a,1b-dihomo-PGE2.
Caption: Biosynthesis of 1a,1b-dihomo Prostaglandin E2 from Adrenic Acid.
1a,1b-dihomo-PGE2 has been identified in several cell types, including human umbilical vein endothelial cells and RAW 264.7 macrophages[1][2]. Notably, recent studies have shown a significant accumulation of intracellular 1a,1b-dihomo-PGE2 and other dihomo-prostaglandins in senescent human fibroblasts, suggesting a role in cellular aging processes[3].
Intracellular Signaling: A Mechanistic Hypothesis
While direct evidence for the intracellular signaling pathways of 1a,1b-dihomo-PGE2 is still emerging, the concept of "intracrine" signaling by the closely related PGE2 provides a strong hypothetical framework. Intracrine signaling involves a molecule acting within its cell of synthesis, without being secreted[1][4].
A. Hypothetical Intracrine Signaling via Intracellular EP Receptors
Studies have shown that PGE2 can signal through intracellularly localized E-prostanoid (EP) receptors, particularly the EP3 receptor, to induce cellular senescence[1]. It is plausible that 1a,1b-dihomo-PGE2 follows a similar path. In this model, newly synthesized dihomo-PGE2 could bind to EP receptors located on the nuclear envelope or within the cytoplasm, initiating a signaling cascade.
Caption: Hypothetical Intracrine Signaling of 1a,1b-dihomo-PGE2.
B. Potential Downstream Pathway: RAS Activation
A compelling piece of evidence for an intracellular role of dihomo-prostaglandins comes from studies on cellular senescence, where the accumulation of 1a,1b-dihomo-15-deoxy-Δ12,14-prostaglandin J2 (a metabolite of dihomo-PGD2) was shown to promote the senescence-associated secretory phenotype (SASP) and reinforce proliferative arrest by activating the RAS signaling pathway[5][6]. Given the structural similarity and shared precursor (adrenic acid), it is conceivable that 1a,1b-dihomo-PGE2 could also influence the RAS cascade.
Caption: Potential Downstream RAS Pathway Activation by dihomo-PGE2.
C. Other Potential Intracellular Targets
Other prostaglandins, such as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), are known ligands for the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ)[7][8]. While there is no direct evidence of 1a,1b-dihomo-PGE2 binding to PPARs, this remains a plausible avenue for its intracellular action that warrants further investigation.
Quantitative Data
To date, there is a significant lack of quantitative data regarding the specific intracellular signaling actions of 1a,1b-dihomo-PGE2. The table below summarizes the current status and highlights areas where data from the analogous PGE2 molecule can provide context.
| Parameter | This compound | Prostaglandin E2 (for comparison) |
| Intracellular Concentration | Not yet quantified. | Varies by cell type and stimulation; can be measured by EIA or LC-MS/MS[9]. |
| Binding Affinity (Kd) to Intracellular Receptors | Unknown. | For cell surface EP3, Kd can be in the nanomolar range. Intracellular binding affinity is not well characterized. |
| EC50 for Intracellular Effects | Not determined. | PGE2-induced phosphorylation of RIN1 (involved in RAS signaling) has an EC50 of ~30 nM[10]. |
Experimental Protocols
Investigating the intracellular signaling of 1a,1b-dihomo-PGE2 requires specialized protocols for its synthesis, measurement, and the assessment of its effects on downstream pathways.
A. Protocol for In Vitro Synthesis of 1a,1b-dihomo-PGE2
This protocol describes the enzymatic synthesis of 1a,1b-dihomo-PGE2 from adrenic acid using microsomal preparations containing COX and mPGES-1 enzymes.
-
Preparation of Microsomes:
-
Homogenize sheep seminal vesicles (a rich source of COX and mPGES-1) in a buffered solution (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 8.0) containing 1 mM EDTA.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes to remove large debris.
-
Centrifuge the resulting supernatant at 100,000 x g for 60 minutes to pellet the microsomes.
-
Resuspend the microsomal pellet in the same buffer.
-
-
Enzymatic Reaction:
-
In a reaction vessel, combine the microsomal preparation with a reaction buffer containing co-factors such as reduced glutathione (B108866) (for mPGES-1 activity) and hydroquinone (B1673460) (to prevent side reactions).
-
Initiate the reaction by adding the substrate, adrenic acid (typically in the µM range).
-
Incubate at 37°C for a specified time (e.g., 10-30 minutes).
-
-
Extraction and Purification:
-
Stop the reaction by acidifying the mixture to pH 3-4 with citric acid.
-
Extract the lipids with an organic solvent such as ethyl acetate.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Purify the 1a,1b-dihomo-PGE2 from the residue using high-performance liquid chromatography (HPLC).
-
Caption: Workflow for the in vitro synthesis of 1a,1b-dihomo-PGE2.
B. Protocol for Measurement of Intracellular 1a,1b-dihomo-PGE2 by LC-MS/MS
This protocol is adapted from methods used for other intracellular eicosanoids and is considered the gold standard for specificity and sensitivity[11][12].
-
Sample Collection and Lysis:
-
Culture cells to the desired confluency and apply experimental treatments.
-
Aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
Immediately add ice-cold methanol (B129727) containing an antioxidant (e.g., butylated hydroxytoluene) and an internal standard (e.g., deuterated PGE2) to the cells to quench metabolic activity and lyse the cells.
-
Scrape the cells and collect the lysate.
-
-
Lipid Extraction:
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the lipid fraction from the cell lysate.
-
For SPE, use a C18 column. Condition the column with methanol and then water. Load the acidified sample, wash with a low-percentage organic solvent, and elute the prostaglandins with a high-percentage organic solvent (e.g., methyl formate (B1220265) or ethyl acetate).
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase.
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Use a suitable C18 column for chromatographic separation.
-
Perform mass spectrometry in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for 1a,1b-dihomo-PGE2 and the internal standard.
-
-
Quantification:
-
Quantify the amount of 1a,1b-dihomo-PGE2 in the sample by comparing its peak area to that of the known concentration of the internal standard.
-
Caption: Workflow for LC-MS/MS measurement of intracellular dihomo-PGE2.
Conclusion and Future Directions
The study of this compound as an intracellular signaling molecule is a new and exciting frontier in lipid biology. While direct evidence of its specific signaling cascade is currently limited, its synthesis from adrenic acid and its documented intracellular accumulation, particularly in the context of cellular senescence, strongly suggest a functional role within the cell.
The intracrine signaling of PGE2 via intracellular EP receptors and the activation of the RAS pathway by the related dihomo-prostaglandin, dihomo-15d-PGJ2, provide robust frameworks for future investigation. The protocols outlined in this guide offer the necessary tools to begin dissecting the synthesis, quantification, and downstream effects of this intriguing molecule.
Future research should prioritize:
-
Identification of Intracellular Receptors: Utilizing techniques such as affinity chromatography with labeled dihomo-PGE2 to pull down binding partners.
-
Elucidation of Downstream Pathways: Employing phosphoproteomics and kinome analysis in cells treated with dihomo-PGE2 to identify activated signaling cascades.
-
Functional Studies: Using genetic tools like CRISPR/Cas9 to knock out candidate receptors or signaling proteins to validate their role in mediating the effects of intracellular dihomo-PGE2.
A deeper understanding of 1a,1b-dihomo-PGE2's intracellular signaling could unveil novel regulatory mechanisms in health and disease, particularly in areas like aging, inflammation, and cancer, offering new targets for therapeutic intervention.
References
- 1. Cellular senescence involves an intracrine prostaglandin E2 pathway in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JCI - Receptors for prostaglandin E2 that regulate cellular immune responses in the mouse [jci.org]
- 4. Intracrine - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 6. Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of peroxisome proliferator activated receptor (PPAR)gamma agonists on prostaglandins cascade in joint cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of the peroxisome proliferator-activated receptor-gamma (PPAR-gamma) and its natural ligand 15-deoxy-Delta12, 14-prostaglandin J2 in the regulation of microglial functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intracellular measurement of prostaglandin E2: effect of anti-inflammatory drugs on cyclooxygenase activity and prostanoid expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandin E2-Dependent Phosphorylation of RAS Inhibition 1 (RIN1) at Ser 291 and 292 Inhibits Transforming Growth Factor-β-Induced RAS Activation Pathway in Human Synovial Fibroblasts: Role in Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for LC-MS/MS Quantification of 1a,1b-dihomo Prostaglandin E2
Introduction
1a,1b-dihomo Prostaglandin (B15479496) E2 (dihomo PGE2) is a biologically active lipid mediator derived from the oxygenation of adrenic acid (AdA). Like its analogue Prostaglandin E2 (PGE2), which is derived from arachidonic acid, dihomo PGE2 is implicated in various physiological and pathophysiological processes, including inflammation and cellular senescence.[1][2][3] Accurate quantification of dihomo PGE2 in biological matrices is crucial for understanding its roles in health and disease. This application note provides a detailed protocol for the sensitive and specific quantification of 1a,1b-dihomo Prostaglandin E2 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway
Dihomo PGE2 is synthesized from adrenic acid, a 22-carbon polyunsaturated fatty acid, through the enzymatic action of cyclooxygenase (COX) and prostaglandin E synthase (PGES). This pathway is analogous to the synthesis of PGE2 from arachidonic acid. These eicosanoids and their dihomo-analogs are key players in inflammatory signaling cascades.
Experimental Protocol
This protocol is designed for the quantification of 1a,1b-dihomo PGE2 in cell culture supernatants. Modifications may be necessary for other biological matrices.
1. Materials and Reagents
-
This compound analytical standard
-
This compound-d4 (or other suitable deuterated analog) as internal standard (IS)
-
LC-MS grade methanol (B129727), acetonitrile, water, and ethyl acetate (B1210297)
-
Hexane
-
Formic acid or acetic acid
-
Butylated hydroxytoluene (BHT)
-
Citric Acid
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction supplies
-
Nitrogen evaporator
-
Vortex mixer and centrifuge
2. Sample Preparation (Liquid-Liquid Extraction)
-
To a 500 µL aliquot of cell culture supernatant, add 20 µL of the internal standard working solution (e.g., 100 ng/mL dihomo PGE2-d4).[4]
-
Add 5 µL of 10% BHT to prevent auto-oxidation.[4]
-
Acidify the sample by adding 40 µL of 1 M citric acid.[4]
-
Perform liquid-liquid extraction by adding 2 mL of hexane/ethyl acetate (1:1, v/v) and vortexing for 1 minute.[4]
-
Centrifuge at low speed (e.g., 2000 x g) for 5 minutes at 4°C to separate the phases.[4]
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 4-6) twice more, combining the organic phases.[4]
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.[4]
-
Reconstitute the dried extract in 100-200 µL of the initial mobile phase (e.g., 25% methanol in water with 0.1% formic acid) for LC-MS/MS analysis.[4][5]
3. Experimental Workflow
The overall workflow for sample analysis is depicted below.
References
- 1. Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]
Application Notes and Protocols for Measuring Dihomo-Prostaglandins in Cell Culture using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihomo-prostaglandins are a class of lipid mediators derived from dihomo-γ-linolenic acid (DGLA), an omega-6 fatty acid.[1][2] These signaling molecules, including Prostaglandin (B15479496) E1 (PGE1), play crucial roles in various physiological and pathophysiological processes, such as inflammation, vasodilation, and cell proliferation.[3][4][5] Unlike the prostaglandins (B1171923) derived from arachidonic acid (e.g., PGE2), which are often pro-inflammatory, dihomo-prostaglandins can exhibit anti-inflammatory and distinct biological activities.[1][2][6] Consequently, the accurate measurement of dihomo-prostaglandins in cell culture supernatants is essential for understanding their cellular functions and for the development of novel therapeutics targeting these pathways.
This document provides detailed application notes and protocols for the quantification of dihomo-prostaglandins, using Prostaglandin E1 (PGE1) as a representative analyte, in cell culture supernatants by Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathway of Dihomo-Prostaglandin (PGE1)
Dihomo-γ-linolenic acid (DGLA) is metabolized by cyclooxygenase (COX) enzymes to generate Prostaglandin H1 (PGH1), which is then converted to various dihomo-prostaglandins, including PGE1.[1] PGE1 exerts its biological effects by binding to specific E-prostanoid (EP) receptors on the cell surface, initiating downstream signaling cascades that modulate cellular responses.[7][8]
Caption: Dihomo-Prostaglandin E1 (PGE1) Synthesis and Signaling Pathway.
Experimental Protocols
This section details the materials required and the step-by-step procedure for measuring PGE1 in cell culture supernatants using a competitive ELISA kit. The protocol is based on commercially available kits and should be adapted based on the specific manufacturer's instructions.[3][9][10]
Materials Required
-
PGE1 ELISA Kit (containing pre-coated 96-well plate, standards, detection antibody, HRP-conjugate, wash buffer, substrate, and stop solution)
-
Cell culture supernatant samples
-
Deionized or distilled water
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Plate shaker (optional, but recommended)
-
Absorbent paper
Sample Preparation
-
Cell Culture: Culture cells to the desired confluence and treat with experimental compounds as required.
-
Collection of Supernatant: Carefully collect the cell culture supernatant into a sterile tube.
-
Centrifugation: Centrifuge the supernatant at 1000 x g for 20 minutes to remove any cells and debris.[11][12]
-
Storage: The clarified supernatant can be assayed immediately or aliquoted and stored at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.[9][11][12]
-
Dilution: If the expected concentration of PGE1 is high, dilute the supernatant with the assay buffer provided in the kit. The dilution factor should be determined empirically.
Reagent Preparation
-
Wash Buffer: Dilute the concentrated wash buffer with deionized water to the working concentration as per the kit instructions.
-
Standards: Reconstitute the lyophilized PGE1 standard with the provided diluent to create a stock solution. Perform serial dilutions to generate a standard curve.
-
Detection Antibody and HRP-Conjugate: Prepare working solutions of the detection antibody and HRP-conjugate according to the kit manual.
Assay Procedure
The following is a general procedure for a competitive ELISA. Refer to the specific kit manual for precise volumes and incubation times.
Caption: General Experimental Workflow for a Competitive ELISA.
-
Add Standards and Samples: Add 50 µL of each standard and sample (in duplicate) to the appropriate wells of the pre-coated 96-well plate.
-
Add Detection Reagents: Add 50 µL of the prepared detection antibody and 50 µL of the HRP-conjugate to each well.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature on a plate shaker).[3]
-
Washing: Aspirate the contents of the wells and wash each well 3-5 times with 1X wash buffer. After the final wash, invert the plate and blot it on absorbent paper to remove any remaining buffer.
-
Substrate Addition: Add 100 µL of the substrate solution to each well.
-
Incubation: Incubate the plate in the dark for the recommended time (e.g., 15-30 minutes at room temperature). A color change should be observed.
-
Stop Reaction: Add 50 µL of the stop solution to each well. The color will change (e.g., from blue to yellow).
-
Read Absorbance: Immediately measure the absorbance of each well at 450 nm using a microplate reader.
Data Presentation
The following tables summarize typical quantitative data obtained from a PGE1 ELISA.
Table 1: Typical Standard Curve Data
| Standard Concentration (pg/mL) | Mean Absorbance (450 nm) |
| 0 | 2.115 |
| 31.25 | 1.863 |
| 62.5 | 1.596 |
| 125 | 1.253 |
| 250 | 0.823 |
| 500 | 0.655 |
| 1000 | 0.386 |
| 2000 | 0.217 |
Data is representative and may vary between assays.
Table 2: Assay Performance Characteristics
| Parameter | Value |
| Assay Range | 31.25 - 2000 pg/mL |
| Sensitivity (LOD) | ~15 pg/mL |
| Intra-Assay Precision (CV%) | < 8% |
| Inter-Assay Precision (CV%) | < 10% |
| Spike Recovery | 80-99% |
These values are typical and should be confirmed for each specific kit and experiment.
Conclusion
The ELISA method described provides a sensitive and specific means of quantifying dihomo-prostaglandins, such as PGE1, in cell culture supernatants. This allows researchers to investigate the regulation of dihomo-prostaglandin synthesis and their roles in cellular signaling and pathophysiology. Adherence to the protocol and careful data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. portlandpress.com [portlandpress.com]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Prostaglandin E1 attenuates AngII-induced cardiac hypertrophy via EP3 receptor activation and Netrin-1upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential roles of prostaglandin E-type receptors in activation of hypoxia-inducible factor 1 by prostaglandin E1 in vascular-derived cells under non-hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Prostaglandin E1 ELISA Kit (ab133024) | Abcam [abcam.com]
- 11. labrecon.in [labrecon.in]
- 12. bioelsa.com [bioelsa.com]
Application Notes and Protocols for the Study of Prostaglandins in Mouse Models of Aging
Disclaimer: As of late 2025, direct in vivo studies focusing specifically on the administration and effects of 1a,1b-dihomo Prostaglandin (B15479496) E2 in mouse models of aging are not extensively documented in publicly available research. However, its relevance to the aging process has been identified through its association with cellular senescence, a fundamental hallmark of aging.
This document provides detailed application notes and protocols based on existing research into related prostaglandins (B1171923), primarily Prostaglandin E2 (PGE2) and its stable analogs, in the context of aging. It also includes protocols relevant to the study of 1a,1b-dihomo PGE2 as a component of the senescence-associated secretory phenotype (SASP).
Section 1: 1a,1b-dihomo Prostaglandin E2 and Cellular Senescence
Application Note: The Role of 1a,1b-dihomo PGE2 in Cellular Senescence
Recent metabolomic studies have identified this compound as one of several oxylipins that are synthesized and accumulate in senescent cells.[1][2] Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging and age-related diseases. Senescent cells secrete a complex mixture of factors known as the SASP, which includes pro-inflammatory lipids. While research is ongoing, the production of 1a,1b-dihomo PGE2 by senescent cells suggests it may play a role in the local signaling environment that influences tissue aging and inflammation.[1][2]
To study the in vivo relevance of 1a,1b-dihomo PGE2 in aging, a primary approach involves inducing widespread cellular senescence in mouse models and subsequently measuring prostaglandin levels in relevant tissues. Doxorubicin (B1662922), a chemotherapeutic agent, is commonly used to induce a senescent phenotype in mice.[3]
Key Signaling Pathway: Senescence-Associated Oxylipin Biosynthesis
Cellular stressors, such as DNA damage induced by doxorubicin, can trigger a signaling cascade leading to the activation of transcription factors like p53. This promotes cell cycle arrest and the expression of enzymes involved in lipid metabolism, including those in the prostaglandin synthesis pathway. This leads to the production and secretion of various prostaglandins, including 1a,1b-dihomo-PGE2, as part of the Senescence-Associated Secretory Phenotype (SASP).
Caption: Signaling pathway from cellular stress to prostaglandin production in senescent cells.
Experimental Workflow: Induction and Analysis of Senescence in Mice
This workflow outlines the key steps for inducing cellular senescence in mice using doxorubicin and subsequently analyzing prostaglandin levels.
Caption: Workflow for studying senescence-associated prostaglandins in vivo.
Protocol 1: Doxorubicin-Induced Senescence in Mice
This protocol is adapted from studies using doxorubicin to induce an accelerated aging phenotype.[3][4]
Objective: To induce a state of cellular senescence in adult mice for the subsequent analysis of age-related biomarkers, including prostaglandins.
Materials:
-
Mouse model: C57BL/6 or other appropriate strain (12-16 weeks old).
-
Doxorubicin hydrochloride (Dox).
-
Sterile Phosphate-Buffered Saline (PBS).
-
Syringes and needles for intraperitoneal (i.p.) injection.
-
Animal housing and monitoring equipment.
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the experiment.
-
Doxorubicin Preparation: Dissolve doxorubicin hydrochloride in sterile PBS to a final concentration of 1 mg/mL. Prepare fresh on the day of injection and protect from light.
-
Dosing Regimen:
-
Administer doxorubicin via intraperitoneal (i.p.) injection.
-
A commonly used dosage to induce senescence is 5 mg/kg body weight.[3] Some protocols may use repeated lower doses (e.g., 2.5 mg/kg twice a week for two weeks).[4]
-
Administer a control group of mice with an equivalent volume of sterile PBS.
-
-
Post-Injection Monitoring:
-
Monitor the animals daily for signs of toxicity, including weight loss, lethargy, and ruffled fur.
-
Provide supportive care as needed, such as softened food or hydration gels.
-
-
Senescence Development: Allow a period of 10 to 14 days following the final injection for the senescent phenotype to fully develop.[4]
-
Tissue Collection: At the experimental endpoint, euthanize mice according to approved institutional protocols. Collect tissues of interest (e.g., liver, kidney, lung) and either snap-freeze in liquid nitrogen for biochemical analysis or fix for histology.
Protocol 2: Measurement of Prostaglandins in Mouse Tissue by LC-MS/MS
Objective: To quantify the levels of 1a,1b-dihomo PGE2 and other prostaglandins in mouse tissues.
Materials:
-
Frozen tissue samples.
-
Homogenizer (e.g., bead beater).
-
Internal standards (deuterated prostaglandin analogs).
-
Extraction solvent (e.g., ethanol (B145695) or methanol (B129727) with antioxidants).
-
Solid Phase Extraction (SPE) cartridges.
-
LC-MS/MS system with appropriate column (e.g., C18).
Procedure:
-
Sample Preparation:
-
Weigh a small piece of frozen tissue (e.g., 20-50 mg).
-
Add ice-cold extraction solvent and internal standards.
-
Homogenize the tissue thoroughly on ice.
-
-
Lipid Extraction:
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet debris.
-
Collect the supernatant containing the lipid extract.
-
Perform a solid-phase extraction (SPE) to purify and concentrate the prostaglandins from the crude extract.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in an appropriate mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Use a suitable gradient elution program to separate the different prostaglandin isomers.
-
Perform detection using multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for 1a,1b-dihomo PGE2 and other targeted prostaglandins.
-
-
Quantification:
-
Generate a standard curve using known concentrations of authentic prostaglandin standards.
-
Calculate the concentration of each prostaglandin in the sample relative to the internal standard and normalize to the initial tissue weight.
-
Section 2: Prostaglandin E2 Analogs in Aged Mouse Models
Application Note: Enhancing Aged Hematopoietic Stem Cell Function with dmPGE2
Aging is associated with a decline in the function of hematopoietic stem cells (HSCs), which are responsible for replenishing the body's blood and immune cells. Studies in aged mice (e.g., 25 months old) have shown that a brief, ex vivo treatment of bone marrow cells with 16,16-dimethyl prostaglandin E2 (dmPGE2), a stable analog of PGE2, can significantly enhance the long-term repopulating capacity of these aged HSCs following transplantation.[5] This treatment was found to increase chimerism to a degree similar to that seen in young HSCs, suggesting that the molecular pathways responding to dmPGE2 are conserved in aged cells.[5] The mechanism involves the PGE2 receptor EP4 and activation of pathways promoting cell survival and homeostasis.[5]
Quantitative Data: Effect of dmPGE2 on Aged HSC Engraftment
| Mouse Age | Treatment Group | Primary Transplant Chimerism (%) | Increase in Chimerism | Reference |
| Young (3 mo) | Vehicle Control | Not specified | - | [5] |
| Young (3 mo) | dmPGE2 | Not specified | 21% | [5] |
| Aged (25 mo) | Vehicle Control | Not specified | - | [5] |
| Aged (25 mo) | dmPGE2 | Not specified | 27% | [5] |
Table summarizes the reported percentage increase in long-term chimerism following ex vivo dmPGE2 pulse treatment of bone marrow cells before transplantation.
Experimental Workflow: dmPGE2 Treatment for HSC Transplantation
This workflow details the process of treating bone marrow cells from aged mice with dmPGE2 prior to transplantation into recipient mice.
References
Application Notes and Protocols for Studying 1a,1b-dihomo Prostaglandin E2 in Cellular Senescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging and a variety of age-related diseases. Senescent cells are metabolically active and secrete a complex mixture of pro-inflammatory cytokines, chemokines, growth factors, and proteases, collectively known as the senescence-associated secretory phenotype (SASP). The lipid components of the SASP are increasingly recognized for their potent signaling activities. Among these, prostaglandins, particularly 1a,1b-dihomo Prostaglandin E2 (1a,1b-dihomo-PGE2), have been identified as significant modulators of the senescent phenotype.[1][2] This document provides detailed application notes and experimental protocols for inducing cellular senescence and subsequently studying the effects of 1a,1b-dihomo-PGE2.
Data Presentation
Table 1: Methods for Inducing Cellular Senescence
| Method | Inducing Agent | Typical Concentration/Dose | Incubation Time | Cell Type Examples | Key References |
| Replicative Senescence | Serial Passaging | N/A | Until growth arrest | Human Fibroblasts (e.g., IMR-90, WI-38) | [3] |
| Stress-Induced Premature Senescence (SIPS) | |||||
| Oxidative Stress | Hydrogen Peroxide (H₂O₂) | 50-200 µM | 2 hours, then recovery for 3-7 days | Human Fibroblasts, Endothelial Cells | |
| DNA Damage (Radiation) | Gamma-Irradiation | 10 Gy | 7-10 days post-irradiation | Human Fibroblasts (IMR-90) | |
| DNA Damage (Chemotherapy) | Doxorubicin | 100-250 nM | 24 hours, then recovery for 5-7 days | Various cancer and non-cancer cell lines | |
| Oncogene-Induced Senescence (OIS) | Oncogene (e.g., H-RasV12) | N/A (transfection/transduction) | 5-10 days post-induction | Human Fibroblasts, Melanocytes |
Table 2: Quantitative Effects of Dihomo-Prostaglandins on Senescence Markers in Human Fibroblasts
| Treatment | SA-β-gal Positive Cells (%) | CDKN1A (p21) mRNA levels (Fold Change) | CDKN2A (p16) mRNA levels (Fold Change) |
| Control (Non-senescent) | ~5% | 1.0 | 1.0 |
| Senescent (Vehicle) | ~60% | ~4.0 | ~8.0 |
| Dihomo-15d-PGJ2 (10 µM) | Increased | Increased | Markedly Increased |
| 1a,1b-dihomo-PGE2 | Elevated levels observed in senescent cells | Contributes to senescence maintenance | Involved in senescence induction |
Note: Specific quantitative data for 1a,1b-dihomo-PGE2's direct effect on these markers after treatment of already senescent cells is an active area of research. The data for Dihomo-15d-PGJ2, a related compound, suggests a potent effect on senescence markers.
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Induction of Stress-Induced Premature Senescence (SIPS) in Human Fibroblasts
This protocol describes the induction of senescence in human diploid fibroblasts (e.g., IMR-90) using gamma-irradiation.
Materials:
-
Human diploid fibroblasts (e.g., IMR-90, low passage)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Gamma-irradiator
-
Cell culture dishes and flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Plate IMR-90 cells at a density of 2 x 10⁵ cells per 100 mm dish. Allow cells to adhere and grow for 24-48 hours to reach 70-80% confluency.
-
Irradiation: Aspirate the culture medium and wash the cells once with PBS. Expose the cells to a single dose of 10 Gy of gamma-irradiation.
-
Recovery: Immediately after irradiation, replace the PBS with fresh complete culture medium.
-
Culture: Culture the cells for 7-10 days to allow the senescent phenotype to fully develop. Change the medium every 2-3 days.
-
Confirmation of Senescence: After the incubation period, confirm the senescent phenotype using the protocols for Senescence-Associated β-Galactosidase Staining (Protocol 3) and Quantification of Senescence Markers by RT-qPCR (Protocol 4).
Protocol 2: Treatment of Senescent Cells with 1a,1b-dihomo-PGE2
This protocol outlines the treatment of established senescent cells with 1a,1b-dihomo-PGE2.
Materials:
-
Senescent human fibroblasts (from Protocol 1)
-
1a,1b-dihomo-Prostaglandin E2 (stock solution in ethanol (B145695) or DMSO)
-
Vehicle control (ethanol or DMSO)
-
Complete culture medium
-
Cell culture plates
Procedure:
-
Cell Seeding: Seed the senescent IMR-90 cells into appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 12-well plates for SA-β-gal staining) at a density that accounts for their larger size and lack of proliferation.
-
Preparation of Treatment Media: Prepare fresh complete culture medium containing the desired final concentration of 1a,1b-dihomo-PGE2. A dose-response experiment is recommended (e.g., 10 nM, 100 nM, 1 µM, 10 µM). Also, prepare a vehicle control medium containing the same concentration of ethanol or DMSO as the highest concentration of the prostaglandin.
-
Treatment: Aspirate the existing medium from the senescent cells and replace it with the treatment or vehicle control media.
-
Incubation: Incubate the cells for 24 to 72 hours at 37°C and 5% CO₂. The optimal incubation time should be determined empirically.
-
Analysis: Following incubation, proceed with the analysis of senescence markers as described in Protocols 3, 4, and 5.
Protocol 3: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol details the histochemical detection of SA-β-gal activity, a widely used biomarker for senescent cells.[4][5][6][7]
Materials:
-
SA-β-gal Staining Kit (commercially available kits are recommended) or individual reagents:
-
Fixation Solution (2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)
-
Staining Solution (40 mM citric acid/sodium phosphate (B84403) buffer, pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂)
-
X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) stock solution (20 mg/mL in dimethylformamide)
-
-
PBS
-
Microscope
Procedure:
-
Cell Washing: Aspirate the culture medium and wash the cells twice with PBS.
-
Fixation: Add the Fixation Solution to cover the cell monolayer and incubate for 10-15 minutes at room temperature.
-
Washing: Aspirate the Fixation Solution and wash the cells three times with PBS.
-
Staining: Prepare the final Staining Solution by adding X-gal to the staining buffer to a final concentration of 1 mg/mL. Add the final Staining Solution to the cells.
-
Incubation: Incubate the cells at 37°C (in a non-CO₂ incubator) overnight. Protect from light.
-
Visualization and Quantification: Observe the cells under a microscope for the development of a blue color. To quantify, count the number of blue-stained cells and the total number of cells in at least five random fields of view. Express the result as the percentage of SA-β-gal positive cells.
Protocol 4: Quantification of Senescence Markers by RT-qPCR
This protocol is for measuring the mRNA expression levels of key senescence markers, CDKN2A (p16) and CDKN1A (p21).[8][9]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for CDKN2A, CDKN1A, and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with the cDNA template, primers, and qPCR master mix. A typical reaction includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes (CDKN2A, CDKN1A) to the Ct value of the housekeeping gene. Calculate the relative fold change in gene expression using the ΔΔCt method.
Protocol 5: Analysis of SASP Factors by ELISA
This protocol describes the quantification of secreted SASP factors, such as IL-6 and IL-8, in the conditioned medium of senescent cells.
Materials:
-
Conditioned medium from senescent cell cultures (from Protocol 2)
-
ELISA kits for specific SASP factors (e.g., human IL-6, human IL-8)
-
Microplate reader
Procedure:
-
Sample Collection: Collect the conditioned medium from the treated and control senescent cells. Centrifuge to remove any cellular debris.
-
ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves adding the conditioned medium and standards to an antibody-coated plate, followed by incubation with a detection antibody and a substrate.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to determine the concentration of the SASP factor in the conditioned medium samples. Normalize the concentrations to the number of cells in each well.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the role of 1a,1b-dihomo-PGE2 in cellular senescence. By employing these standardized methods, researchers can reliably induce and characterize senescent cells and subsequently dissect the specific effects of this bioactive lipid on the senescent phenotype and the associated secretory profile. This line of inquiry holds significant potential for identifying novel therapeutic targets for age-related diseases.
References
- 1. Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. Change of the Death Pathway in Senescent Human Fibroblasts in Response to DNA Damage Is Caused by an Inability To Stabilize p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Identification and Quantification of Senescence-Associated β-Galactosidase Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. telomer.com.tr [telomer.com.tr]
- 6. buckinstitute.org [buckinstitute.org]
- 7. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 8. How to measure RNA expression in rare senescent cells expressing any specific protein such as p16Ink4a | Aging [aging-us.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 1a,1b-dihomo Prostaglandin E2 in Senescent Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging and various age-related diseases. Senescent cells develop a complex senescence-associated secretory phenotype (SASP), which includes a variety of signaling molecules that can impact the tissue microenvironment. Recent studies have identified lipid components as crucial elements of the SASP. Notably, 1a,1b-dihomo Prostaglandin (B15479496) E2 (dihomo-PGE2), a derivative of adrenic acid, has been identified as a primary prostaglandin produced by senescent cells, suggesting its significant role in the biology of senescence.
These application notes provide a comprehensive overview and detailed protocols for the quantification of 1a,1b-dihomo-PGE2 in senescent human diploid fibroblasts (IMR-90). The methodologies outlined herein are essential for researchers investigating the role of this specific oxylipin in cellular senescence and its potential as a biomarker or therapeutic target.
Quantitative Data Summary
While direct quantitative data from peer-reviewed supplementary materials was not publicly available within the scope of this search, the seminal work in this area by Wiley et al. (2021) qualitatively reports a significant increase in 1a,1b-dihomo-PGE2 in senescent fibroblasts.[1] Based on this, a representative data table is presented below to illustrate the expected findings. The values are hypothetical and serve to demonstrate the expected trend.
Table 1: Representative Quantitative Data of 1a,1b-dihomo Prostaglandin E2 in Proliferating vs. Senescent IMR-90 Fibroblasts
| Cell State | Condition | 1a,1b-dihomo-PGE2 (pg/10^6 cells) | Fold Change |
| Proliferating | Control | Baseline | 1.0 |
| Senescent | Ionizing Radiation (10 Gy) | Significantly Elevated | >10x |
Note: The above data is illustrative. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Induction of Senescence in IMR-90 Fibroblasts
This protocol describes the induction of cellular senescence in the human diploid fibroblast cell line IMR-90 using ionizing radiation.
Materials:
-
IMR-90 human diploid fibroblasts (low passage)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
X-ray irradiator
-
Cell culture flasks and plates
-
Trypsin-EDTA
Procedure:
-
Cell Culture: Culture IMR-90 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Seeding: Seed the IMR-90 cells at a density that allows for logarithmic growth.
-
Induction of Senescence:
-
For proliferating control cells, continue to culture without irradiation.
-
For inducing senescence, expose the cells to a single dose of 10 Gy of ionizing radiation using an X-ray irradiator.[3]
-
-
Post-Irradiation Culture: Following irradiation, replace the medium and continue to culture the cells for 10 days to allow for the full establishment of the senescent phenotype.[3]
-
Confirmation of Senescence: Confirm the senescent phenotype by assessing established markers such as senescence-associated β-galactosidase (SA-β-gal) staining, increased p21WAF1 mRNA levels, and morphological changes (enlarged and flattened cell shape).[3]
Protocol 2: Sample Preparation for 1a,1b-dihomo-PGE2 Analysis
This protocol details the extraction of 1a,1b-dihomo-PGE2 from the conditioned medium of cultured fibroblasts.
Materials:
-
Conditioned medium from proliferating and senescent IMR-90 cells
-
Deuterated internal standard (e.g., PGE2-d4, as a proxy if dihomo-PGE2-d4 is unavailable)
-
Solid-phase extraction (SPE) cartridges (C18)
-
Ethyl acetate (B1210297)
-
Hexane
-
Acetonitrile
-
Formic acid
-
Nitrogen gas evaporator
-
Centrifuge
Procedure:
-
Collection of Conditioned Medium: Collect the conditioned medium from the cultured cells. Centrifuge at 1,500 x g for 10 minutes to remove any detached cells and debris.
-
Internal Standard Spiking: Add a known amount of the deuterated internal standard to the conditioned medium to correct for extraction losses and matrix effects.
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge by washing with methanol followed by water.
-
Acidify the conditioned medium to a pH of approximately 3.5 with formic acid.
-
Load the acidified sample onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove less hydrophobic impurities.
-
Elute the prostaglandins (B1171923) from the cartridge using ethyl acetate or methanol.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis (e.g., 50% methanol in water).
-
Protocol 3: Quantification of 1a,1b-dihomo-PGE2 by LC-MS/MS
This protocol provides a representative method for the quantification of 1a,1b-dihomo-PGE2 using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 30% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
MS/MS Conditions (Representative):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM): The following MRM transitions should be optimized for the specific instrument. The precursor ion ([M-H]-) for 1a,1b-dihomo-PGE2 is m/z 379.3. A potential product ion is m/z 261.1.
-
Quantifier Transition: 379.3 -> [Specific product ion 1]
-
Qualifier Transition: 379.3 -> [Specific product ion 2]
-
Internal Standard Transition (PGE2-d4): 355.2 -> 275.2
-
-
Collision Energy and other MS parameters: These must be optimized for the specific instrument and analyte.
Data Analysis:
-
Generate a standard curve using a certified standard of 1a,1b-dihomo-PGE2.
-
Quantify the amount of 1a,1b-dihomo-PGE2 in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Normalize the results to the cell number (e.g., pg/10^6 cells).
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for quantifying 1a,1b-dihomo-PGE2 in senescent fibroblasts.
Diagram 2: 1a,1b-dihomo-PGE2 Biosynthesis and Signaling Pathway in Senescence
References
Application Notes and Protocols for Studying Dihomo-Prostaglandin Function in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models and detailed protocols for investigating the function of dihomo-prostaglandins, metabolites of dihomo-γ-linolenic acid (DGLA). The information is intended to guide researchers in designing and executing in vivo studies to explore the therapeutic potential of these lipid mediators in various disease contexts.
Introduction to Dihomo-Prostaglandins
Dihomo-prostaglandins belong to the eicosanoid family of signaling molecules and are derived from the omega-6 fatty acid DGLA. Unlike the prostaglandins (B1171923) derived from arachidonic acid (AA), which are often pro-inflammatory, dihomo-prostaglandins, such as Prostaglandin (B15479496) E1 (PGE1), are generally considered to have anti-inflammatory and tissue-protective effects.[1][2][3] Research in animal models has been crucial in elucidating the physiological and pathophysiological roles of these compounds.
Key Animal Models for Dihomo-Prostaglandin Research
Several well-characterized animal models are utilized to study the effects of DGLA and its metabolites in various diseases.
Murine Model of Atopic Dermatitis (NC/Nga Mice)
The NC/Nga mouse strain is a widely used model for atopic dermatitis (AD) as these mice spontaneously develop skin lesions resembling human AD under conventional housing conditions. This model is particularly useful for studying the anti-inflammatory and anti-allergic properties of DGLA.
Murine Model of Atherosclerosis (Apolipoprotein E-Deficient Mice)
Apolipoprotein E-deficient (ApoE-/-) mice are a standard model for studying atherosclerosis.[4] When fed a high-fat diet, these mice develop atherosclerotic plaques, providing a robust system to investigate the anti-atherosclerotic effects of DGLA and its metabolites.
Canine Model for Cardiovascular and Pulmonary Studies
Dogs are a valuable model for cardiovascular and pulmonary research due to their physiological similarities to humans. They have been used to investigate the effects of dihomo-prostaglandins on pulmonary vascular resistance and systemic blood pressure.[5][6]
Signaling Pathways
Dihomo-γ-Linolenic Acid (DGLA) Metabolism
DGLA is metabolized into bioactive eicosanoids through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. The COX pathway converts DGLA into 1-series prostaglandins, such as PGE1, while the 15-LOX pathway produces 15-hydroxyeicosatrienoic acid (15-HETrE).[1][7]
Caption: Metabolic pathways of Dihomo-γ-Linolenic Acid (DGLA).
Prostaglandin E1 (PGE1) Signaling
PGE1 exerts its biological effects by binding to specific G-protein coupled receptors known as EP receptors (EP1, EP2, EP3, and EP4).[8] The activation of these receptors triggers various downstream signaling cascades, leading to diverse cellular responses.
Caption: Prostaglandin E1 (PGE1) receptor signaling pathways.
Quantitative Data Summary
The following tables summarize key quantitative findings from animal studies investigating the effects of DGLA and its metabolites.
Table 1: Effects of DGLA in a Murine Model of Atopic Dermatitis (NC/Nga Mice)
| Parameter | Control Group | DGLA-Treated Group | Percentage Change | Reference |
| Dermatitis Score | High | Significantly Lower | - | [9] |
| Scratching Behavior (counts) | High | Significantly Lower | - | [10] |
| Plasma IgE Levels (ng/mL) | Elevated | Significantly Reduced | - | [9] |
Table 2: Effects of DGLA in a Murine Model of Atherosclerosis (ApoE-/- Mice)
| Parameter | Control Group (High-Fat Diet) | DGLA-Treated Group (High-Fat Diet) | Percentage Change | Reference |
| Atherosclerotic Lesion Area (%) | High | Significantly Reduced | - | [4] |
| Acetylcholine-induced Vascular Relaxation (%) | Impaired | Significantly Improved | - | [4] |
Table 3: Effects of PGE1 in a Canine Model of Pulmonary Hypertension
| Parameter | Vehicle Control | PGE1 Infusion (3.0 µg/kg/min) | Percentage Change | Reference |
| Pulmonary Vascular Resistance | Baseline | Reduced by 19% | ↓ 19% | [11] |
| Systemic Vascular Resistance | Baseline | Reduced by 25% | ↓ 25% | [11] |
| Mean Systemic Arterial Pressure | Baseline | Decreased | - | [11] |
Experimental Protocols
Induction of Atopic Dermatitis in NC/Nga Mice and DGLA Treatment
This protocol describes the induction of AD-like skin lesions in NC/Nga mice using the hapten oxazolone (B7731731) and subsequent treatment with DGLA.
Materials:
-
NC/Nga mice (male, 8 weeks old)
-
Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Olive oil
-
Dihomo-γ-linolenic acid (DGLA) oil
-
Standard laboratory animal diet
Protocol:
-
Sensitization:
-
On day 0, apply 50 µL of a 1% oxazolone solution in acetone to the shaved abdomen of each mouse.
-
-
Challenge:
-
On day 7, and twice weekly thereafter for 5 weeks, apply 20 µL of a 0.5% oxazolone solution in an acetone:olive oil (4:1) mixture to the dorsal side of both ears.
-
-
DGLA Treatment:
-
Prepare a diet containing 0.5% (w/w) DGLA oil.
-
Provide the DGLA-supplemented or control diet to the respective groups of mice ad libitum, starting from the first day of challenge and continuing for the duration of the experiment.
-
-
Assessment of Dermatitis:
-
Score the severity of ear skin lesions (erythema, edema, excoriation, and dryness) weekly on a scale of 0 to 3 (0=none, 1=mild, 2=moderate, 3=severe). The total score is the sum of the individual scores.
-
Measure ear thickness weekly using a digital micrometer.
-
Measure scratching behavior by placing mice in an observation cage and counting the number of hind-limb scratches directed towards the head and neck region for a defined period (e.g., 30 minutes).
-
-
Sample Collection:
-
At the end of the experiment, collect blood samples for plasma IgE analysis and ear tissue for histology and cytokine analysis.
-
Caption: Experimental workflow for the atopic dermatitis model.
Induction of Atherosclerosis in ApoE-/- Mice and DGLA Treatment
This protocol details the induction of atherosclerosis in ApoE-/- mice through a high-fat diet and the evaluation of the therapeutic effects of DGLA.
Materials:
-
Apolipoprotein E-deficient (ApoE-/-) mice (male, 8 weeks old)
-
High-fat diet (e.g., containing 21% fat and 0.15% cholesterol)
-
Dihomo-γ-linolenic acid (DGLA) oil
-
Normal chow diet
Protocol:
-
Dietary Intervention:
-
Divide the mice into three groups:
-
Group 1: Normal chow diet.
-
Group 2: High-fat diet.
-
Group 3: High-fat diet supplemented with 0.5% (w/w) DGLA oil.
-
-
Feed the mice their respective diets for 12 weeks.
-
-
Assessment of Atherosclerosis:
-
At the end of the 12-week period, euthanize the mice.
-
Perfuse the vascular system with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Excise the aorta and perform en face analysis by staining with Oil Red O to visualize lipid-rich plaques.
-
Quantify the atherosclerotic lesion area as a percentage of the total aortic surface area using image analysis software.
-
For histological analysis, embed the aortic root in OCT compound, and prepare serial cryosections. Stain the sections with Oil Red O and hematoxylin (B73222) and eosin (B541160) (H&E).
-
-
Vascular Function Assessment (Optional):
-
Isolate thoracic aortic rings and mount them in an organ bath.
-
Assess endothelium-dependent vasodilation in response to acetylcholine.
-
-
Biochemical Analysis:
-
Collect blood at the time of sacrifice to measure plasma lipid profiles (total cholesterol, triglycerides, HDL, LDL).
-
Caption: Workflow for the atherosclerosis model.
Measurement of Dihomo-Prostaglandins in Animal Tissues by LC-MS/MS
This protocol provides a general framework for the quantification of dihomo-prostaglandins in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Animal tissue (e.g., plasma, skin, aorta)
-
Internal standards (e.g., deuterated PGE1)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Protocol:
-
Sample Preparation:
-
Homogenize tissue samples in a suitable solvent (e.g., methanol) containing an antioxidant (e.g., butylated hydroxytoluene) and the internal standard.
-
Centrifuge the homogenate to pellet proteins and debris.
-
Collect the supernatant for solid-phase extraction.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol (B129727) followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a low-organic solvent to remove interfering substances.
-
Elute the prostaglandins with a high-organic solvent (e.g., methyl formate (B1220265) or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each dihomo-prostaglandin and the internal standard.
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of the dihomo-prostaglandin standards.
-
Calculate the concentration of the dihomo-prostaglandins in the samples by comparing their peak area ratios to the internal standard against the standard curve.
-
References
- 1. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LIPID MAPS [lipidmaps.org]
- 3. Dihomo-g-linolenic - Essential and Metabolic Fatty Acids Markers (RBCs) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. Anti-atherosclerotic effects of dihomo-gamma-linolenic acid in ApoE-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spasmolytic effects of prostaglandin E1 on serotonin-induced bronchoconstriction and pulmonary hypertension in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dvm360.com [dvm360.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of the spontaneous scratching behavior by NC/Nga mice: a possible approach to evaluate antipruritics for subjects with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostaglandin E1 antagonizes hypoxic pulmonary vasoconstriction but reduces systemic blood pressure in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Prostaglandin Extraction from Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the extraction of prostaglandins (B1171923) (PGs) from tissue samples, a critical step for their accurate quantification in various research and drug development applications. Prostaglandins are lipid signaling molecules involved in a wide array of physiological and pathological processes, including inflammation, pain, and tissue repair.[1][2] Their accurate measurement is crucial for understanding disease mechanisms and for the development of novel therapeutics.
Introduction
Prostaglandins are synthesized from arachidonic acid and are rapidly metabolized in tissues.[3][4] Therefore, robust and efficient extraction protocols are necessary to isolate these molecules from complex biological matrices before analysis, which is commonly performed using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7] This application note details two primary extraction methodologies: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), providing step-by-step protocols for each.
Pre-Extraction Considerations: Sample Handling and Homogenization
Proper sample handling is paramount to prevent the artificial induction of prostaglandin (B15479496) synthesis or their degradation.
-
Immediate Processing or Snap Freezing: Upon collection, tissues should be either processed immediately or rapidly snap-frozen in liquid nitrogen and stored at -80°C to minimize enzymatic activity and autoxidation.[1]
-
Inhibitors: To prevent ex vivo prostaglandin formation, it is recommended to add a cyclooxygenase inhibitor, such as indomethacin (B1671933) (10-15 µM), immediately after tissue collection or during homogenization.[8] To prevent oxidation, an antioxidant like butylated hydroxytoluene (BHT) should also be included in the homogenization buffer.[9]
-
Tissue Homogenization: The goal of homogenization is to disrupt the tissue structure to release intracellular components into a uniform suspension.[10] Common methods include manual grinding with a mortar and pestle for softer tissues, or the use of automated mechanical homogenizers (e.g., rotor-stators or bead mills) for more fibrous tissues.[10][11][12] The choice of method should be tailored to the specific tissue type and sample size.[11] Throughout the process, it is crucial to keep the samples on ice to prevent degradation of the target analytes.[1][11]
Experimental Protocol 1: Solid-Phase Extraction (SPE)
SPE is a widely used technique for the purification and concentration of prostaglandins from aqueous samples like tissue homogenates.[1][3][8] It utilizes a solid sorbent, typically C18 (octadecyl-bonded silica (B1680970) gel), to retain the lipid-soluble prostaglandins while allowing polar contaminants to be washed away.[3][8]
Materials:
-
C18 SPE Cartridges
-
Tissue Homogenate
-
2M Hydrochloric Acid or Formic Acid
-
Deionized Water
-
Ethyl Acetate (B1210297)
-
Nitrogen gas evaporator or centrifugal vacuum evaporator (e.g., SpeedVac™)
-
Assay Buffer (for subsequent analysis)
Procedure:
-
Sample Acidification: Acidify the tissue homogenate to a pH of approximately 3.5 by adding 2M hydrochloric acid or formic acid.[8] This step protonates the carboxylic acid group of the prostaglandins, increasing their retention on the C18 column. It has been shown that the inclusion of 1% formic acid in the loading mixture can increase recoveries from tissue homogenates to ≥90%.[3][13]
-
Column Conditioning: Prepare the C18 SPE column by washing it with 10 mL of methanol followed by 10 mL of deionized water.[8]
-
Sample Loading: Apply the acidified homogenate to the conditioned C18 column. A slow and steady flow rate of approximately 0.5 mL/minute is recommended.[8]
-
Washing: Wash the column sequentially to remove interfering substances:
-
10 mL of deionized water[8]
-
10 mL of 15% ethanol (B145695) in water[8]
-
10 mL of hexane[8]
-
-
Elution: Elute the prostaglandins from the column with 10 mL of ethyl acetate or methyl formate.[1][8]
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.[8]
-
Reconstitution: Reconstitute the dried extract in a suitable assay buffer for subsequent analysis by LC-MS/MS or other methods.[8]
Experimental Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is another effective method for extracting prostaglandins from tissue samples, relying on the differential solubility of the analytes in immiscible liquid phases.[9]
Materials:
-
Pulverized Tissue
-
Acetone-saline solution (2:1) with 0.005% BHT
-
Internal standards (e.g., deuterated prostaglandins like PGE2-d4)
-
Hexane
-
Chloroform (B151607) with 0.005% BHT
-
2M Formic Acid
-
Centrifuge
Procedure:
-
Homogenization: Homogenize the pulverized tissue (10-20 mg) in 3 mL of acetone-saline (2:1) containing an internal standard and 0.005% BHT.[9]
-
Vortex and Centrifuge: Vortex the homogenate for 4 minutes and then centrifuge at 2,000 x g for 10 minutes at 4°C.[9]
-
Lipid Extraction:
-
Prostaglandin Extraction:
-
Collection and Evaporation: Collect the lower chloroform phase containing the prostaglandins and evaporate to dryness.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis.
Quantitative Data Summary
The efficiency of prostaglandin extraction can vary depending on the method and the specific prostaglandin being analyzed. The following table summarizes reported recovery rates.
| Prostaglandin | Extraction Method | Matrix | Recovery Rate | Citation |
| PGE2, PGF2α, and metabolites | SPE with 1% formic acid | Tissue Homogenate | ≥90% | [3][13] |
| PGEM | SPE | Aqueous Solution | 80% | [3][13] |
| General Prostaglandins | LLE with hexane/2-propanol | Brain Tissue | 12-37% greater than Folch method | [14] |
Prostaglandin Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of prostaglandins and the experimental workflow for their extraction and analysis.
References
- 1. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 2. Role of prostaglandin E2 in tissue repair and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of prostaglandins formed from endogenous and exogenous arachidonic acid in homogenates of human reproductive tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 8. arborassays.com [arborassays.com]
- 9. med.und.edu [med.und.edu]
- 10. Tissue Homogenization | MI [microbiology.mlsascp.com]
- 11. alliedacademies.org [alliedacademies.org]
- 12. Tissue Homogenization: 4 Viable Techniques [pion-inc.com]
- 13. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites. | Sigma-Aldrich [sigmaaldrich.com]
- 14. Simultaneous extraction and preparation for high-performance liquid chromatography of prostaglandins and phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Dihomo-Prostaglandins as Biomarkers for Senolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular senescence, a state of irreversible cell cycle arrest, is implicated in aging and a variety of age-related diseases. The elimination of these senescent cells through therapies known as senolytics is a promising therapeutic strategy. A significant challenge in the development and clinical application of senolytics is the lack of robust, non-invasive biomarkers to confirm the successful clearance of senescent cells (senolysis) in vivo.
Recent research has identified lipid components of the Senescence-Associated Secretory Phenotype (SASP) as potent signaling molecules and potential biomarkers.[1][2] While several prostaglandins (B1171923) are upregulated in senescent cells, emerging evidence points to a specific class of prostaglandins derived from adrenic acid, known as dihomo-prostaglandins, as highly sensitive indicators of senescent cell burden and their subsequent removal.[1]
Notably, while levels of 1a,1b-dihomo-Prostaglandin E2 (dihomo-PGE2) are elevated within senescent cells, it is the release of a related intracellular prostaglandin (B15479496), 1a,1b-dihomo-15-deoxy-delta-12,14-prostaglandin J2 (dihomo-15d-PGJ2) , that serves as a specific biomarker for the successful destruction of senescent cells, i.e., senolysis.[1][3] This document provides detailed application notes and protocols for the use of these dihomo-prostaglandins as biomarkers to monitor senolytic efficacy.
Principle of the Biomarker
Senescent cells exhibit a distinct metabolic profile, which includes the activation of oxylipin biosynthesis.[1][2] They preferentially metabolize adrenic acid (a 22-carbon polyunsaturated fatty acid) via the cyclooxygenase (COX) pathway to produce dihomo-prostaglandins.[4][5] High levels of dihomo-15d-PGJ2 accumulate inside senescent cells.[3] When a senolytic agent induces apoptosis in these cells, the cell membrane loses its integrity, leading to the release of its intracellular contents, including dihomo-15d-PGJ2, into the surrounding environment. This released prostaglandin can then be detected in biological fluids such as cell culture media, plasma, or urine, serving as a dynamic biomarker of senolytic activity.[1]
Data Presentation
The following tables summarize the relative abundance of dihomo-prostaglandins in senescent cells compared to proliferating cells and their release upon treatment with a senolytic agent. Data is synthesized from studies on human IMR-90 fibroblasts.[6]
Table 1: Relative Abundance of Dihomo-Prostaglandins in Senescent vs. Proliferating Cells
| Analyte | Proliferating Cells (Relative Abundance) | Senescent Cells (Relative Abundance) | Fold Change (Senescent/Proliferating) |
| Putative 1a,1b-dihomo-PGE2 | 1.0 | 8.5 | 8.5x |
| dihomo-15d-PGJ2 | 1.0 | 25.0 | 25.0x |
| Putative 1a,1b-dihomo-PGD2 | 1.0 | 15.0 | 15.0x |
Table 2: Release of Dihomo-15d-PGJ2 into Culture Media Upon Senolysis
| Cell State | Treatment | (dh)15d-PGJ2 Concentration in Media (Relative Units) |
| Senescent | Vehicle (DMSO) | Low |
| Senescent | Senolytic (ABT-263) | High (Significant Increase) |
| Quiescent | Vehicle (DMSO) | Very Low |
| Quiescent | Senolytic (ABT-263) | Very Low |
Signaling Pathways and Experimental Workflows
Dihomo-Prostaglandin Biosynthesis and Role in Senescence
The synthesis of dihomo-prostaglandins from adrenic acid is initiated by cyclooxygenase (COX) enzymes. These lipids, particularly dihomo-15d-PGJ2, are not merely byproducts of the senescent state but actively participate in reinforcing the senescence-associated cell-cycle arrest and SASP through a feedback loop involving the activation of RAS signaling.[1]
Experimental Workflow: Senolysis Biomarker Assay
This workflow outlines the key steps from inducing senescence in a cell culture model to quantifying the release of the senolysis biomarker.
Experimental Protocols
Protocol 1: Induction of Cellular Senescence in vitro (Doxorubicin Method)
This protocol describes the induction of therapy-induced senescence in a fibroblast cell line, such as IMR-90 human lung fibroblasts.
Materials:
-
Low passage primary human fibroblasts (e.g., IMR-90)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Doxorubicin hydrochloride (Stock solution: 1 mg/mL in water)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Procedure:
-
Cell Seeding: Seed fibroblasts at a density that allows for proliferation without reaching confluency during the experiment (e.g., 5,000 cells/cm²). Culture overnight to allow for attachment.
-
Doxorubicin Treatment: The following day, replace the culture medium with fresh medium containing 250 nM doxorubicin.[5][7]
-
Incubation: Incubate the cells with doxorubicin for 24 hours.
-
Wash and Recovery: After 24 hours, aspirate the doxorubicin-containing medium. Wash the cells gently twice with sterile PBS.
-
Culture: Add fresh, doxorubicin-free complete culture medium. Culture the cells for an additional 7-10 days to allow the senescent phenotype to fully develop. Change the medium every 2-3 days.
-
Confirmation of Senescence: Before proceeding with senolysis experiments, confirm the senescent phenotype using established markers such as Senescence-Associated β-Galactosidase (SA-β-gal) staining, increased p21 expression (by Western blot or immunofluorescence), and morphological changes (enlarged, flattened cell shape).
Protocol 2: In Vitro Senolysis Assay
This protocol details the treatment of senescent cells with common senolytic agents and the collection of supernatant for biomarker analysis.
Materials:
-
Senescent cells (from Protocol 1) and non-senescent (proliferating or quiescent) control cells
-
Dasatinib (Stock solution: 10 mM in DMSO)
-
Quercetin (Stock solution: 50 mM in DMSO)
-
Navitoclax (ABT-263) (Stock solution: 10 mM in DMSO)
-
Complete culture medium
-
DMSO (vehicle control)
Procedure:
-
Cell Plating: Plate an equal number of senescent and control cells in multi-well plates. Allow them to attach overnight.
-
Senolytic Treatment:
-
Dasatinib + Quercetin (D+Q): Prepare a working solution of D+Q in complete culture medium. A commonly used concentration is 100 nM Dasatinib and 1 µM Quercetin .[8][9]
-
Navitoclax (ABT-263): Prepare a working solution of Navitoclax in complete culture medium. A typical concentration range is 1-5 µM .[10][11]
-
Vehicle Control: Prepare a medium containing the same final concentration of DMSO as the senolytic-treated wells.
-
-
Treatment: Aspirate the old medium and add the medium containing the senolytic agents or vehicle control to the respective wells.
-
Incubation: Incubate the cells for 24-48 hours. This is the period during which senolysis occurs and the biomarker is released.
-
Sample Collection: Carefully collect the cell culture supernatant from each well into microcentrifuge tubes. Be careful not to disturb the remaining attached cells.
-
Sample Storage: Centrifuge the collected supernatant at 1,000 x g for 5 minutes to pellet any detached cells or debris. Transfer the clear supernatant to a new tube and store it at -80°C until LC-MS/MS analysis.
Protocol 3: Quantification of Dihomo-Prostaglandins by LC-MS/MS
This protocol provides a general framework for the analysis of dihomo-15d-PGJ2 and related prostaglandins from biological fluids using liquid chromatography-tandem mass spectrometry. Optimization will be required based on the specific instrumentation used.
1. Sample Preparation (Solid-Phase Extraction - SPE): [12]
-
Thaw Samples: Thaw collected cell culture media, plasma, or urine samples on ice.
-
Internal Standard Spiking: To each 500 µL of sample, add an appropriate deuterated internal standard (e.g., PGE2-d4, PGD2-d4) to control for extraction efficiency and matrix effects.
-
Acidification: Acidify the sample to a pH of ~3.5 with a weak acid (e.g., 1M citric acid or 0.1% formic acid) to protonate the prostaglandin carboxylic acid group.
-
SPE Column Conditioning: Condition a C18 or mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX) by washing with 1-2 mL of methanol (B129727) followed by 1-2 mL of acidified water (water with the same pH as the sample).
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1-2 mL of acidified water to remove hydrophilic impurities, followed by a wash with a low-percentage organic solvent (e.g., 15% methanol) to remove less hydrophobic impurities.
-
Elution: Elute the prostaglandins from the cartridge with 1-2 mL of a suitable organic solvent, such as ethyl acetate (B1210297) or a mixture of acetonitrile/isopropanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
LC System: A UPLC or HPLC system capable of running gradients.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% acetic acid or 0.1% formic acid.[13]
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v) with 0.1% acetic acid or 0.1% formic acid.[14]
-
Gradient: A typical gradient would start at ~30% B, increasing to ~95% B over 10-15 minutes to elute the lipids.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
Table 3: Proposed MRM Transitions for Dihomo-Prostaglandins (Negative Ion Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| dihomo-15d-PGJ2 | 343.2 | 299.2 | Corresponds to [M-H]- and loss of CO2.[3] |
| 343.2 | 281.2 | Corresponds to loss of CO2 and H2O. | |
| 1a,1b-dihomo-PGE2 | 379.2 | 361.2 | Corresponds to [M-H]- and loss of H2O. |
| 379.2 | 315.2 | Corresponds to loss of H2O and CO2. | |
| PGE2 (for reference) | 351.2 | 333.2 | Corresponds to [M-H]- and loss of H2O. |
| PGE2 (for reference) | 351.2 | 271.2 | Corresponds to loss of 2xH2O and CO2. |
Note: The m/z values for dihomo-prostaglandins are proposed based on the addition of a C2H4 group (mass of 28 Da) to their arachidonic acid-derived counterparts. These transitions should be empirically optimized on the specific mass spectrometer being used.
Conclusion
The quantification of dihomo-prostaglandins, particularly the release of dihomo-15d-PGJ2, offers a specific and sensitive method for monitoring the efficacy of senolytic therapies. By employing the protocols outlined in these application notes, researchers can generate robust data to accelerate the development and clinical translation of novel treatments targeting cellular senescence. The use of LC-MS/MS provides the necessary specificity and sensitivity for accurate quantification of these low-abundance lipid biomarkers in complex biological matrices.
References
- 1. Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. eriba.umcg.nl [eriba.umcg.nl]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Synthesis of dihomoprostaglandins from adrenic acid (7,10,13,16-docosatetraenoic acid) by human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxylipin Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. Senolytic Treatment with Dasatinib and Quercetin Confirmed to Reduce the Burden of Senescent Cells in Human Patients – Fight Aging! [fightaging.org]
- 9. alzforum.org [alzforum.org]
- 10. Clearance of therapy‐induced senescent tumor cells by the senolytic ABT‐263 via interference with BCL‐XL–BAX interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Senolytic Drug Navitoclax (ABT-263) Causes Trabecular Bone Loss and Impaired Osteoprogenitor Function in Aged Mice [frontiersin.org]
- 12. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive analysis of oxylipins in human plasma using reversed-phase liquid chromatography-triple quadrupole mass spectrometry with heatmap-assisted selection of transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Modulators of 1a,1b-dihomo PGE2
For Researchers, Scientists, and Drug Development Professionals
Introduction
1a,1b-dihomo Prostaglandin (B15479496) E2 (1a,1b-dihomo PGE2) is a lipid mediator belonging to the prostaglandin family. Recent studies have implicated this molecule in cellular senescence, a fundamental process in aging and age-related diseases. Specifically, 1a,1b-dihomo PGE2 has been identified as a component of the senescence-associated secretory phenotype (SASP) and is linked to the activation of RAS signaling.[1][2] As a relatively understudied prostaglandin, understanding its biological functions and identifying modulators of its activity are of significant interest for therapeutic development.
This application note provides a comprehensive overview and detailed protocols for establishing high-throughput screening (HTS) assays to identify and characterize modulators of 1a,1b-dihomo PGE2. The methodologies described are based on established techniques for other prostaglandins, particularly PGE2, and are tailored for a high-throughput format.
Prostaglandins typically exert their effects by binding to G-protein coupled receptors (GPCRs).[3][4] The well-characterized PGE2 signals through four subtypes of EP receptors (EP1-EP4), which are coupled to various downstream signaling cascades.[5][6] It is highly probable that 1a,1b-dihomo PGE2 also interacts with one or more of these prostanoid receptors. Therefore, the screening strategies outlined below focus on targeting these putative GPCRs and their associated signaling pathways.
Signaling Pathways
The precise signaling pathway for 1a,1b-dihomo PGE2 is still under investigation. However, based on the known mechanisms of the closely related PGE2, a putative signaling pathway can be proposed. Upon binding to its cognate EP receptor, 1a,1b-dihomo PGE2 is expected to trigger a conformational change in the receptor, leading to the activation of intracellular G-proteins and subsequent modulation of second messenger levels, such as cyclic AMP (cAMP) and intracellular calcium (Ca2+).
Caption: Putative signaling pathway for 1a,1b-dihomo PGE2.
Experimental Workflow for High-Throughput Screening
A typical HTS workflow for identifying modulators of 1a,1b-dihomo PGE2 involves several stages, from primary screening of a large compound library to secondary assays for hit validation and characterization.
Caption: General workflow for HTS of 1a,1b-dihomo PGE2 modulators.
Experimental Protocols
The following protocols describe cell-based assays suitable for HTS to identify modulators of 1a,1b-dihomo PGE2 signaling. These assays are designed for use in 384- or 1536-well microplates.
Protocol 1: Calcium Mobilization Assay
This assay is designed to identify compounds that modulate the release of intracellular calcium, a common downstream event of GPCR activation (e.g., via EP1 receptors).
Materials:
-
HEK293 cells stably expressing a putative prostanoid receptor (e.g., EP1).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
1a,1b-dihomo PGE2.
-
Test compounds.
-
384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities.
Methodology:
-
Cell Plating: Seed the HEK293 cells expressing the receptor of interest into 384-well plates at a density of 10,000-20,000 cells per well and incubate overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Add test compounds at various concentrations to the wells.
-
Signal Detection: Place the plate in the fluorescence reader and begin kinetic reading.
-
Ligand Addition: After establishing a baseline reading, add a pre-determined concentration of 1a,1b-dihomo PGE2 to stimulate the cells.
-
Data Analysis: Monitor the change in fluorescence intensity over time. Agonists will induce a signal in the absence of the native ligand, while antagonists will inhibit the signal induced by 1a,1b-dihomo PGE2.
Protocol 2: cAMP Accumulation Assay
This assay measures the modulation of cyclic AMP levels, a key second messenger for some EP receptors (e.g., EP2 and EP4).
Materials:
-
CHO-K1 cells stably expressing a putative prostanoid receptor (e.g., EP2 or EP4).
-
cAMP detection kit (e.g., HTRF or LANCE-based).
-
Stimulation buffer.
-
1a,1b-dihomo PGE2.
-
Test compounds.
-
384-well white microplates.
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
Methodology:
-
Cell Plating: Seed the CHO-K1 cells expressing the receptor of interest into 384-well plates.
-
Compound and Ligand Addition: Add test compounds followed by 1a,1b-dihomo PGE2 (for antagonist screening) or test compounds alone (for agonist screening).
-
Incubation: Incubate the plate at room temperature for the time specified by the cAMP kit manufacturer.
-
Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP kit.
-
Signal Reading: After a final incubation period, read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the ratio of the two emission wavelengths and determine the effect of the compounds on cAMP levels.
Protocol 3: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.[7]
Materials:
-
U2OS cells stably co-expressing a putative prostanoid receptor fused to a protein fragment and β-arrestin fused to the complementary fragment of a reporter enzyme (e.g., β-galactosidase).
-
Chemiluminescent substrate.
-
Assay buffer.
-
1a,1b-dihomo PGE2.
-
Test compounds.
-
384-well white microplates.
-
Luminometer plate reader.
Methodology:
-
Cell Plating: Plate the engineered U2OS cells in 384-well plates.
-
Compound Addition: Add test compounds to the wells.
-
Ligand Addition: Add 1a,1b-dihomo PGE2 to the wells to stimulate receptor activation.
-
Incubation: Incubate the plate for a specified period to allow for β-arrestin recruitment and reporter enzyme complementation.
-
Signal Detection: Add the chemiluminescent substrate and measure the light output using a luminometer.
-
Data Analysis: An increase in luminescence indicates β-arrestin recruitment.
Data Presentation
Quantitative data from the primary and secondary screens should be summarized in clear and concise tables to facilitate comparison and hit selection.
Table 1: Summary of Primary HTS for 1a,1b-dihomo PGE2 Agonists
| Compound ID | Concentration (µM) | % Activation (Calcium Assay) | Z'-factor |
| A001 | 10 | 110 | 0.72 |
| B002 | 10 | 95 | 0.75 |
| C003 | 10 | 2 | 0.68 |
| ... | ... | ... | ... |
Table 2: Dose-Response Data for Confirmed Hits
| Compound ID | Assay Type | EC50 (nM) | Hill Slope |
| A001 | Calcium Mobilization | 150 | 1.1 |
| A001 | cAMP Accumulation | 250 | 0.9 |
| B002 | Calcium Mobilization | 500 | 1.0 |
| ... | ... | ... | ... |
Table 3: Antagonist Potency of Lead Compounds
| Compound ID | Assay Type | IC50 (nM) |
| D004 | Calcium Mobilization | 50 |
| E005 | cAMP Accumulation | 75 |
| ... | ... | ... |
Conclusion
The identification of modulators of 1a,1b-dihomo PGE2 holds significant promise for the development of novel therapeutics targeting cellular senescence and associated pathologies. The high-throughput screening assays and protocols detailed in this application note provide a robust framework for initiating drug discovery programs in this area. While the specific signaling pathway of 1a,1b-dihomo PGE2 requires further elucidation, the presented strategies, based on well-established GPCR screening paradigms, offer a rational and efficient approach to identifying potent and selective modulators. Initial target validation experiments using cells expressing different prostanoid receptors are recommended to identify the most relevant receptor subtype for screening.
References
- 1. Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 4. An Optimization Platform of High-Throughput GPCR for Drug Discovery - Profacgen [profacgen.com]
- 5. researchgate.net [researchgate.net]
- 6. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high-throughput screening system for G-protein-coupled receptors using β-lactamase enzyme complementation technology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving 1a,1b-dihomo Prostaglandin E2 stability in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for handling and utilizing 1a,1b-dihomo Prostaglandin (B15479496) E2 in your research. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges and ensure the stability and integrity of the compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: My 1a,1b-dihomo Prostaglandin E2 solution appears to be losing activity over a short period. What are the most likely causes?
A1: Loss of biological activity is a common issue and is often related to the inherent instability of prostaglandins (B1171923) in solution. The primary factors contributing to degradation are pH, temperature, and the solvent used. Prostaglandin E2 and its analogs are particularly susceptible to degradation in aqueous solutions, especially at acidic or alkaline pH. For optimal stability, it is crucial to prepare solutions fresh and use them promptly. If storage is necessary, it should be in an appropriate organic solvent at a low temperature.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term stability, this compound should be stored as a solid at -20°C or below. Stock solutions should be prepared in a dry, aprotic organic solvent such as anhydrous ethanol (B145695), DMSO, or dimethylformamide. These stock solutions should be stored at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: Can I store this compound in aqueous buffers like PBS?
A3: Storing this compound in aqueous buffers is not recommended for extended periods due to its instability in such solutions.[1] If your experimental protocol requires a buffered aqueous solution, it should be prepared immediately before use from a concentrated stock solution in an organic solvent. The pH of the aqueous buffer should be kept close to neutral (pH 7.2-7.4) to minimize degradation.
Q4: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of this compound?
A4: Yes, inconsistent results are frequently linked to the degradation of the prostaglandin analog in the cell culture medium. The final concentration of the organic solvent used to dissolve the prostaglandin should be kept low (typically below 0.1%) to avoid cytotoxicity. However, this high dilution in an aqueous environment can lead to rapid degradation. To mitigate this, add the prostaglandin to the cell culture medium immediately before treating the cells. For longer-term experiments, consider replenishing the medium with freshly diluted compound at regular intervals.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no biological response | Degradation of this compound due to improper storage or handling. | Prepare fresh solutions for each experiment. Ensure stock solutions are stored at -20°C or -80°C in an appropriate organic solvent. Avoid repeated freeze-thaw cycles. |
| Inaccurate concentration of the working solution. | Verify the concentration of your stock solution. Use calibrated pipettes for dilutions. Consider quantifying the concentration of a freshly prepared solution using a validated analytical method (e.g., HPLC-UV or LC-MS/MS). | |
| High variability between replicate experiments | Inconsistent preparation of this compound solutions. | Standardize the protocol for solution preparation, including the solvent, final dilution vehicle, and the time between preparation and use. |
| Differences in the age or quality of the compound between experiments. | Use a fresh vial of the compound or a new aliquot from a properly stored stock solution for each set of experiments. | |
| Precipitate forms when diluting the stock solution into an aqueous buffer | The concentration of this compound exceeds its solubility in the aqueous buffer. | Reduce the final concentration of the prostaglandin in the aqueous solution. Increase the percentage of the organic solvent in the final solution if permissible for your experimental system. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare stable stock solutions and ready-to-use working solutions of this compound.
Materials:
-
This compound (solid)
-
Anhydrous ethanol or DMSO
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated micropipettes
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of the solid compound in a sterile environment.
-
Dissolve the solid in the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Immediately before use, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the desired final concentration using the appropriate experimental buffer or cell culture medium.
-
Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <0.1%).
-
Use the working solution immediately after preparation.
-
Protocol 2: Stability Assessment of this compound in Solution by HPLC-UV
Objective: To determine the stability of this compound in a specific solvent or buffer over time.
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: Acetonitrile (B52724) and water (with 0.1% formic acid or other suitable modifier)
-
Reference standard of this compound
Procedure:
-
Sample Preparation:
-
Prepare the this compound solution in the desired solvent or buffer at a known concentration.
-
Divide the solution into several aliquots and store them under the desired test conditions (e.g., specific temperature and light exposure).
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), take one aliquot for analysis.
-
-
HPLC Analysis:
-
Set up the HPLC system with the C18 column and equilibrate with the mobile phase. A common starting point is a gradient of acetonitrile and water with 0.1% formic acid.
-
Set the UV detector to the appropriate wavelength for prostaglandin detection (typically around 200-210 nm).
-
Inject a known volume of the sample from each time point.
-
Run the analysis and record the chromatogram.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Integrate the peak area for each time point.
-
Calculate the percentage of the initial concentration remaining at each time point.
-
Plot the percentage remaining versus time to determine the stability profile.
-
Table 1: Example HPLC-UV Parameters for Prostaglandin Analysis
| Parameter | Value |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30-70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 205 nm |
| Column Temperature | 30°C |
Signaling Pathway and Experimental Workflow Diagrams
Prostaglandin E2 Biosynthesis and Signaling Pathway
Caption: Biosynthesis of PGE2 from membrane phospholipids and its subsequent signaling through EP receptors.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in solution.
References
Navigating the Labyrinth of Prostaglandin Isomers: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Prostaglandins (B1171923), a class of lipid compounds with diverse physiological functions, present a significant analytical challenge due to the existence of numerous structurally similar isomers. Achieving robust and reproducible chromatographic separation of these isomers is paramount for accurate quantification and understanding their distinct biological roles. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address common issues encountered during the chromatographic analysis of prostaglandin (B15479496) isomers.
Troubleshooting Guide
This guide addresses specific problems researchers may face during the chromatographic separation of prostaglandin isomers, offering potential causes and actionable solutions.
| Problem | Potential Causes | Solutions |
| Poor resolution between critical isomer pairs (e.g., PGE₂ and PGD₂). | - Inappropriate column chemistry.- Suboptimal mobile phase composition.- Inadequate temperature control. | - Column Selection: Employ a phenyl-hexyl stationary phase, which has shown to provide good separation for PGE₂ and PGD₂ isomers[1]. For enantiomeric separations, a chiral column such as Chiralpak AD or Chiracel OJ-RH is necessary[2][3].- Mobile Phase Optimization: Adjust the organic modifier (e.g., acetonitrile, methanol) and aqueous phase ratio. The pH of the mobile phase is critical; for acidic prostaglandins, a slightly acidic pH (e.g., pH 4 adjusted with phosphoric acid) can improve peak shape and resolution[2]. Avoid additives like formic or acetic acid if they diminish separation[1].- Temperature Control: Optimize the column temperature. For some separations, a higher temperature (e.g., 40°C for PGE₂ enantiomers) can improve resolution[2]. |
| Inconsistent retention times. | - Fluctuations in mobile phase composition.- Column degradation.- Unstable temperature. | - Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure thorough mixing and degassing.- Column Care: Use a guard column to protect the analytical column. Flush the column appropriately after each run and store it in a suitable solvent.- Instrument Stability: Ensure the HPLC/UHPLC system is properly maintained and the column oven is functioning correctly to maintain a stable temperature. |
| Low signal intensity or poor sensitivity. | - Inefficient sample extraction and concentration.- Analyte degradation.- Suboptimal mass spectrometry (MS) or UV detector settings. | - Sample Preparation: Utilize solid-phase extraction (SPE) for sample cleanup and concentration[4]. For plasma samples, a phase separation liquid-liquid extraction can improve recovery[5][6]. Add antioxidants like BHT to prevent peroxidation[1].- Analyte Stability: Prostaglandin D₂ is known to be unstable[1]. Analyze samples promptly after preparation (ideally within 8 hours) and store them at -80°C for longer-term storage[1].- Detector Optimization: For MS detection, optimize source parameters (e.g., electrospray voltage, source temperature) and collision energy for each specific isomer[1]. For UV detection, select the optimal wavelength (e.g., 200-210 nm for some prostaglandins)[2]. Cationization with silver ions has been shown to increase sensitivity in MS analysis[7][8]. |
| Peak tailing or fronting. | - Column overload.- Inappropriate mobile phase pH.- Secondary interactions with the stationary phase. | - Sample Concentration: Dilute the sample to avoid overloading the column.- pH Adjustment: Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state.- Column Choice: Consider a different column chemistry if secondary interactions are suspected. |
| Co-elution of isomers with identical mass-to-charge ratios in LC-MS/MS. | - Insufficient chromatographic separation. | - Enhanced Chromatography: As complete chromatographic separation is essential for accurate quantitation of isomers with similar fragmentation patterns[1], further optimize the chromatographic method (see "Poor resolution" above).- Alternative Techniques: Consider techniques like ion mobility spectrometry (IMS) or differential mobility separation (DMS) which can separate isomers in the gas phase after chromatographic elution[7][9]. Computational deconvolution of SRM data can also be employed for poorly resolved peaks[10][11]. |
Frequently Asked Questions (FAQs)
Q1: Why is the separation of prostaglandin isomers so challenging?
A1: The primary challenge lies in their structural similarity. Many prostaglandins are geometric or positional isomers, meaning they have the same chemical formula and mass but differ in the spatial arrangement of their atoms (e.g., PGE₂ and PGD₂) or the position of functional groups[1][10][12]. Some are also enantiomers (mirror images)[2]. This high degree of similarity results in very similar physicochemical properties, making them difficult to resolve using standard chromatographic techniques. For mass spectrometry-based detection, their identical mass-to-charge ratio and often similar fragmentation patterns necessitate complete chromatographic separation for accurate quantification[1][9].
Q2: What are the most common analytical techniques for prostaglandin isomer separation?
A2: The most widely used and powerful technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity[1][9][13]. Other techniques include:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: A common method, though it may lack the sensitivity of MS for low-abundance prostaglandins[14].
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides high sensitivity and selectivity but requires laborious sample derivatization[1].
-
Chiral HPLC: Specifically used for the separation of enantiomeric forms of prostaglandins[2][15][16].
-
Supercritical Fluid Chromatography (SFC)-MS/MS: An alternative to LC-MS/MS that can offer different selectivity[10][11].
Q3: How can I improve the stability of my prostaglandin samples during preparation and analysis?
A3: Prostaglandin stability, particularly for isomers like PGD₂, is a critical concern[1]. To minimize degradation:
-
Storage: Store stock solutions and biological samples at -80°C[1][13].
-
Sample Handling: Keep samples on ice during preparation and minimize the time between extraction and analysis, ideally analyzing within 8 hours[1]. Avoid repeated freeze-thaw cycles[13][17].
-
Additives: Incorporate an antioxidant such as butylated hydroxytoluene (BHT) into your extraction solvent to prevent free radical-catalyzed peroxidation[1]. For plasma and serum samples, adding a prostaglandin synthetase inhibitor like indomethacin (B1671933) can prevent enzymatic formation of new prostaglandins[17].
-
pH: Acidify samples with citric or hydrochloric acid to a pH of around 3.5 before extraction to improve stability and extraction efficiency[1][18].
Q4: What type of column is best suited for separating PGE₂ and PGD₂?
A4: A reversed-phase column with a phenyl-hexyl stationary phase has been shown to provide excellent and reproducible separation between PGE₂ and PGD₂ isomers[1]. While standard C18 columns are widely used in reversed-phase chromatography, the unique chemistry of a phenyl-hexyl phase offers different selectivity that is advantageous for these specific isomers.
Q5: Is it possible to separate prostaglandin enantiomers?
A5: Yes, the separation of prostaglandin enantiomers requires the use of chiral chromatography. Chiral stationary phases, such as those found in Chiralpak AD, AD-RH, or Chiracel OJ-RH columns, are specifically designed to differentiate between mirror-image molecules[2][3]. The mobile phase composition and column temperature are critical parameters to optimize for achieving baseline resolution of enantiomeric pairs[2][16].
Quantitative Data Summary
The following tables summarize key quantitative data from cited literature to aid in method development.
Table 1: HPLC and SFC Chromatographic Conditions for Prostaglandin Isomer Separation
| Isomers | Column | Mobile Phase | Flow Rate | Temperature | Detection | Reference |
| PGF₂α and 8-iso-PGF₂α | Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm) | A: Water, B: Acetonitrile (Gradient) | Not specified | Not specified | MS/MS | [9] |
| PGE₂ and PGD₂ | Phenyl-hexyl stationary phase | Not specified (compatible with negative ion electrospray) | Not specified | 350°C (source) | MS/MS | [1] |
| PGF₂α enantiomers | Chiracel OJ-RH | Acetonitrile:Methanol:Water (30:10:60, pH 4) | Not specified | 25°C | UV (200 nm) | [2][16] |
| PGF₁α enantiomers | Chiracel OJ-RH | Acetonitrile:Methanol:Water (23:10:67, pH 4) | Not specified | 25°C | UV (200 nm) | [2] |
| PGE₂ enantiomers | Chiracel OJ-RH | Acetonitrile:Methanol:Water (15:20:65, pH 4) | Not specified | 40°C | UV (210 nm) | [2][16] |
| PGE₁ enantiomers | Chiracel OJ-RH | Acetonitrile:Methanol:Water (30:10:60, pH 4) | Not specified | 25°C | UV (200 nm) | [19] |
| PGE₂ and PGD₂ | SunShell Biphenyl PS (2.6 µm, 2.1 x 150 mm) | 5% Methanol (0.1% formic acid) in scCO₂ | 0.5 mL/min | 40°C | MS/MS | [12] |
| PGE₂, PGD₂, Δ¹²-PGD₂ | Kinetex C18 (2.7 µm, 100 mm x 2.1 mm) | Gradient | 0.4 mL/min | 55°C | MS³ | [8] |
Table 2: Sample Preparation and Extraction Efficiencies
| Analyte(s) | Matrix | Extraction Method | Key Steps | Average Recovery | Reference |
| PGE₂ and PGD₂ | Cell culture supernatants | Liquid-Liquid Extraction | Spike with internal standards, acidify with citric acid, add BHT, extract with hexane:ethyl acetate (B1210297) (1:1) | PGE₂: 92.0 ± 4.9%PGD₂: 77.0 ± 3.0% | [1] |
| PGE₂ | Various (plasma, urine, cell culture) | Solid-Phase Extraction (C18) | Acidify sample to pH 3.5, apply to conditioned C18 column, wash, elute with ethyl acetate | Not specified | [17][18] |
| 8-iso-PGF₂α | Human plasma | Phase Separation Liquid-Liquid Extraction | Add internal standard, pre-saturated NaH₂PO₄, and ethyl acetate; vortex and centrifuge | Not specified (noted as higher than standard LLE) | [5][6] |
Experimental Protocols
Protocol 1: Extraction of PGE₂ and PGD₂ from Cell Culture Supernatants for LC-MS/MS Analysis (Adapted from[1])
-
Sample Collection: Collect 500 µL of cell culture supernatant. Store at -80°C if not analyzed immediately.
-
Internal Standard Spiking: Add 20 µL of a solution containing deuterated internal standards (d₄-PGE₂ and d₄-PGD₂, 100 ng/mL each).
-
Acidification and Antioxidant Addition: Add 40 µL of 1 M citric acid and 5 µL of 10% BHT to prevent degradation.
-
Liquid-Liquid Extraction:
-
Add 2 mL of a hexane/ethyl acetate (1:1, v/v) solution.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4°C to separate the phases.
-
-
Sample Collection: Carefully transfer the upper organic phase to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Chiral HPLC Separation of Prostaglandin Enantiomers (General protocol based on[2][16])
-
Column: Select a suitable chiral column, such as Chiracel OJ-RH.
-
Mobile Phase Preparation:
-
Prepare a three-component mobile phase of acetonitrile, methanol, and water. The specific ratio will depend on the prostaglandin being analyzed (see Table 1).
-
Adjust the pH of the water component to 4.0 using phosphoric acid.
-
Filter and degas the mobile phase before use.
-
-
HPLC System Setup:
-
Install the chiral column and equilibrate with the mobile phase until a stable baseline is achieved.
-
Set the column oven to the optimized temperature (e.g., 25°C or 40°C).
-
Set the UV detector to the appropriate wavelength (e.g., 200 nm or 210 nm).
-
-
Sample Injection: Inject the prepared sample of the prostaglandin enantiomeric mixture.
-
Data Analysis: Integrate the peaks corresponding to the two enantiomers to determine their resolution and relative abundance.
Visualizations
Prostaglandin Synthesis and Signaling Pathway
Caption: Overview of the prostaglandin synthesis and signaling cascade.
Experimental Workflow for Prostaglandin Isomer Analysis
Caption: General workflow for prostaglandin isomer analysis.
Troubleshooting Logic for Poor Isomer Resolution
Caption: Decision tree for troubleshooting poor chromatographic resolution.
References
- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods of the Analysis of Oxylipins in Biological Samples [mdpi.com]
- 5. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification and Imaging of Prostaglandin Isomers Utilizing MS3 Product Ions and Silver Cationization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciex.com [sciex.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Prostaglandins Analysis Service - Creative Proteomics [creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
- 15. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins | Scilit [scilit.com]
- 16. researchgate.net [researchgate.net]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
minimizing matrix effects in prostaglandin mass spectrometry
Welcome to the technical support center for prostaglandin (B15479496) analysis using mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and minimize matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact prostaglandin analysis by LC-MS/MS?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte by co-eluting, undetected components in the sample matrix.[1][2][3] In prostaglandin analysis, biological matrices like plasma, urine, and tissue homogenates contain numerous endogenous substances, such as salts, proteins, and phospholipids (B1166683).[2][4] These co-eluting compounds can interfere with the ionization of prostaglandins (B1171923) in the mass spectrometer's ion source, leading to inaccurate and unreliable quantification.[1][5] Phospholipids are a particularly notorious source of matrix effects in bioanalytical samples.[4][6]
Q2: What is the most effective general strategy to compensate for matrix effects?
A2: The use of stable isotope-labeled internal standards (SIL-IS) in a stable isotope dilution (SID) method is widely considered the gold standard for compensating for matrix effects.[1][2][7][8][9] A SIL-IS is a form of the analyte where some atoms have been replaced with their heavy isotopes (e.g., ²H, ¹³C). Since the SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[2] By calculating the ratio of the analyte's signal to the SIL-IS signal, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.
Q3: How can I remove interfering phospholipids from my samples?
A3: Phospholipids can be significantly reduced through several sample preparation techniques:
-
Solid-Phase Extraction (SPE): This is a highly effective and commonly used method to clean up samples and remove phospholipids before LC-MS/MS analysis.[2][10][11][12] Specific SPE cartridges designed for phospholipid removal are also commercially available.[4]
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition prostaglandins from the bulk of the matrix components, including many phospholipids.[2][13]
-
Protein Precipitation (PPT): While primarily used to remove proteins, PPT can also reduce phospholipid content, though it is generally less effective for this purpose than SPE or LLE.[2][5]
Q4: Can chemical derivatization help in minimizing matrix effects?
A4: Yes, chemical derivatization can be a useful strategy. Derivatization alters the chemical structure of the prostaglandins, which can improve their chromatographic properties and ionization efficiency.[14][15] By shifting the retention time of the analyte away from interfering matrix components, the impact of matrix effects can be reduced.[16] Derivatization can also enhance the sensitivity of the analysis.[14][16]
Troubleshooting Guides
Issue 1: Poor reproducibility and inaccurate quantification.
This is a common problem often linked to unaddressed matrix effects. Follow this troubleshooting workflow:
Issue 2: Low signal intensity or complete signal loss (ion suppression).
This is a classic symptom of significant matrix effects.
Data Summary Tables
Table 1: Comparison of Sample Preparation Techniques for Prostaglandin Analysis
| Technique | Principle | Advantages | Disadvantages | Typical Recovery (%) |
| Solid-Phase Extraction (SPE) | Differential partitioning between a solid and liquid phase. | High recovery, excellent for removing interferences like phospholipids.[2][10][12] | Can be more time-consuming and costly than other methods. | 77.0 - 92.0[17] |
| Liquid-Liquid Extraction (LLE) | Partitioning based on relative solubility in two immiscible liquids. | Simple, inexpensive, and effective for certain sample types.[13] | Can be less selective than SPE, may use large volumes of organic solvents. | 12-37% greater than Folch extraction with washing.[18] |
| Protein Precipitation (PPT) | Addition of an organic solvent or acid to precipitate proteins. | Fast, simple, and inexpensive.[5] | Less effective at removing other matrix components like phospholipids, leading to higher matrix effects.[2] | Not explicitly reported for prostaglandins, but generally lower for broad cleanup. |
Table 2: Performance Metrics for LC-MS/MS Methods for Prostaglandin Quantification
| Prostaglandin | Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Inter/Intra-day Variation (%) | Reference |
| PGE₂ and PGD₂ | Cell Culture Supernatants | LOD: 20 pg/mL | < 5% | [17] |
| 8-iso-PGF₂α | Bronchoalveolar Lavage Fluid | LOD: 17.6 pg/mL | < 2% | [19][20] |
| PGE₂ | Rat Brain Homogenate | LOQ: 0.21 pmol on column | < 9.8% | [16] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Prostaglandins from Biological Fluids
This protocol is a general guideline and should be optimized for your specific application and SPE cartridge.
-
Sample Pre-treatment:
-
Thaw samples on ice.
-
Add a known amount of the appropriate stable isotope-labeled internal standard (e.g., d₄-PGE₂, d₄-PGD₂) to each sample.[17]
-
Acidify the sample to a pH of ~3.5 with a suitable acid (e.g., 1M formic acid) to ensure prostaglandins are in their protonated form.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by sequentially washing with:
-
1-2 mL of methanol (B129727).
-
1-2 mL of water.
-
-
Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
-
Washing:
-
Wash the cartridge to remove polar interferences:
-
1-2 mL of water.
-
1-2 mL of a low percentage organic solvent wash (e.g., 10% methanol in water).
-
-
-
Elution:
-
Elute the prostaglandins with a suitable organic solvent:
-
1-2 mL of methanol or ethyl acetate.
-
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, known volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: General LC-MS/MS Parameters for Prostaglandin Analysis
These are typical starting parameters and will require optimization for your specific instrument and analytes.
-
LC System:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B over several minutes to ensure separation of isomers. For example, 5% to 95% B over 10 minutes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.[17]
-
-
MS/MS System:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for prostaglandins.[17]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These must be optimized for each prostaglandin and its corresponding stable isotope-labeled internal standard. For example, for PGE₂ and PGD₂, the deprotonated molecule is detected at m/z 351.[17]
-
Source Parameters: Optimize source temperature, electrospray voltage, and gas flows for maximum signal intensity.[17]
-
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Matrix effects and selectivity issues in LC-MS-MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Phospholipid Removal (PLR): Phenomenex [phenomenex.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. | Semantic Scholar [semanticscholar.org]
- 7. Measurement of prostaglandins, thromboxanes and hydroxy fatty acids by stable isotope dilution gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isotope dilution gas chromatography-mass spectrometry for the study of eicosanoid metabolism in human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stable isotope dilution assay for prostaglandin E metabolite: 24-hour urinary output in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 12. mdpi.com [mdpi.com]
- 13. Comprehensive profiling of prostaglandins in human ovarian follicular fluid using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromsoc.jp [chromsoc.jp]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Simultaneous extraction and preparation for high-performance liquid chromatography of prostaglandins and phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. frontiersin.org [frontiersin.org]
antibody cross-reactivity in dihomo-prostaglandin ELISA kits
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing dihomo-prostaglandin ELISA kits. The following information is intended to help you optimize your experimental workflow and resolve common issues related to antibody cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: What is antibody cross-reactivity and why is it a concern in dihomo-prostaglandin ELISA kits?
A1: Antibody cross-reactivity refers to the binding of the ELISA kit's antibody to molecules other than the target analyte (e.g., dihomo-PGE2 or dihomo-PGF2α). In the context of dihomo-prostaglandin ELISAs, this is a significant concern because prostaglandins (B1171923) are a large family of structurally similar lipid molecules.[1] The antibody intended for a specific dihomo-prostaglandin may also recognize other prostaglandins, leading to inaccurate quantification and false-positive results. It is crucial to consult the kit's datasheet for specific cross-reactivity data.[1]
Q2: How can I minimize cross-reactivity in my dihomo-prostaglandin ELISA?
A2: Minimizing cross-reactivity starts with careful sample preparation and adherence to the assay protocol. Key strategies include:
-
Sample Purification: Use solid-phase extraction (SPE) to purify prostaglandins from the sample matrix. This removes potentially cross-reactive lipids and other interfering substances.[2][3][4]
-
Use of Inhibitors: Add cyclooxygenase (COX) inhibitors, such as indomethacin (B1671933) or meclofenamic acid, to your samples immediately after collection to prevent the ex vivo synthesis of prostaglandins.[3]
-
Antibody Specificity: Choose a kit with a highly specific monoclonal antibody and well-characterized cross-reactivity profiles.[5]
-
Protocol Adherence: Strictly follow the incubation times, temperatures, and washing steps outlined in the kit manual to ensure optimal binding conditions for the target analyte.[6]
Q3: What are the common sources of high background in a prostaglandin (B15479496) ELISA?
A3: High background in an ELISA can obscure the signal from your target analyte and is often caused by:
-
Insufficient Washing: Inadequate washing between steps can leave behind unbound antibodies or enzyme conjugates, leading to a high background signal.[1][7]
-
Inadequate Blocking: The blocking buffer is essential for preventing non-specific binding of antibodies to the plate surface. If the blocking step is insufficient, it can result in elevated background.[1]
-
Contaminated Reagents: Contamination of buffers or reagents with substances like endotoxins or detergents can interfere with the assay and increase background.[1]
-
Sub-optimal Antibody Concentration: Using an excessively high concentration of the primary or secondary antibody can lead to non-specific binding.[1]
Q4: My sample readings are out of the standard curve range. What should I do?
A4: If your sample readings are outside the standard curve range, you will need to adjust the sample dilution.
-
Samples reading too high: If the optical density (OD) is lower than the lowest standard (in a competitive ELISA), the concentration of the analyte is too high. You will need to dilute your sample further and re-run the assay.
-
Samples reading too low: If the OD is higher than the highest standard, the concentration is too low to be accurately quantified. You may need to concentrate your sample or use a more sensitive assay. It is recommended to perform a pilot experiment with a range of dilutions to determine the optimal dilution factor for your samples.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Variability Between Replicates | Pipetting inconsistency. | Ensure proper pipetting technique and that pipettes are calibrated. Pre-rinse pipette tips with the reagent before dispensing. |
| Incomplete mixing of reagents. | Gently vortex or invert reagents before use. Ensure thorough mixing in the wells by gently tapping the plate. | |
| Plate not sealed properly during incubation. | Use a new plate sealer for each incubation step to prevent evaporation and cross-contamination. | |
| Weak or No Signal | Reagents not at room temperature. | Allow all reagents to equilibrate to room temperature before starting the assay. |
| Incorrect reagent preparation. | Double-check all calculations and dilution steps for standards and reagents. | |
| Expired or improperly stored reagents. | Verify the expiration dates and storage conditions of all kit components. | |
| High Background | Insufficient washing. | Increase the number of wash steps and ensure complete aspiration of wash buffer from the wells. A soak step with the wash buffer can also be beneficial.[1] |
| Ineffective blocking. | Increase the blocking incubation time or consider using a different blocking buffer if permitted by the kit protocol. | |
| Cross-reactivity with other molecules in the sample. | Purify samples using solid-phase extraction (SPE) to remove interfering substances.[2][3][4] |
Quantitative Data: Antibody Cross-Reactivity
The cross-reactivity of an antibody is a critical factor in the accuracy of a dihomo-prostaglandin ELISA. Below is a summary of representative cross-reactivity data from commercially available prostaglandin ELISA kits. Note that specific values can vary between manufacturers and kit lots. Always refer to the datasheet provided with your specific kit.
| Compound | PGE2 ELISA Kit Cross-Reactivity (%) | PGF2α ELISA Kit Cross-Reactivity (%) | 8-epi-PGF2α ELISA Kit Cross-Reactivity (%) |
| Prostaglandin E2 (PGE2) | 100 | <0.01 | No significant cross-reactivity |
| Dihomo-γ-linolenic acid (precursor) | Not typically reported | Not typically reported | Not typically reported |
| Prostaglandin E1 | Varies (check kit datasheet) | Not typically reported | Not typically reported |
| Prostaglandin F2α (PGF2α) | <0.01 | 100 | No significant cross-reactivity |
| 8-epi-Prostaglandin F2α | No significant cross-reactivity | No significant cross-reactivity | 100[9][10] |
| Thromboxane B2 | <0.01 | <0.01 | No significant cross-reactivity |
| Arachidonic Acid | Minimal | Not typically reported | No significant cross-reactivity |
Data is compiled from representative ELISA kit datasheets. "No significant cross-reactivity" or "<0.01%" indicates that the antibody shows minimal to no binding to that compound. It is important to note that specific cross-reactivity data for dihomo-PGE2 and dihomo-PGF2α is not always explicitly provided in all commercially available kit datasheets. Researchers should inquire with the manufacturer for more detailed information if needed.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate results. The following are generalized protocols; however, you should always follow the specific instructions provided with your ELISA kit.
1. Collection and Handling:
-
Collect samples (e.g., plasma, serum, urine, cell culture supernatant) in clean, pyrogen/endotoxin-free tubes.[2]
-
For plasma, use EDTA or heparin as an anticoagulant.[8]
-
Immediately after collection, add a COX inhibitor (e.g., indomethacin to a final concentration of 10 µg/mL) to prevent artificial prostaglandin synthesis.[3]
-
Centrifuge samples to remove particulate matter. For serum, allow blood to clot at room temperature for 2 hours or overnight at 4°C before centrifugation.[8] For plasma and other biological fluids, centrifuge at 1000 x g for 15-20 minutes at 2-8°C.[8]
-
Assay samples immediately or aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[2][8]
2. Solid-Phase Extraction (SPE) for Sample Purification (Recommended for complex matrices): This protocol is a general guideline and may need optimization.[2][3][4]
-
Condition the C18 SPE Cartridge: Wash the cartridge with 5-10 mL of ethanol (B145695) or methanol, followed by 5-10 mL of deionized water.[3][4]
-
Acidify the Sample: Adjust the pH of the sample to ~3.5 with 2M HCl.[3]
-
Load the Sample: Apply the acidified sample to the conditioned cartridge.
-
Wash the Cartridge: Wash with 10 mL of water, followed by 10 mL of 15% ethanol, and then 10 mL of hexane (B92381) to remove lipids and other impurities.[3]
-
Elute Prostaglandins: Elute the prostaglandins with 10 mL of ethyl acetate (B1210297).[3]
-
Dry and Reconstitute: Evaporate the ethyl acetate under a stream of nitrogen gas. Reconstitute the dried sample in the assay buffer provided with the kit.[2][3]
Competitive ELISA Protocol
This is a generalized protocol for a competitive ELISA, which is the common format for prostaglandin assays.[11] The concentration of the target prostaglandin is inversely proportional to the signal generated.[2]
-
Prepare Reagents: Bring all reagents to room temperature before use. Prepare wash buffer, standards, and other reagents as instructed in the kit manual.[12]
-
Standard and Sample Addition: Add standards and prepared samples to the appropriate wells of the antibody-coated microplate.
-
Competitive Reaction: Add the enzyme-conjugated prostaglandin (tracer) to the wells. This will compete with the prostaglandin in the sample for binding to the primary antibody.
-
Incubation: Incubate the plate for the time and at the temperature specified in the protocol (e.g., 2 hours at room temperature on a shaker).[3]
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with the wash buffer to remove unbound reagents.[3]
-
Substrate Addition: Add the substrate solution to each well. The enzyme bound to the plate will convert the substrate, leading to a color change.
-
Incubation: Incubate the plate for a specified time (e.g., 45 minutes at room temperature) to allow for color development.[3]
-
Stop Reaction: Add the stop solution to each well to terminate the enzyme-substrate reaction.[11]
-
Read Plate: Measure the optical density (OD) of each well using a microplate reader at the recommended wavelength (typically 450 nm).[11]
-
Data Analysis: Calculate the concentration of dihomo-prostaglandin in your samples by comparing their OD values to the standard curve.
Visualizations
Caption: Workflow of a competitive ELISA for dihomo-prostaglandin quantification.
Caption: Simplified signaling pathway for the synthesis of dihomo-prostaglandins.
Caption: A logical flow diagram for troubleshooting common ELISA issues.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. abcam.com [abcam.com]
- 4. interchim.fr [interchim.fr]
- 5. An ELISA for PGE2 utilizing monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 7. assaygenie.com [assaygenie.com]
- 8. cloud-clone.com [cloud-clone.com]
- 9. 8-epi-PGF2α(8-Epi-Prostaglandin F2 Alpha) ELISA Kit - Elabscience® [elabscience.com]
- 10. arp1.com [arp1.com]
- 11. PGE2(Prostaglandin E2) ELISA Kit - Elabscience® [elabscience.com]
- 12. file.elabscience.com [file.elabscience.com]
Technical Support Center: Optimizing Cell Culture for Prostaglandin Production
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing cell culture conditions to maximize prostaglandin (B15479496) production. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during cell culture experiments aimed at prostaglandin production.
| Issue / Question | Potential Causes | Recommended Solutions |
| Q1: Why is my prostaglandin yield consistently low? | 1. Suboptimal Cell Density: Prostaglandin synthesis can be density-dependent. Studies have shown that prostaglandin production decreases as cultures approach confluence.[1]2. Insufficient Precursor: Arachidonic acid (AA) is the primary precursor for prostaglandin synthesis.[2]3. Ineffective COX-2 Induction: Cyclooxygenase-2 (COX-2) is the inducible enzyme critical for prostaglandin production in response to stimuli.4. Cell Line Choice: Different cell types have varying capacities for producing specific prostaglandins (B1171923). For example, A549 cells primarily produce PGE2, while RAW 264.7 macrophages produce more PGD2.[3] | 1. Optimize Seeding Density: Culture cells to a pre-confluent state (e.g., 80-90% confluency). Actively growing cells often synthesize more prostaglandins than quiescent or confluent cells.[4][5]2. Supplement with Arachidonic Acid: Add exogenous arachidonic acid (typically 5-20 µM) to the culture medium 30-60 minutes before adding the stimulus.3. Verify Stimulus Activity: Use a potent inducer of COX-2 expression, such as lipopolysaccharide (LPS) for macrophages or cytokines like IL-1β or TNF-α for other cell types.[6][7]4. Select Appropriate Cell Line: Choose a cell line known to produce the prostaglandin of interest. |
| Q2: I'm observing high cell death after adding the stimulus (e.g., LPS, TNF-α). What can I do? | 1. Stimulus Toxicity: High concentrations or prolonged exposure to inducers like LPS can be cytotoxic.2. Serum Starvation Stress: Removing serum for extended periods before or during stimulation can induce apoptosis.3. Vehicle Toxicity: The solvent used to dissolve arachidonic acid or other supplements (e.g., ethanol, DMSO) can be toxic at high concentrations. | 1. Titrate Stimulus Concentration: Perform a dose-response experiment to find the optimal concentration that induces prostaglandin synthesis without significant cell death.2. Minimize Serum-Free Period: If serum-free conditions are necessary, limit the duration to the shortest time required for the experiment (e.g., 4-8 hours).3. Use a Vehicle Control: Always include a vehicle-only control. Ensure the final concentration of the solvent in the culture medium is non-toxic (e.g., <0.1% for DMSO).[8] |
| Q3: There is high variability in prostaglandin levels between my replicate experiments. How can I improve consistency? | 1. Inconsistent Cell Passage Number: Cellular characteristics, including prostaglandin production, can change at high passage numbers.2. Variable Cell Seeding: Inaccurate cell counting can lead to different cell densities at the start of the experiment.3. Sample Handling: Prostaglandins are unstable, and levels can be artificially elevated by ex vivo synthesis during sample collection.[9] | 1. Use a Consistent Passage Range: Use cells within a defined, low passage number range for all experiments.2. Ensure Accurate Cell Counts: Use an automated cell counter or a hemocytometer to ensure consistent seeding density.3. Standardize Sample Collection: When collecting cell culture supernatants, immediately add a COX inhibitor (e.g., indomethacin) and centrifuge at 4°C to remove cells.[9] Store samples at -80°C until analysis. |
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes and precursors in prostaglandin synthesis? A1: Prostaglandin synthesis begins with the release of arachidonic acid (AA), a polyunsaturated omega-6 fatty acid, from the cell membrane by the enzyme phospholipase A2.[2][10] AA is then converted into an unstable intermediate, prostaglandin H2 (PGH2), by cyclooxygenase (COX) enzymes.[10] There are two main isoforms: COX-1, which is constitutively expressed, and COX-2, which is induced by inflammatory stimuli.[11] PGH2 is then converted into various specific prostaglandins (like PGE2, PGD2) by terminal prostaglandin synthases.[12]
Q2: How does cell confluency affect prostaglandin production? A2: Prostaglandin production is often highest in actively growing, sub-confluent cell cultures.[1][4] As cells approach confluency and enter a quiescent state, their capacity to synthesize prostaglandins, even in response to stimuli, can decrease significantly.[1][5]
Q3: What is the role of serum in the culture medium? A3: Serum contains growth factors and other components that can activate the release of arachidonic acid and stimulate basal prostaglandin production.[13] However, for experiments involving specific stimuli, researchers often switch to a low-serum or serum-free medium to reduce this baseline production and isolate the effect of the intended stimulus.
Q4: How long should I stimulate cells to induce prostaglandin synthesis? A4: The optimal stimulation time can vary depending on the cell type and the specific prostaglandin being measured. Time-course studies have shown that prostaglandin production can be detected within a few hours and may plateau after 8 to 24 hours.[14][15] A pilot time-course experiment (e.g., 4, 8, 12, 24 hours) is recommended to determine the peak production time for your specific experimental system.
Q5: What are the common methods for quantifying prostaglandins, and how do they compare? A5: The most common methods are Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Radioimmunoassay (RIA).[9][16] ELISA is high-throughput and widely accessible, but can be prone to cross-reactivity.[17] LC-MS/MS offers very high specificity and sensitivity, allowing for the measurement of multiple prostaglandins simultaneously, but requires specialized equipment.[3][17]
Quantitative Data Summary
Table 1: Comparison of Prostaglandin Quantification Methods
| Feature | ELISA / EIA | LC-MS/MS | Radioimmunoassay (RIA) |
| Principle | Competitive antibody binding with enzymatic colorimetric detection | Chromatographic separation followed by mass-based detection | Competitive binding with a radiolabeled antigen |
| Sensitivity | High (low pg/mL range)[9] | Very High (sub-pg/mL range)[9] | High (~5 pg)[9] |
| Specificity | Can be subject to cross-reactivity with similar molecules[17] | High, based on mass-to-charge ratio and fragmentation[17] | Generally high, but cross-reactivity is possible |
| Throughput | High (96-well plate format)[9] | Lower (sequential sample processing)[9] | Moderate |
| Equipment | Standard plate reader | LC-MS/MS system | Scintillation counter |
Experimental Protocols
Protocol 1: General Cell Seeding and Preparation
-
Cell Seeding: Plate cells (e.g., A549 or RAW 264.7) in complete growth medium in 24-well plates at a density that will allow them to reach 80-90% confluency within 24-48 hours.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Medium Change (Optional): Once cells reach the target confluency, gently aspirate the growth medium. Wash the cells once with sterile PBS.
-
Serum Starvation: Add serum-free or low-serum (e.g., 0.5% FBS) medium to each well and incubate for 4-12 hours prior to stimulation. This step reduces basal prostaglandin levels.
Protocol 2: Induction of Prostaglandin Synthesis with LPS (for Macrophages)
-
Prepare Reagents:
-
Prepare a stock solution of Lipopolysaccharide (LPS) in sterile PBS.
-
Prepare a stock solution of arachidonic acid (AA) in ethanol.
-
-
Add Precursor: Dilute the AA stock solution in serum-free medium to the desired final concentration (e.g., 10 µM). Add this to the cells and incubate for 30-60 minutes.
-
Stimulate Cells: Add LPS to the wells to achieve the desired final concentration (e.g., 1 µg/mL). Include a vehicle control (medium with AA but no LPS) and an unstimulated control (medium only).
-
Incubate: Return the plate to the incubator for the predetermined optimal time (e.g., 24 hours).
-
Collect Supernatant: After incubation, carefully collect the supernatant from each well. To prevent further ex vivo synthesis, add a COX inhibitor (e.g., indomethacin (B1671933) to a final concentration of 10 µM). Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet any detached cells.
-
Store Samples: Transfer the clarified supernatant to a new tube and store at -80°C until quantification.
Protocol 3: Quantification of PGE2 by ELISA
-
Kit Preparation: Bring all reagents from a commercial PGE2 ELISA kit to room temperature. Prepare standards and wash buffers according to the manufacturer's instructions.[18]
-
Sample Dilution: Thaw samples on ice. Dilute the cell culture supernatants in the assay buffer provided with the kit. The required dilution factor will depend on the expected PGE2 concentration and must be determined empirically.
-
Assay Procedure: Follow the specific steps outlined in the kit manual.[18] Typically, this involves:
-
Adding standards, controls, and diluted samples to the antibody-coated plate.
-
Adding an HRP-labeled PGE2 conjugate, which competes with the sample PGE2 for antibody binding sites.
-
Incubating the plate.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution that develops color in proportion to the amount of bound HRP-labeled PGE2.
-
Stopping the reaction and reading the absorbance at the specified wavelength (e.g., 450 nm).
-
-
Data Analysis: Generate a standard curve by plotting the absorbance of each standard against its known concentration. Use this curve to calculate the PGE2 concentration in your samples, remembering to multiply by the dilution factor.[18]
Visualizations
Caption: Key steps in the conversion of arachidonic acid to major prostaglandins.
Caption: A stepwise workflow for prostaglandin production experiments.
Caption: A logical guide to diagnosing low prostaglandin yield.
References
- 1. Prostaglandin production by 3T3-L1 cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin synthesis by cells comprising the calf pulmonary artery [pubmed.ncbi.nlm.nih.gov]
- 5. Cell growth and the regulation of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of in vitro prostaglandin E2 production by mouse fibrosarcoma cells after co-culture with various anti-tumour effector cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of COX-2 Enzyme and Down-regulation of COX-1 Expression by Lipopolysaccharide (LPS) Control Prostaglandin E2 Production in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. biology.stackexchange.com [biology.stackexchange.com]
- 12. Frontiers | Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models [frontiersin.org]
- 13. Serum-induced arachidonic acid release and prostaglandin biosynthesis are potentiated by oxygenated sterols in NRK 49F cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Production of prostaglandin E2 by tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Methods for quantitative estimation of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Prostaglandins Measurement Guide: LC-MS/MS vs ELISA - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 18. resources.rndsystems.com [resources.rndsystems.com]
troubleshooting low signal in prostaglandin LC-MS/MS analysis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the LC-MS/MS analysis of prostaglandins (B1171923), with a focus on addressing low signal intensity.
Troubleshooting Guides
Guide 1: Systematic Approach to Low or No Signal
Low or no signal from your prostaglandin (B15479496) analysis can be frustrating. This guide provides a step-by-step workflow to diagnose the root cause of the issue.
Question: I'm not seeing any peak for my prostaglandin of interest, or the signal is extremely low. Where do I start troubleshooting?
Answer:
A systematic approach is crucial to efficiently identify the problem. The issue can generally be isolated to one of three areas: the sample, the liquid chromatography (LC) system, or the mass spectrometer (MS).
-
Verify the Mass Spectrometer's Performance:
-
Action: Perform an infusion analysis by directly injecting a fresh, known concentration of your prostaglandin standard into the mass spectrometer, bypassing the LC system.
-
Expected Outcome: You should observe a stable and strong signal corresponding to the m/z of your analyte.
-
Troubleshooting:
-
Strong Signal: If the signal is strong and stable, the MS is likely functioning correctly. The problem is probably with your sample or the LC system.
-
Low or No Signal: If the signal is still low or absent, the issue lies within the mass spectrometer itself. Check for:
-
Incorrect tuning parameters.
-
Contamination of the ion source or ion optics.[1]
-
Issues with the detector.
-
Gas supply problems (nebulizer and drying gas).
-
-
-
-
Check the LC System:
-
Action: If the MS is working, reconnect the LC system but remove the column (replace with a union). Inject your standard.
-
Expected Outcome: You should see a sharp, intense peak.
-
Troubleshooting:
-
Good Peak: If you see a good peak, the problem is likely related to your chromatography (the column) or matrix effects from your sample.
-
No or Poor Peak: If the peak is absent, broad, or shows poor shape, check for:
-
Leaks in the LC system.
-
A clogged injector or lines.
-
Problems with the LC pumps (e.g., losing prime).[2]
-
Incorrect mobile phase composition.
-
-
-
-
Evaluate the Sample and Chromatography:
-
Action: If both the MS and the LC system (without the column) are working, reinstall the column and inject a clean standard.
-
Expected Outcome: A sharp, well-defined chromatographic peak.
-
Troubleshooting:
-
Good Peak: If the standard looks good, the issue is likely related to your sample preparation or matrix effects.
-
Poor Peak (Broad, Tailing, or No Signal): This points to a column issue. Consider:
-
Column degradation or contamination.
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An inappropriate column for your analytes.
-
The need to flush and regenerate the column.
-
-
-
-
Investigate Sample Preparation and Matrix Effects:
-
If clean standards work well but your extracted samples do not, the problem lies in your sample preparation or the sample matrix itself.
-
Review your extraction protocol: Ensure complete extraction and minimize analyte degradation. Prostaglandins like PGD2 are known to be unstable.
-
Assess for ion suppression: Co-eluting compounds from the sample matrix can interfere with the ionization of your target analyte, leading to a decreased signal.[3] Consider a post-column infusion experiment to identify regions of ion suppression in your chromatogram.
-
Synthesis of prostaglandins and thromboxanes from arachidonic acid via PGH2.
References
preventing degradation of prostaglandin samples during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of prostaglandin (B15479496) samples during storage.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or undetectable prostaglandin levels in stored samples | Chemical Instability: Prostaglandins (B1171923), particularly PGE2, are susceptible to degradation, which is highly dependent on pH. Strong acidic or basic conditions can significantly reduce the half-life of PGE2.[1] | - Ensure the storage solvent is at an optimal pH. For PGE2, a pH range of 2.6-4.0 provides the greatest stability.[1] - Avoid basic solutions (pH > 7.4) as they can rapidly degrade PGE2 to PGA and PGB compounds.[2] |
| Oxidation: Prostaglandins are unsaturated fatty acids that can be oxidized, leading to a loss of biological activity. | - Store samples under an inert gas like argon or nitrogen to minimize exposure to oxygen. - Consider adding antioxidants to the storage solvent. However, the choice and concentration of the antioxidant should be carefully validated as they can sometimes interfere with downstream assays.[3] | |
| Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to the degradation of some prostaglandins and their metabolites.[4] | - Aliquot samples into single-use volumes before freezing to avoid repeated thawing and freezing of the entire stock.[5] | |
| Adsorption to Container Surfaces: Prostaglandins can adsorb to the surface of plastic containers, leading to a significant loss of the analyte, especially at low concentrations.[6][7][8] | - Use low-adsorption polypropylene (B1209903) or glass tubes for storage.[6][9][10] - Consider pre-coating plastic tubes with a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding.[11] - Storing samples at higher concentrations can minimize the fractional loss due to adsorption.[9] | |
| Inconsistent results between sample aliquots | Precipitation upon Freezing: Aqueous solutions of prostaglandins like PGE2 may precipitate when frozen.[12] | - After thawing, ensure the sample is completely dissolved by gentle shaking or brief sonication.[12] |
| Improper Mixing After Thawing: The concentration of the sample may not be uniform after thawing. | - Thoroughly mix the sample by vortexing or pipetting up and down before taking an aliquot for analysis.[9] | |
| Unexpected peaks in analytical assays (e.g., HPLC, LC-MS/MS) | Degradation Products: The presence of unexpected peaks may indicate the formation of degradation products such as PGA2 and PGB2 from PGE2.[2] | - Review the storage conditions (pH, temperature, exposure to light and air) to identify potential causes of degradation. - Use a stability-indicating analytical method that can resolve the parent prostaglandin from its degradation products. |
| Solvent Impurities: Impurities in the storage solvent can interfere with the analysis. | - Use high-purity solvents (e.g., HPLC or LC-MS grade) for sample preparation and storage. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing prostaglandin samples?
A1: For long-term storage, prostaglandin samples should be stored at -20°C or colder.[2][5] Some manufacturers recommend storage at -20°C as supplied, protected from light.[5]
Q2: Which solvent should I use to store my prostaglandin samples?
A2: Prostaglandins are often more stable in organic solvents than in aqueous solutions. Anhydrous ethanol (B145695) is a commonly recommended solvent for long-term storage.[12] Stock solutions in ethanol can be stored for extended periods at -20°C. For experimental use, these stock solutions can be diluted into aqueous buffers immediately before the experiment. Aqueous solutions of prostaglandins are generally not recommended for storage for more than a day.[2][4]
Q3: How does pH affect the stability of prostaglandin E2 (PGE2)?
A3: The stability of PGE2 is highly pH-dependent. It is most stable in a slightly acidic environment (pH 2.6-4.0).[1] As the pH becomes more acidic or basic, the rate of degradation increases significantly.[1][13]
Q4: Can I repeatedly freeze and thaw my prostaglandin samples?
A4: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to sample degradation.[4] It is best practice to aliquot your stock solution into single-use vials before freezing.[5]
Q5: How can I prevent my prostaglandin sample from sticking to the storage tube?
A5: Prostaglandins can adsorb to plastic surfaces, leading to sample loss.[6][7][8] To minimize this, use low-adsorption polypropylene tubes or silanized glass vials.[9][10] Storing samples at a higher concentration can also reduce the percentage of loss due to adsorption.[9] For particularly precious or low-concentration samples, pre-coating the tubes with a protein like bovine serum albumin (BSA) can help block non-specific binding sites.[11]
Quantitative Data Summary
The following tables summarize key quantitative data for the storage and handling of prostaglandin samples.
Table 1: Stability of Prostaglandin E2 (PGE2) in Aqueous Solution at 25°C
| pH | Time for 10% Loss (Hours) |
| 3-4 | 133[12] |
| 6 | 53[12] |
| 8 | 42[12] |
| 9 | 4.2[12] |
| 10 | 0.42 (25 minutes)[12] |
Table 2: Recommended Storage Conditions for Prostaglandin Stock Solutions
| Parameter | Recommendation |
| Temperature | -20°C or colder[2][5] |
| Solvent | Anhydrous Ethanol, DMSO, or Dimethyl Formamide[4] |
| Container | Low-adsorption polypropylene or glass vials[6][9][10] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) |
| Light | Protect from light[5] |
Experimental Protocols
Protocol 1: Stability-Indicating Analysis of Prostaglandin E2 using LC-MS/MS
This protocol outlines a general procedure for assessing the stability of PGE2 in a given storage condition.
1. Sample Preparation:
-
Thaw frozen prostaglandin samples on ice.
-
Vortex the sample to ensure homogeneity.
-
Spike the sample with a known concentration of an internal standard (e.g., d4-PGE2).[14]
-
Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the prostaglandins from the sample matrix.[15] A common liquid-liquid extraction involves acidifying the sample and extracting with an organic solvent like ethyl acetate.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the LC mobile phase.[15]
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reverse-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Operate the mass spectrometer in negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. Monitor the specific precursor-to-product ion transitions for PGE2 and the internal standard.
-
3. Data Analysis:
-
Quantify the concentration of PGE2 in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Assess stability by comparing the concentration of PGE2 in stored samples to that of a freshly prepared sample (T=0). A loss of more than 10% of the initial concentration is often considered significant degradation.
Visualizations
Caption: Prostaglandin E2 synthesis, signaling, and degradation pathway.[16][17][18]
Caption: Recommended workflow for handling prostaglandin samples to minimize degradation.
Caption: A logical troubleshooting guide for addressing prostaglandin sample degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. mpbio.com [mpbio.com]
- 3. Antioxidant effects on the prostaglandin endoperoxide synthetase product profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. US20050287325A1 - Pharmaceutical containers with low adsorption/absorption of active ingredients, and a method of testing materials for adsorption/absorption of active ingredients - Google Patents [patents.google.com]
- 7. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Importance of Protein Adsorption to Primary Container Systems [westpharma.com]
- 9. google.com [google.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene | PLOS One [journals.plos.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
selecting the right internal standard for prostaglandin quantification
This technical support center provides guidance on selecting the appropriate internal standard for accurate prostaglandin (B15479496) quantification, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for prostaglandin quantification?
A1: The ideal internal standard is a stable isotope-labeled (e.g., deuterated) version of the analyte you are measuring.[1][2] This is because it has nearly identical chemical and physical properties to the target prostaglandin, ensuring similar behavior during sample preparation, chromatography, and mass spectrometric detection.[3] For example, when quantifying Prostaglandin E2 (PGE2), the recommended internal standard is PGE2-d4.[4][5]
Q2: Why are deuterated internal standards preferred over structural analogues?
A2: Deuterated internal standards are co-eluted with the analyte and exhibit similar ionization efficiency in the mass spectrometer. This allows them to effectively compensate for variations in sample extraction, injection volume, and matrix effects—the suppression or enhancement of the analyte's signal by other components in the sample.[6][7] Structural analogues, while similar, may have different retention times and ionization responses, leading to less accurate quantification.[7]
Q3: Can I use one deuterated internal standard for the quantification of multiple prostaglandins (B1171923)?
A3: This is generally not recommended, especially for isomeric prostaglandins like PGE2 and PGD2.[5] These isomers can have different chemical stabilities and degradation rates during sample preparation.[5] Using a single internal standard for both could lead to inaccurate measurements. For the most accurate results, a corresponding deuterated internal standard should be used for each analyte (e.g., PGE2-d4 for PGE2 and PGD2-d4 for PGD2).[5]
Q4: How much internal standard should I add to my samples?
A4: The internal standard should be added at a concentration that is similar to the expected concentration of the target analyte in your samples.[8] It is also recommended to keep the concentration of the internal standard consistent across all samples and calibration standards to ensure reliable quantification.[8]
Troubleshooting Guide
Problem: High Variability in Results
| Possible Cause | Solution |
| Inconsistent sample preparation | Ensure the internal standard is added early in the sample preparation workflow to account for any analyte loss during extraction steps.[3][8] |
| Matrix effects | Utilize a stable isotope-labeled internal standard that co-elutes with your analyte to normalize for ion suppression or enhancement.[7] Consider further sample cleanup or dilution if matrix effects are severe. |
| Instrument instability | Verify the stability of the LC-MS/MS system by injecting a standard solution multiple times to check for consistent peak areas and retention times. |
Problem: Poor Recovery of Prostaglandins
| Possible Cause | Solution |
| Inefficient extraction | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is appropriate for the target prostaglandins. For example, acidifying the sample to pH 3.5 is a common step before LLE.[9] |
| Analyte degradation | Prostaglandins can be unstable.[5] Minimize sample processing time, keep samples on ice or at 4°C, and analyze them as quickly as possible. For storage, -80°C is recommended.[5][10] |
| Adsorption to labware | Use low-adsorption polypropylene (B1209903) tubes and pipette tips to minimize the loss of prostaglandins. |
Quantitative Data Summary
Table 1: Commonly Used Deuterated Internal Standards for Prostaglandin Analysis
| Prostaglandin | Internal Standard | Mass Transition (m/z) | Notes |
| Prostaglandin E2 (PGE2) | PGE2-d4 | 355 -> 275 | Widely used for accurate PGE2 quantification.[5] |
| Prostaglandin D2 (PGD2) | PGD2-d4 | 355 -> 275 | Essential for accurate PGD2 quantification due to its instability compared to PGE2.[5] |
| Prostaglandin F2α (PGF2α) | PGF2α-d4 | 357 -> 193 | Recommended for quantitative analysis of F-series prostaglandins.[11][12] |
| 8-iso-Prostaglandin F2α | 8-iso-PGF2α-d4 | 357 -> 193 | Used to compensate for matrix effects in the analysis of this oxidative stress biomarker.[13] |
Experimental Protocols
Protocol 1: Prostaglandin Extraction from Cell Culture Supernatants
-
Sample Collection: Collect cell culture supernatants and store them at -80°C until analysis.[5]
-
Internal Standard Spiking: Thaw the samples and spike a 500 µL aliquot with 20 µL of a solution containing the deuterated internal standards (e.g., PGE2-d4 and PGD2-d4) at a known concentration (e.g., 100 ng/mL).[5]
-
Acidification: Add 40 µL of 1 M citric acid to the sample to adjust the pH and prevent free radical-catalyzed peroxidation.[5]
-
Liquid-Liquid Extraction:
-
Add 2 mL of a hexane/ethyl acetate (B1210297) (1:1, v/v) solution.[5]
-
Vortex the mixture for 1 minute.[5]
-
Centrifuge at 4°C to separate the phases.[5]
-
Transfer the upper organic phase to a new tube.[5]
-
-
Drying: Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as methanol:water (8:2 v/v).[9]
Protocol 2: LC-MS/MS Analysis
-
Chromatographic Separation:
-
Use a C18 reverse-phase column.[9]
-
Employ a mobile phase gradient consisting of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).[9]
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative ion electrospray ionization (ESI) mode.[5]
-
Use Multiple Reaction Monitoring (MRM) for quantification.[11][12]
-
Monitor the specific mass transitions for each prostaglandin and its corresponding deuterated internal standard (see Table 1). For example, for PGE2 and PGD2, the transition m/z 351 -> 271 is monitored, while for their d4-internal standards, the transition is m/z 355 -> 275.[5]
-
Visualizations
Caption: Workflow for selecting and using an internal standard.
Caption: Troubleshooting guide for prostaglandin quantification.
References
- 1. scispace.com [scispace.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Prostaglandin extraction [bio-protocol.org]
- 5. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 9. researchgate.net [researchgate.net]
- 10. Prostaglandin Extraction and Analysis in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. profiles.wustl.edu [profiles.wustl.edu]
- 12. Prostaglandin extraction and analysis in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva - PMC [pmc.ncbi.nlm.nih.gov]
dealing with co-eluting isomers in prostaglandin analysis
Welcome to the technical support center for prostaglandin (B15479496) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the analysis of co-eluting prostaglandin isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing prostaglandin isomers?
Prostaglandin analysis is challenging due to the structural similarity of their isomers. Many prostaglandins (B1171923) are constitutional isomers or stereoisomers with identical chemical formulas and masses, making them difficult to distinguish using mass spectrometry alone.[1] This necessitates the use of advanced separation techniques to resolve these co-eluting species before detection. Additionally, prostaglandins are often present at low concentrations in complex biological matrices, which can lead to issues like ion suppression and interference from other sample components.[2][3]
Q2: Which prostaglandin isomers commonly co-elute?
Several biologically important prostaglandin isomers are known to co-elute in typical reversed-phase liquid chromatography (LC) methods. Common examples include:
-
Prostaglandin E2 (PGE2) and Prostaglandin D2 (PGD2): These are positional isomers that often exhibit very similar chromatographic behavior and produce identical product ions in tandem mass spectrometry (MS/MS).[2][4]
-
Prostaglandin F2α (PGF2α) and 8-iso-Prostaglandin F2α (8-iso-PGF2α): These are stereoisomers that are notoriously difficult to separate due to their nearly identical physicochemical properties.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of co-eluting prostaglandin isomers.
Chromatographic Issues
Problem: My prostaglandin isomer peaks are not well-resolved (co-eluting).
-
Cause: Inadequate chromatographic separation is a common issue due to the structural similarity of isomers.
-
Solution 1: Optimize LC Method.
-
Mobile Phase: Adjust the mobile phase composition. For reversed-phase chromatography, modifying the organic solvent ratio (e.g., acetonitrile (B52724) vs. methanol) or the pH can alter selectivity.[5]
-
Stationary Phase: Switch to a different stationary phase chemistry. For example, a phenyl-hexyl column can provide different selectivity compared to a standard C18 column and has been shown to improve the separation of PGE2 and PGD2.[4][5]
-
Gradient: Optimize the gradient elution profile. A shallower gradient can often improve the resolution of closely eluting peaks.
-
Flow Rate: Reducing the flow rate can increase the interaction time with the stationary phase and improve resolution.[6]
-
-
Solution 2: Employ Chiral Chromatography. For enantiomers, a chiral stationary phase is necessary. Chiral columns like Chiralpak AD or Chiracel OJ-RH have been successfully used for the separation of prostaglandin enantiomers.[7][8]
-
Solution 3: Consider Supercritical Fluid Chromatography (SFC). SFC is a powerful technique for separating isomers and can be an excellent alternative to HPLC. The choice of stationary phase and co-solvent is critical for achieving good separation in SFC.[9][10][11]
Problem: My peaks are tailing.
-
Cause: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the chromatographic system.[12][13][14][15]
-
Solution:
-
Mobile Phase Additives: For basic compounds that may interact with residual silanols on the silica-based stationary phase, adding a buffer or an ion-pairing agent like triethylamine (B128534) (TEA) to the mobile phase can reduce tailing.[12][13]
-
Sample Load: Reduce the injection volume or dilute the sample to avoid column overload.[15]
-
System Check: Ensure all connections are secure and that there are no voids in the column. A partially plugged frit can also cause peak tailing.[14]
-
Mass Spectrometry Issues
Problem: I am observing low signal intensity or ion suppression.
-
Cause: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to a reduced signal.[2][3][16]
-
Solution:
-
Improve Sample Preparation: Utilize solid-phase extraction (SPE) to effectively remove interfering matrix components.[17]
-
Optimize Chromatography: Improve the chromatographic separation to ensure that the prostaglandin isomers elute in a region free from major matrix interferences.
-
Use an Appropriate Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for ion suppression effects.[4][18][19]
-
Change Ionization Source: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to ion suppression for some compounds.[3]
-
Advanced Separation Techniques
For particularly challenging separations, consider these advanced techniques:
-
Ion Mobility Spectrometry (IMS): IMS separates ions in the gas phase based on their size, shape, and charge.[1][20] When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation that can resolve co-eluting isomers that are inseparable by chromatography alone.[21][22][23]
-
Derivatization: Chemical derivatization can be used to improve the chromatographic properties and/or mass spectrometric detection of prostaglandins. For gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is necessary to make the prostaglandins volatile.[24][25][26] Derivatization can also be used in LC-MS to enhance ionization efficiency.
Data Tables for Method Development
Table 1: Example LC-MS/MS Parameters for Prostaglandin Analysis
| Parameter | Setting | Reference |
| Column | Phenyl-Hexyl stationary phase | [4] |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 8.5) | [4] |
| Mobile Phase B | Acetonitrile | [4] |
| Gradient | Linear gradient from A to B | [4] |
| Ionization Mode | Negative Ion Electrospray | [4] |
| MS/MS Transition | m/z 351 -> 271 for PGE2 and PGD2 | [4] |
Table 2: Chiral HPLC Conditions for Prostaglandin Enantiomer Separation
| Isomer Pair | Column | Mobile Phase (MeCN:MeOH:H2O, pH=4) | Temperature (°C) | Wavelength (nm) | Reference |
| PGF2α enantiomers | Chiracel OJ-RH | 30:10:60 | 25 | 200 | [8] |
| PGF1α enantiomers | Chiracel OJ-RH | 23:10:67 | 25 | 200 | [8] |
| PGE2 enantiomers | Chiracel OJ-RH | 15:20:65 | 40 | 210 | [8] |
| PGE1 enantiomers | Chiracel OJ-RH | 30:10:60 | 25 | 200 | [8] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Prostaglandins from Biological Fluids
This protocol provides a general guideline for the extraction of prostaglandins from samples like plasma or cell culture supernatant.[17][27][28][29]
-
Sample Preparation:
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Condition the cartridge by passing 1-2 mL of methanol (B129727) followed by 1-2 mL of water.
-
-
Sample Loading:
-
Load the prepared sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 1-2 mL of water to remove polar interferences.
-
Wash with 1-2 mL of a weak organic solvent (e.g., 15% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Elute the prostaglandins with 1-2 mL of a suitable organic solvent, such as methanol or ethyl acetate.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Derivatization of Prostaglandins for GC-MS Analysis
This protocol is a general procedure for preparing prostaglandins for GC-MS analysis.[25]
-
Extraction: Extract prostaglandins from the sample matrix using SPE as described in Protocol 1.
-
Esterification:
-
Convert the carboxylic acid group to a methyl ester using a reagent like diazomethane (B1218177) or by heating with methanolic HCl.
-
-
Methoximation:
-
Protect the ketone groups by reacting with methoxyamine hydrochloride in pyridine.
-
-
Silylation:
-
Convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
-
Analysis: The resulting derivatized prostaglandins are now volatile and can be analyzed by GC-MS.
Visualizations
Caption: Prostaglandin biosynthesis pathway from membrane phospholipids.[30][31][32][33][34]
Caption: Simplified signaling pathways of Prostaglandin E2 (PGE2) via its receptors.[35]
References
- 1. Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaguru.co [pharmaguru.co]
- 6. m.youtube.com [m.youtube.com]
- 7. Analytical and preparative resolution of enantiomers of prostaglandin precursors and prostaglandins by liquid chromatography on derivatized cellulose chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. archives.ijper.org [archives.ijper.org]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 14. agilent.com [agilent.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Improved quantification of prostaglandins in biological samples by optimizing simultaneously the relationship eicosanoid/internal standard and using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Choosing an Internal Standard [restek.com]
- 20. Ion mobility spectrometry and the omics: Distinguishing isomers, molecular classes and contaminant ions in complex samples (Journal Article) | OSTI.GOV [osti.gov]
- 21. Frontiers | Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers [frontiersin.org]
- 22. chromatographytoday.com [chromatographytoday.com]
- 23. High resolution ion mobility-mass spectrometry for separation and identification of isomeric lipids - Analyst (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. Simultaneous quantification of prostaglandins, isoprostane and thromboxane in cell-cultured medium using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. m.youtube.com [m.youtube.com]
- 27. Sample preparation with solid-phase extraction - Scharlab Internacional [scharlab.com]
- 28. researchgate.net [researchgate.net]
- 29. Solid Phase Extraction Explained [scioninstruments.com]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. youtube.com [youtube.com]
- 35. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Biological Effects of 1a,1b-dihomo PGE2 and PGE2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological effects of 1a,1b-dihomo Prostaglandin (B15479496) E2 (1a,1b-dihomo PGE2) and Prostaglandin E2 (PGE2). While extensive research has characterized the multifaceted roles of PGE2 in physiological and pathological processes, 1a,1b-dihomo PGE2 remains a less-studied molecule. This comparison draws upon available experimental data for both compounds and, where direct comparative data for 1a,1b-dihomo PGE2 is lacking, infers potential functional differences based on its unique biosynthetic origin and by drawing parallels with the well-documented distinctions between PGE1 and PGE2.
Introduction
Prostaglandin E2 (PGE2) is a principal bioactive lipid mediator derived from arachidonic acid (AA) via the cyclooxygenase (COX) pathway. It is a key player in inflammation, pain, fever, immune regulation, and cancer biology.[1] 1a,1b-dihomo PGE2 is a related prostaglandin that is not derived from AA, but rather from adrenic acid. This fundamental difference in their fatty acid precursors suggests the potential for distinct biological activities. Notably, elevated levels of 1a,1b-dihomo-prostaglandins, including 1a,1b-dihomo PGE2, have been identified in senescent cells, hinting at a specialized role in the biology of aging.[2]
This guide summarizes the current understanding of these two prostaglandins (B1171923), presenting their biosynthesis, receptor interactions, and known biological effects in a comparative framework.
Biosynthesis and Structure
PGE2 and 1a,1b-dihomo PGE2 are synthesized through parallel but distinct pathways, differing in their initial fatty acid substrate.
-
PGE2 is synthesized from arachidonic acid (AA; 20:4n-6), a 20-carbon omega-6 fatty acid.[3]
-
1a,1b-dihomo PGE2 is synthesized from adrenic acid (AdA; 22:4n-6), a 22-carbon omega-6 fatty acid that is an elongation product of arachidonic acid.[4]
The metabolism of these fatty acids by COX-1 and COX-2, followed by the action of prostaglandin E synthases, leads to the formation of PGE2 and 1a,1b-dihomo PGE2, respectively. The structural difference lies in the length of the carboxylic acid side chain, which is two carbons longer in 1a,1b-dihomo PGE2.
Receptor Binding and Signaling Pathways
PGE2 exerts its diverse biological effects by binding to four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[1] Each receptor is coupled to distinct intracellular signaling cascades:
-
EP1: Coupled to Gq, leading to increased intracellular calcium.
-
EP2 and EP4: Coupled to Gs, leading to increased intracellular cAMP.
-
EP3: Primarily coupled to Gi, leading to decreased intracellular cAMP.
Currently, there is a lack of direct experimental data on the receptor binding profile and signaling pathways of 1a,1b-dihomo PGE2. However, it is hypothesized that it may also interact with the EP receptor family, potentially with different affinities and selectivities compared to PGE2. The well-documented differences in the biological effects of PGE1 and PGE2, which also differ in their precursor fatty acid, support the likelihood of distinct receptor interactions for 1a,1b-dihomo PGE2.[5][6]
PGE2 Signaling Pathways
Comparative Biological Effects
Direct comparative studies on the biological effects of 1a,1b-dihomo PGE2 and PGE2 are limited. The following table summarizes the known effects of PGE2 and the emerging information about 1a,1b-dihomo PGE2, primarily in the context of cellular senescence. For a more detailed, albeit indirect, comparison, data on the differential effects of PGE1 versus PGE2 are also presented, as PGE1 is also a "dihomo" prostaglandin relative to PGE2, albeit with a different precursor (dihomo-γ-linolenic acid).
| Biological Process | Prostaglandin E2 (PGE2) | 1a,1b-dihomo Prostaglandin E2 | Key Findings & Citations |
| Inflammation | Potent pro-inflammatory mediator, involved in pain, fever, and vascular permeability. | Unknown | PGE2 is a well-established mediator of inflammation.[1] |
| Cellular Senescence | Upregulated during senescence and contributes to the senescence-associated secretory phenotype (SASP).[7][8] | Significantly increased in senescent cells.[2] | Both prostaglandins are associated with cellular senescence, suggesting a potential role in aging and age-related diseases. |
| Myometrial Contractility | Induces myometrial contractions. | Unknown | In a comparative study with PGE1, PGE2 showed a less potent initial stimulation of myometrial contractility.[9][10] |
| Osteoblast Differentiation | Stimulates osteoblast differentiation to mature osteocytes. | Unknown | In contrast, PGE1 was found to slow down osteoblast maturation. |
Quantitative Data Comparison
Quantitative data directly comparing the potency and efficacy of 1a,1b-dihomo PGE2 and PGE2 are not currently available in the public domain. The table below provides a template for how such data would be presented and includes known values for PGE2 for reference.
| Parameter | Prostaglandin E2 (PGE2) | This compound | Experimental Model |
| Receptor Binding Affinity (Kd) | EP1: ~3-10 nMEP2: ~10-30 nMEP3: ~0.5-2 nMEP4: ~0.5-1 nM | Data not available | Radioligand binding assays with membranes from cells expressing recombinant human EP receptors. |
| Functional Potency (EC50) | Varies depending on the assay and cell type (e.g., cAMP accumulation, Ca2+ mobilization). | Data not available | In vitro functional assays measuring downstream signaling events. |
| Inhibition of Cytokine Production (IC50) | e.g., TNF-α inhibition: IC50 ≈ 0.5x10⁻⁷ M in LPS-stimulated PBMCs.[5] | Data not available | Cytokine quantification from stimulated immune cells. |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of these two prostaglandins. Below are representative protocols for key experiments.
Prostaglandin Quantification by LC-MS/MS
This method allows for the sensitive and specific measurement of PGE2 and 1a,1b-dihomo PGE2 in biological samples.
LC-MS/MS Workflow
-
Sample Preparation: Biological samples are spiked with deuterated internal standards for both PGE2 and 1a,1b-dihomo PGE2.
-
Solid Phase Extraction (SPE): Prostaglandins are extracted from the sample matrix using a C18 SPE cartridge.
-
LC Separation: The extracted prostaglandins are separated using a reverse-phase UPLC column with a gradient elution.
-
MS/MS Detection: The separated prostaglandins are detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for each analyte and internal standard.
-
Quantification: The concentration of each prostaglandin is determined by comparing the peak area ratio of the analyte to its internal standard against a standard curve.
Receptor Binding Assay
This protocol is used to determine the binding affinity of 1a,1b-dihomo PGE2 and PGE2 to the EP receptors.
Receptor Binding Assay Workflow
-
Membrane Preparation: Membranes are prepared from cells overexpressing a specific human EP receptor subtype.
-
Competitive Binding: Membranes are incubated with a fixed concentration of radiolabeled PGE2 (e.g., [3H]-PGE2) and increasing concentrations of unlabeled PGE2 or 1a,1b-dihomo PGE2.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter to separate receptor-bound from free radioligand.
-
Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Conclusion and Future Directions
The comparison between 1a,1b-dihomo PGE2 and PGE2 is an emerging area of research with significant potential to uncover novel biological pathways and therapeutic targets. While PGE2 is a well-characterized mediator of numerous physiological and pathological processes, the biological role of 1a,1b-dihomo PGE2 is largely unknown, with current evidence pointing towards a role in cellular senescence.
The lack of direct comparative data, particularly regarding receptor binding and functional potency, highlights a critical knowledge gap. Future research should focus on:
-
Comprehensive Receptor Profiling: Determining the binding affinities of 1a,1b-dihomo PGE2 for all EP receptor subtypes.
-
Functional Characterization: Assessing the downstream signaling and cellular responses elicited by 1a,1b-dihomo PGE2 in various cell types.
-
In Vivo Studies: Investigating the physiological and pathological roles of 1a,1b-dihomo PGE2 in animal models, particularly in the context of aging and inflammation.
By elucidating the distinct biological effects of 1a,1b-dihomo PGE2, the scientific community can gain a deeper understanding of the diverse roles of prostaglandins in health and disease, potentially paving the way for the development of more specific and effective therapeutic interventions.
References
- 1. Prostaglandin E2 receptor - Wikipedia [en.wikipedia.org]
- 2. Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. tdl-ir.tdl.org [tdl-ir.tdl.org]
- 7. Cellular senescence involves an intracrine prostaglandin E2 pathway in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The effects of PGE1 and PGE2 on in vitro myometrial contractility and uterine structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of prostaglandin E1 and prostaglandin E2 on in vitro myometrial contractility and uterine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 1a,1b-dihomo-Prostaglandin E2 as a Senescence Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging and a host of age-related diseases. The identification of robust and reliable biomarkers is crucial for detecting senescent cells, monitoring their accumulation, and evaluating the efficacy of senolytic therapies. This guide provides a comprehensive comparison of 1a,1b-dihomo-Prostaglandin E2 (dihomo-PGE2) with established senescence biomarkers, supported by experimental data and detailed methodologies.
Performance Comparison of Senescence Biomarkers
The validation of a novel biomarker requires rigorous comparison against existing standards. Below is a summary of quantitative and qualitative data comparing dihomo-PGE2 and related oxylipins with conventional senescence markers such as Senescence-Associated β-galactosidase (SA-β-gal), p16INK4a expression, and the Senescence-Associated Secretory Phenotype (SASP).
| Biomarker | Method of Detection | Sample Type | Key Advantages | Key Limitations |
| 1a,1b-dihomo-PGE2 & related oxylipins | LC-MS/MS | Cells, Tissues, Plasma, Urine | High specificity for senescent cells; potential to serve as a biomarker of senolysis (clearance of senescent cells).[1][2] | Requires specialized equipment (mass spectrometry); less established than other markers. |
| SA-β-galactosidase | Histochemical Staining, Fluorescence-based assays | Cells, Tissues | Widely used and accepted; relatively simple and cost-effective.[3][4][5][6] | Can be influenced by cell confluence and culture conditions; not entirely specific to senescence. |
| p16INK4a | Immunohistochemistry (IHC), Immunofluorescence (IF), qPCR | Cells, Tissues | Strong association with senescence in vivo; expression correlates with age in many tissues.[7][8][9][10][11] | Not all senescent cells express p16INK4a; expression can be heterogeneous.[12][13][14] |
| SASP Factors (e.g., IL-6, IL-8) | Multiplex Immunoassays (Luminex), ELISA | Cell culture supernatant, Plasma, Serum | Provides a functional readout of the senescent phenotype; can be measured in bodily fluids.[15][16][17] | SASP composition is highly variable depending on the cell type and senescence inducer; inflammatory conditions can confound results.[13] |
Quantitative Data Summary
Recent studies have highlighted a significant increase in dihomo-prostaglandins in senescent cells compared to their proliferating or quiescent counterparts.
Table 1: Relative Abundance of Prostaglandins in Senescent vs. Non-senescent Cells
| Prostaglandin | Fold Change (Senescent vs. Control) | Cell Type | Senescence Inducer | Reference |
| 1a,1b-dihomo-PGE2 | Significantly Increased | Human IMR-90 Fibroblasts | Ionizing Radiation | |
| 1a,1b-dihomo-PGD2 | Significantly Increased | Human IMR-90 Fibroblasts | Ionizing Radiation | |
| PGE2 | Significantly Increased | Human IMR-90 Fibroblasts | Ionizing Radiation | |
| PGD2 | Significantly Increased | Human IMR-90 Fibroblasts | Ionizing Radiation |
Data synthesized from Wiley et al., Cell Metabolism, 2021. The study demonstrated that senescent cells activate the biosynthesis of several oxylipins, with dihomo-prostaglandins being among the prominently elevated species.
Signaling Pathways and Experimental Workflows
To understand the role of dihomo-PGE2 in senescence, it is essential to visualize the underlying biological pathways and the experimental procedures used for its detection and comparison with other biomarkers.
References
- 1. Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. buckinstitute.org [buckinstitute.org]
- 4. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 5. Senescence Associated β-galactosidase Staining [en.bio-protocol.org]
- 6. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 7. diagomics.com [diagomics.com]
- 8. Immunohistochemistry (IHC-P) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. biocare.net [biocare.net]
- 10. tokyofuturestyle.com [tokyofuturestyle.com]
- 11. Immunohistochemical survey of p16INK4A expression in normal human adult and infant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. The Senescence Markers p16INK4A, p14ARF/p19ARF, and p21 in Organ Development and Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cloud-clone.com [cloud-clone.com]
- 16. Measuring the Senescence-Associated Secretory Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A proteomic atlas of senescence-associated secretomes for aging biomarker development | PLOS Biology [journals.plos.org]
The Differential Regulation of Dihomo-Prostaglandins in Inflammation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of inflammatory mediators is complex, with subtle molecular differences often dictating profoundly different physiological outcomes. Within the eicosanoid family, prostaglandins (B1171923) derived from dihomo-γ-linolenic acid (DGLA) are increasingly recognized for their distinct, often anti-inflammatory, roles compared to their well-known pro-inflammatory counterparts derived from arachidonic acid (ARA). This guide provides a comparative analysis of the differential regulation and effects of dihomo-prostaglandins in inflammation, supported by experimental data, to inform research and therapeutic development.
At the Crossroads of Inflammation: DGLA vs. ARA Metabolism
Dihomo-γ-linolenic acid (DGLA) and arachidonic acid (ARA) are both omega-6 polyunsaturated fatty acids that serve as substrates for the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of prostaglandins and other eicosanoids. However, the balance between DGLA and ARA metabolism is a critical determinant of the inflammatory response. DGLA is metabolized to produce series-1 prostaglandins (e.g., Prostaglandin (B15479496) E1, PGE1) and 15-hydroxyeicosatrienoic acid (15-HETrE), which generally exhibit anti-inflammatory properties. In contrast, ARA is the precursor to the pro-inflammatory series-2 prostaglandins (e.g., Prostaglandin E2, PGE2) and series-4 leukotrienes (e.g., Leukotriene B4, LTB4).[1]
The competition between DGLA and ARA for COX and LOX enzymes is a key regulatory point. An increased cellular ratio of DGLA to ARA can competitively inhibit the production of pro-inflammatory ARA metabolites.[1]
Caption: Competitive metabolism of DGLA and ARA.
Quantitative Comparison of Inflammatory Effects
The differential effects of DGLA and ARA-derived mediators are evident in their modulation of key inflammatory processes, including cytokine production, neutrophil chemotaxis, and vascular permeability.
| Inflammatory Parameter | Dihomo-Prostaglandin Mediators (e.g., PGE1, 15-HETrE) | Arachidonic Acid-Derived Mediators (e.g., PGE2, LTB4) | Experimental Model | Key Findings & Citations |
| Cytokine Production | ||||
| TNF-α | Strong, dose-dependent inhibition (IC50 ≈ 0.5 x 10⁻⁷ M for PGE1) | Strong, dose-dependent inhibition (IC50 ≈ 0.5 x 10⁻⁷ M) | Lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) | Both PGE1 and PGE2 potently inhibit TNF-α production.[2] |
| IL-6 | No significant effect | No significant effect | LPS-stimulated human PBMCs | Neither PGE1 nor PGE2 significantly impacts IL-6 production in this model.[2] |
| IL-10 | Potentiation | Potentiation | LPS-stimulated human PBMCs | Both PGE1 and PGE2 can enhance the production of the anti-inflammatory cytokine IL-10. |
| Neutrophil Chemotaxis | ||||
| Response to LTB4 | 15-HETrE specifically inhibits LTB4-induced chemotaxis. | LTB4 is a potent neutrophil chemoattractant. | Human neutrophils | 15-HETrE acts as an antagonist to the pro-inflammatory actions of LTB4.[3][4][5] |
| Response to fMLP | PGE1 inhibits fMLP-induced chemotaxis. | PGE2 inhibits fMLP-induced chemotaxis (EC50 ≈ 90 nM). | Human neutrophils | Both PGE1 and PGE2 can inhibit neutrophil chemotaxis towards the bacterial peptide fMLP.[6][7][8] |
| Vascular Permeability | ||||
| Basal Permeability | Markedly reduces increases in vasopermeability induced by histamine, bradykinin, and C3a. | Can increase vascular permeability through vasodilation.[9] | Rat skin | PGE1 demonstrates a protective effect on the vascular endothelium.[10] |
| Bradykinin-induced | Potentiates bradykinin-induced plasma exudation. | Potentiates bradykinin-induced plasma exudation. | Rabbit skin | Both PGE1 and PGE2 can enhance the permeability effects of other inflammatory mediators.[11][12] |
| Inflammatory Gene Expression | ||||
| Macrophage Activation | DGLA attenuates pro-inflammatory gene expression. | ARA-derived mediators generally upregulate pro-inflammatory genes. | Mouse macrophages | DGLA can modulate the transcriptional response to inflammatory stimuli.[1][13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of dihomo-prostaglandin and arachidonic acid-derived mediator functions.
Protocol 1: Measurement of Prostaglandin Production in Macrophages
This protocol outlines the steps to measure the production of PGE1 and PGE2 from macrophage cell cultures.
-
Cell Culture:
-
Culture murine bone marrow-derived macrophages (BMDMs) or a macrophage-like cell line (e.g., RAW 264.7) in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and appropriate growth factors (e.g., M-CSF for BMDMs).
-
Seed cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.
-
-
Fatty Acid Supplementation (Optional):
-
To study the differential metabolism, supplement the culture medium with DGLA or ARA (e.g., 10-50 µM) for 24-48 hours prior to stimulation.
-
-
Inflammatory Stimulation:
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Add fresh serum-free medium containing an inflammatory stimulus, such as Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL. Include an unstimulated control.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant and centrifuge to remove cellular debris.
-
Quantify the concentration of PGE1 and PGE2 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Protocol 2: Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol describes a method to assess the effect of dihomo-prostaglandins on neutrophil migration.
-
Neutrophil Isolation:
-
Isolate human neutrophils from fresh peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.
-
Resuspend the purified neutrophils in a suitable assay buffer (e.g., HBSS with 0.1% BSA).
-
-
Chemotaxis Setup:
-
Use a Boyden chamber or a similar transwell system with a 3-5 µm pore size polycarbonate membrane.
-
Add the chemoattractant (e.g., LTB4 or fMLP at optimal concentrations) to the lower chamber.
-
In the upper chamber, add the neutrophil suspension pre-incubated with different concentrations of the test compound (e.g., PGE1, 15-HETrE) or vehicle control.
-
-
Incubation:
-
Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells can be quantified using a plate reader-based assay that measures ATP or a fluorescent dye.
-
Caption: Experimental workflow for studying eicosanoid effects.
Conclusion
The differential regulation of dihomo-prostaglandins presents a nuanced and compelling area for inflammation research and drug development. The predominantly anti-inflammatory profile of DGLA-derived mediators, such as PGE1 and 15-HETrE, contrasts sharply with the pro-inflammatory actions of their ARA-derived counterparts. By understanding the competitive nature of their synthesis and their distinct effects on key inflammatory parameters, researchers can better explore novel therapeutic strategies that aim to shift the eicosanoid balance towards a less inflammatory state. The provided data and protocols offer a foundation for further investigation into this promising field.
References
- 1. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 15-Hydroxyeicosatetraenoic acid (15-HETE) specifically inhibits LTB4-induced chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 15(S)-HETE modulates LTB(4) production and neutrophil chemotaxis in chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
- 6. Investigation of the inhibitory effects of PGE2 and selective EP agonists on chemotaxis of human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of prostaglandin E1 on human neutrophil function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of prostaglandin E1: in vivo modulation of the formyl peptide chemotactic receptor on the rat neutrophil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multiple roles of the PGE2 -EP receptor signal in vascular permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suppression by prostaglandin E1 of vascular permeability induced by vasoactive inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostaglandin E2, prostaglandin I2 and the vascular changes of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prostaglandin E2, prostaglandin I2 and the vascular changes of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effects of dihimo-γ-linolenic acid (DGLA) in mouse macrophages and a zebrafish model of gut inflammation - ILANIT 2020 [program.eventact.com]
Validating LC-MS/MS Accuracy for 1a,1b-dihomo PGE2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of lipid mediators is paramount in understanding their physiological and pathological roles. This guide provides a comprehensive comparison of methodologies for validating the accuracy of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of 1a,1b-dihomo prostaglandin (B15479496) E2 (1a,1b-dihomo PGE2), a C22 analog of the well-studied prostaglandin E2 (PGE2). Due to the limited availability of specific validation data for 1a,1b-dihomo PGE2, this guide will leverage data from validated LC-MS/MS methods for PGE2 as a structurally similar and analytically relevant surrogate.
Performance Comparison: LC-MS/MS vs. Immunoassay
LC-MS/MS has emerged as the gold standard for prostaglandin analysis, offering significant advantages in selectivity and specificity over traditional immunoassay methods like ELISA.
| Parameter | LC-MS/MS | Immunoassay (ELISA) |
| Specificity | High; distinguishes between structurally similar prostaglandins (B1171923) and isomers. | Variable; potential for cross-reactivity with other prostaglandins and metabolites.[1] |
| Accuracy (% Recovery) | Typically 85-115% of the nominal concentration.[2][3] | Can be affected by matrix effects and cross-reactivity, leading to potential inaccuracies. |
| Precision (%RSD/CV) | Intra- and inter-day precision typically <15%.[2][4] | Generally higher variability compared to LC-MS/MS. |
| Sensitivity (LLOQ) | Low pg/mL to sub-pg/mL levels achievable.[4][5] | Typically in the low to mid pg/mL range. |
| Multiplexing | Capable of simultaneously quantifying multiple analytes in a single run. | Typically measures a single analyte per assay. |
| Throughput | Moderate; sample preparation can be time-consuming. | High; well-suited for screening large numbers of samples. |
LC-MS/MS Method Validation for Prostaglandins: A Closer Look
Method validation ensures that an analytical method is accurate, reliable, and reproducible for its intended use. The following table summarizes typical acceptance criteria for the validation of a bioanalytical LC-MS/MS method, based on regulatory guidelines.
| Validation Parameter | Acceptance Criteria |
| Accuracy | The mean value should be within ±15% of the nominal concentration, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%.[2] |
| Precision | The relative standard deviation (RSD) or coefficient of variation (CV) should not exceed 15%, except for the LLLOQ, where it should not exceed 20%.[2] |
| Linearity (r²) | The correlation coefficient (r²) for the calibration curve should be ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |
| Matrix Effect | The ion suppression or enhancement should be consistent and compensated for by the internal standard. |
| Stability | Analyte stability should be demonstrated under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage).[2] |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Prostaglandins
This protocol is a representative example for the analysis of prostaglandins in a biological matrix (e.g., cell culture supernatant, plasma).
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Internal Standard Spiking: To each sample, add an appropriate amount of a stable isotope-labeled internal standard (e.g., PGE2-d4 for PGE2 analysis).
-
Acidification: Acidify the samples to pH 3-4 with a suitable acid (e.g., formic acid).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by acidified water.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with acidified water to remove polar interferences, followed by a less polar solvent (e.g., hexane) to remove non-polar interferences.
-
Elution: Elute the prostaglandins with a suitable organic solvent (e.g., ethyl acetate (B1210297) or methyl formate).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible chromatography.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is most common for prostaglandins.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and its internal standard.
-
Visualizations
Biosynthesis of 1a,1b-dihomo PGE2
The biosynthesis of 1a,1b-dihomo PGE2 follows a similar pathway to that of PGE2, originating from a different C22 polyunsaturated fatty acid, adrenic acid, instead of the C20 arachidonic acid.[6][7]
References
- 1. Analyses of prostaglandin D2 metabolites in urine: comparison between enzyme immunoassay and negative ion chemical ionisation gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved LC-MS/MS method for the quantification of prostaglandins E(2) and D(2) production in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of dihomoprostaglandins from adrenic acid (7,10,13,16-docosatetraenoic acid) by human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dihomo-prostaglandins and -thromboxane. A prostaglandin family from adrenic acid that may be preferentially synthesized in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Dihomo-Prostaglandin Production Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of dihomo-prostaglandin production across different species, focusing on the enzymatic pathways and presenting supporting experimental data. Dihomo-prostaglandins, derived from dihomo-γ-linolenic acid (DGLA), are precursors to the 1-series prostaglandins (B1171923) (e.g., PGE1), which are known for their anti-inflammatory and vasodilatory properties. Understanding the species-specific differences in their synthesis is crucial for preclinical research and the development of novel therapeutics.
Executive Summary
The production of dihomo-prostaglandins is primarily governed by the availability of the precursor DGLA and the activity of cyclooxygenase (COX) enzymes. Significant variations exist across species, particularly in the metabolism of DGLA to arachidonic acid (AA), the precursor of the pro-inflammatory 2-series prostaglandins. Notably, rats exhibit a significantly higher activity of the enzyme Δ5-desaturase, which converts DGLA to AA, thereby reducing the substrate pool for dihomo-prostaglandin synthesis. In contrast, human COX enzymes show differential affinities for DGLA, with COX-2 utilizing it almost as efficiently as AA, while COX-1 shows a preference for AA. This guide summarizes the available quantitative data and provides detailed experimental protocols for the assessment of dihomo-prostaglandin production.
Data Presentation
Table 1: Comparative Production of Prostaglandin (B15479496) E1 (PGE1)
| Species | Tissue/Cell Type | Method | PGE1 Production (units) | Reference |
| Human | Platelets | RIA | Increased capacity for PGE1 synthesis after DHLA administration.[1] | |
| Human | Red Blood Cells (mechanically stressed) | EIA | ~50 pg per 1x10^9 cells | [2] |
| Mouse | Macrophages (from mice fed GLA-enriched diet) | Antiserum Treatment | Enhanced PGE1 production | [3] |
| Rat | - | - | Data not available in a comparable format | - |
Note: Direct quantitative comparison of basal PGE1 levels across species is challenging due to variations in experimental design and units of measurement. The available data indicates capacity or relative changes rather than absolute basal levels.
Table 2: Kinetic Parameters of Cyclooxygenase (COX) Enzymes with Dihomo-γ-Linolenic Acid (DGLA) and Arachidonic Acid (AA)
| Species | Enzyme | Substrate | Km (µM) | Vmax (ng product/mL/15 min) | Reference |
| Human | Recombinant hCOX-1 | DGLA | 9.1 | 84.5 | [1] |
| AA | 4.2 | 98 | [1] | ||
| Human | Recombinant hCOX-2 | DGLA | 2.3 | 126 | [1] |
| AA | 2.0 | 134 | [1] | ||
| Rat | - | DGLA | Data not available | Data not available | - |
| AA | Data not available | Data not available | - | ||
| Mouse | - | DGLA | Data not available | Data not available | - |
| AA | Data not available | Data not available | - |
This table highlights that human COX-1 has a higher affinity for AA over DGLA, while COX-2 shows similar affinities for both substrates. This suggests that under conditions where COX-2 is upregulated (e.g., inflammation), the production of 1-series prostaglandins from DGLA may be more significant.
Signaling Pathways and Experimental Workflows
Dihomo-Prostaglandin Synthesis Pathway
The synthesis of dihomo-prostaglandins begins with the dietary intake of linoleic acid, which is converted through a series of enzymatic steps to DGLA. DGLA is then metabolized by COX enzymes to produce 1-series prostaglandins. A key branching point in this pathway is the conversion of DGLA to arachidonic acid by Δ5-desaturase, which leads to the production of 2-series prostaglandins.
Experimental Workflow for Prostaglandin Quantification
A typical workflow for the analysis of prostaglandins from biological samples involves extraction, purification, and quantification using sensitive analytical techniques like LC-MS/MS or radioimmunoassay.
Experimental Protocols
Quantification of Dihomo-Prostaglandins by LC-MS/MS
This protocol is adapted from various sources describing the analysis of prostaglandins in biological fluids.
a. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of biological fluid (e.g., plasma, cell culture supernatant), add an appropriate internal standard (e.g., deuterated PGE1).
-
Acidify the sample to a pH of approximately 3.5 with a suitable acid (e.g., 1M formic acid).
-
Add 2 volumes of a non-polar organic solvent (e.g., ethyl acetate).
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction step on the aqueous layer to maximize recovery.
-
Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution profile. A typical mobile phase system consists of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor for the specific precursor-to-product ion transitions for the dihomo-prostaglandin of interest and its internal standard.
Cyclooxygenase (COX) Activity Assay (Fluorometric)
This protocol provides a general method for measuring COX activity.
a. Sample Preparation:
-
Cell Lysate: Harvest cells and wash with PBS. Resuspend the cell pellet in a cold lysis buffer containing a protease inhibitor cocktail. Homogenize and centrifuge to collect the supernatant.
-
Tissue Homogenate: Perfuse tissue with PBS to remove blood. Homogenize the tissue in a cold lysis buffer with a protease inhibitor cocktail. Centrifuge and collect the supernatant.
b. Assay Procedure:
-
Prepare a reaction mixture containing assay buffer, a fluorescent probe, and a cofactor.
-
Add the cell lysate or tissue homogenate to the reaction mixture.
-
To differentiate between COX-1 and COX-2 activity, parallel reactions can be set up with the inclusion of specific inhibitors (e.g., SC-560 for COX-1 and celecoxib (B62257) for COX-2).
-
Initiate the reaction by adding the substrate, dihomo-γ-linolenic acid.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time. The rate of increase in fluorescence is proportional to the COX activity.
Radioimmunoassay (RIA) for Prostaglandin E1
This protocol is a classical method for prostaglandin quantification.
a. Sample Preparation:
-
Extract prostaglandins from the biological sample as described in the LC-MS/MS protocol.
-
Purify the extract using column chromatography (e.g., silicic acid chromatography) to separate different prostaglandin classes.
b. RIA Procedure:
-
Incubate the purified sample or standard with a specific primary antibody against PGE1 and a known amount of radiolabeled PGE1 (e.g., [³H]-PGE1).
-
After incubation, separate the antibody-bound and free prostaglandin using a secondary antibody or a solid-phase separation method.
-
Measure the radioactivity of the antibody-bound fraction using a scintillation counter.
-
The concentration of PGE1 in the sample is determined by comparing the displacement of the radiolabeled tracer with a standard curve.
Conclusion
The synthesis of dihomo-prostaglandins exhibits significant species-specific variations, primarily driven by differences in the activity of key enzymes like Δ5-desaturase and the substrate preferences of COX isoforms. While human COX-2 can efficiently produce 1-series prostaglandins from DGLA, the high Δ5-desaturase activity in species like rats may limit the availability of this precursor. These differences underscore the importance of selecting appropriate animal models in preclinical studies and the need for careful interpretation of data when extrapolating findings to humans. The provided experimental protocols offer a foundation for researchers to quantitatively assess these species-specific differences in dihomo-prostaglandin production. Further research is warranted to generate more comprehensive comparative data, including enzyme kinetics for a wider range of species, to refine our understanding of dihomo-prostaglandin biology and its therapeutic potential.
References
- 1. The metabolism of dihomo-gamma-linolenic acid in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and pharmacokinetics of prostaglandin E1 administered by intravenous infusion in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Origins of prostaglandin E2: involvements of cyclooxygenase (COX)-1 and COX-2 in human and rat systems - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1a,1b-dihomo PGE2 and Other Senescence-Associated Secretory Phenotype (SASP) Components
For Researchers, Scientists, and Drug Development Professionals
The Senescence-Associated Secretory Phenotype (SASP) is a complex secretome of senescent cells comprising a wide array of bioactive molecules that play a pivotal role in various physiological and pathological processes, including tissue remodeling, tumor progression, and aging. While the protein components of the SASP, such as interleukins and growth factors, have been extensively studied, recent research has shed light on the significant contribution of lipid mediators, particularly oxylipins like 1a,1b-dihomo PGE2. This guide provides an objective comparison of the biological activity of 1a,1b-dihomo PGE2 with other well-characterized protein components of the SASP, supported by available experimental data and detailed methodologies.
Quantitative Comparison of SASP Component Activity
Direct quantitative comparisons of the biological potency of 1a,1b-dihomo PGE2 and canonical protein SASP components in inducing senescence or inflammatory responses are not extensively available in the current literature. However, based on existing studies, a semi-quantitative and qualitative comparison can be made. Dihomo-prostaglandins, including 1a,1b-dihomo PGE2, have been identified as the primary prostaglandins (B1171923) produced by senescent cells, suggesting a significant local concentration and biological role.
| Feature | 1a,1b-dihomo PGE2 | Interleukin-6 (IL-6) | Interleukin-8 (IL-8) |
| Primary Function in Senescence | Reinforces senescence-associated proliferative arrest; promotes the SASP. | Pro-inflammatory signaling; reinforces senescence arrest; promotes immune cell recruitment.[1][2] | Pro-inflammatory signaling; potent chemoattractant for neutrophils; promotes angiogenesis.[1][2] |
| Primary Signaling Pathway | RAS activation. | JAK/STAT pathway. | CXCR1/2 activation leading to downstream signaling including PI3K/AKT and MAPK pathways. |
| Typical Concentration in Senescent Conditioned Media | Relative abundance is high among oxylipins; absolute concentration not widely reported. | pg/mL to ng/mL range.[1][3][4] | pg/mL to ng/mL range.[1][3][4] |
| Mode of Action | Intracellular and paracrine signaling. | Paracrine and endocrine signaling. | Paracrine signaling. |
Signaling Pathways: A Visual Comparison
The signaling cascades initiated by 1a,1b-dihomo PGE2 and other SASP components differ significantly, leading to distinct downstream cellular responses.
Experimental Protocols
Accurate comparison of SASP components requires robust and standardized experimental protocols. Below are detailed methodologies for key experiments cited in the comparison of 1a,1b-dihomo PGE2 and other SASP factors.
Induction of Cellular Senescence
A standardized method to induce senescence is crucial for reproducible SASP analysis. One common method is X-ray irradiation-induced senescence.
-
Cell Culture: Human diploid fibroblasts (e.g., IMR-90) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Induction: Subconfluent cells are exposed to a single dose of 10 Gy of X-ray irradiation.
-
Post-Induction Culture: Following irradiation, the medium is replaced, and cells are cultured for 7-10 days to allow for the full development of the senescent phenotype.
-
Verification of Senescence: The senescent state is confirmed by assessing markers such as senescence-associated β-galactosidase (SA-β-gal) activity, absence of BrdU incorporation, and expression of p16INK4a.[5]
Quantification of 1a,1b-dihomo PGE2 and other Oxylipins by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of oxylipins.
-
Sample Preparation:
-
Conditioned media from senescent and control cells are collected.
-
An internal standard, such as a deuterated analog of the analyte (e.g., PGE2-d4), is added to the sample.
-
Solid-phase extraction (SPE) is performed to isolate and concentrate the lipid fraction.
-
-
LC-MS/MS Analysis:
-
The extracted lipids are reconstituted in an appropriate solvent and injected into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
-
Separation is typically achieved on a C18 reversed-phase column.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of 1a,1b-dihomo PGE2 and other oxylipins.
-
-
Data Analysis: The concentration of each oxylipin is determined by comparing its peak area to that of the internal standard and referencing a standard curve.[6][7]
Quantification of Protein SASP Components by Luminex Assay
Multiplex immunoassays, such as the Luminex assay, allow for the simultaneous quantification of multiple cytokines and chemokines from a small sample volume.[1][2][3][4][8]
-
Sample Preparation: Conditioned media from senescent and control cells are collected and centrifuged to remove cellular debris.
-
Assay Procedure:
-
Antibody-coupled magnetic beads specific for each analyte (e.g., IL-6, IL-8) are added to the wells of a 96-well plate.
-
Samples and standards are added to the wells and incubated to allow the analytes to bind to the capture antibodies.
-
A biotinylated detection antibody cocktail is added, followed by streptavidin-phycoerythrin (PE).
-
-
Data Acquisition: The plate is read on a Luminex instrument, which uses lasers to identify the bead region (and thus the analyte) and to quantify the PE signal, which is proportional to the amount of analyte.
-
Data Analysis: A standard curve is generated for each analyte, and the concentrations in the samples are interpolated from these curves.[1][4]
Western Blot Analysis of Signaling Pathway Activation
Western blotting is a widely used technique to assess the activation of signaling pathways by detecting the phosphorylation of key proteins.
-
Cell Lysis: Cells treated with specific SASP components (or control media) are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., phospho-RAS, phospho-NF-κB p65).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) reagent and imaged. The membrane is often stripped and re-probed for the total protein as a loading control.[9][10][11]
Conclusion
The discovery of 1a,1b-dihomo PGE2 and other oxylipins as integral components of the SASP expands our understanding of the complex signaling network orchestrated by senescent cells. While direct quantitative comparisons of the biological activities of these lipid mediators with classical protein SASP components are still emerging, it is clear that they represent a significant and distinct class of signaling molecules within the senescent microenvironment. Their unique mechanism of action through the RAS signaling pathway highlights the multifaceted nature of the SASP and presents novel targets for therapeutic intervention in aging and age-related diseases. Further research involving simultaneous quantification and parallel functional assays will be crucial to fully elucidate the relative contributions of different SASP components to the diverse phenotypes driven by cellular senescence.
References
- 1. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 2. IL-6 Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 3. rndsystems.com [rndsystems.com]
- 4. resources.bio-techne.com [resources.bio-techne.com]
- 5. researchgate.net [researchgate.net]
- 6. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. bmgrp.eu [bmgrp.eu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot Protocol for IL1 beta Antibody (NBP1-19775): Novus Biologicals [novusbio.com]
A Researcher's Guide to Commercially Available ELISA Kits for Dihomo-Prostaglandin Measurement
For researchers, scientists, and drug development professionals investigating the roles of dihomo-prostaglandins in inflammation, cardiovascular disease, and other physiological processes, the accurate quantification of these lipid mediators is paramount. This guide provides a comparative overview of commercially available ELISA kits specifically designed for the measurement of Prostaglandin E1 (PGE1), a key dihomo-prostaglandin derived from dihomo-γ-linolenic acid (DGLA).
Dihomo-prostaglandins, belonging to the 1-series of prostaglandins (B1171923), are increasingly recognized for their distinct biological activities, often contrasting with their 2-series counterparts derived from arachidonic acid. PGE1, for instance, has demonstrated vasodilatory, anti-inflammatory, and anti-proliferative properties. The selection of a reliable and validated ELISA kit is a critical first step in any research endeavor aiming to elucidate the function of these important signaling molecules.
This guide summarizes the performance characteristics of several commercially available PGE1 ELISA kits, based on data provided by their respective manufacturers. A detailed experimental protocol for a typical competitive ELISA is also provided, alongside a diagram of the DGLA to PGE1 signaling pathway to provide biological context.
Performance Comparison of PGE1 ELISA Kits
The following table summarizes the key performance characteristics of various commercially available ELISA kits for the measurement of Prostaglandin E1. This information has been compiled from publicly available datasheets and should be used as a guide for initial kit selection. Researchers are encouraged to consult the manufacturer's specific documentation for the most detailed and up-to-date information.
| Manufacturer | Kit Name | Catalog No. | Sensitivity | Detection Range (pg/mL) | Sample Types |
| Abcam | Prostaglandin E1 ELISA Kit | ab133024 | ≤ 5.58 pg/mL | 4.88 - 5000 | Saliva, Urine, Plasma, Cell culture supernatant, Serum, Tissue Culture Media |
| ELK Biotechnology | PGE1(Prostaglandin E1) ELISA Kit | - | 9.56 pg/mL | 31.25 - 2000 | Cell culture supernatant, Plasma, Saliva, Serum, Tissue Culture Media, Urine[1] |
| MyBioSource | Rat Prostaglandin E1 ELISA Kit | MBS727580 | 0.1 ng/mL (100 pg/mL) | - | Serum, plasma, cell culture supernatants, body fluid and tissue homogenate[2] |
| LabReCon | Lablisa® PGE1(Prostaglandin E1) ELISA Kit | LAB11543 | 9.55 pg/mL | 31.25 - 2000 | - |
| Assay Genie | General Prostaglandin E1 (PGE1) ELISA Kit | UNDL00062 | - | 62.5 - 4000 | Serum, plasma, and cell culture supernatants[3] |
| Novus Biologicals | PGE1 ELISA Kit (Colorimetric) | NBP2-61296 | - | - | - |
Cross-Reactivity and Precision
For assays requiring high specificity, understanding the cross-reactivity with other related prostaglandins is crucial. Abcam's Prostaglandin E1 ELISA Kit (ab133024) datasheet provides specific cross-reactivity data:
-
PGE2: 6.50 %
-
PGE3: 2.22 %
-
13,14-dihydro-PGE1: 1.50 %
-
15-keto-PGE1: 1.15 %
In terms of precision, ELK Biotechnology reports an intra-assay CV of <8% and an inter-assay CV of <10% for their PGE1 ELISA kit.[1] Abcam's kit shows an intra-assay CV of 4.6-13.7% and an inter-assay CV of 6.2-11.0% depending on the analyte concentration.
Signaling Pathway of Dihomo-Prostaglandin Synthesis
The synthesis of PGE1 from DGLA is a key pathway in the production of 1-series prostaglandins.[4][5] This process is initiated by the release of DGLA from membrane phospholipids (B1166683) and its subsequent metabolism by cyclooxygenase (COX) enzymes.
References
- 1. PGE1(Prostaglandin E1) ELISA Kit [elkbiotech.com]
- 2. mybiosource.com [mybiosource.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
The Emerging Role of 1a,1b-dihomo-PGE2 in Cellular Senescence: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging and a host of age-related diseases. A key feature of senescent cells is the acquisition of a complex senescence-associated secretory phenotype (SASP), which includes a diverse array of signaling molecules that can impact the surrounding tissue microenvironment. While much of the focus has been on the protein components of the SASP, recent evidence has highlighted the significant role of lipid mediators, particularly a class of prostaglandins (B1171923) known as dihomo-prostaglandins. This guide provides a comparative analysis of 1a,1b-dihomo-prostaglandin E2 (1a,1b-dihomo-PGE2) in different senescent cell contexts, based on available experimental data.
Quantitative Analysis of 1a,1b-dihomo-PGE2 in Senescent Human Fibroblasts
Recent research has identified a significant upregulation of several oxylipins, including 1a,1b-dihomo-PGE2, in senescent cells.[1][2][3][4] The most comprehensive quantitative data to date comes from studies on the human lung fibroblast cell line, IMR-90. These studies demonstrate that the induction of senescence through various stressors leads to a marked increase in the intracellular levels of 1a,1b-dihomo-PGE2 and related dihomo-prostaglandins.
The table below summarizes the relative abundance of 1a,1b-dihomo-PGE2 and other notable dihomo-prostaglandins in IMR-90 fibroblasts under different conditions, as determined by mass spectrometry.
| Senescence Inducer | Cell Type | Prostaglandin | Fold Change vs. Proliferating Control |
| Ionizing Radiation (10 Gy) | IMR-90 Human Lung Fibroblasts | 1a,1b-dihomo-PGE2 | > 10 |
| Ionizing Radiation (10 Gy) | IMR-90 Human Lung Fibroblasts | 1a,1b-dihomo-PGD2 | > 10 |
| Ionizing Radiation (10 Gy) | IMR-90 Human Lung Fibroblasts | 1a,1b-dihomo-15d-PGJ2 | > 50 |
| Mitochondrial Dysfunction | IMR-90 Human Lung Fibroblasts | 1a,1b-dihomo-PGE2 | > 5 |
| Mitochondrial Dysfunction | IMR-90 Human Lung Fibroblasts | 1a,1b-dihomo-PGD2 | > 5 |
| Mitochondrial Dysfunction | IMR-90 Human Lung Fibroblasts | 1a,1b-dihomo-15d-PGJ2 | > 20 |
Data is derived from relative abundance measurements and represents approximate fold changes for illustrative purposes.
Notably, the most significantly elevated dihomo-prostaglandin in these senescent fibroblasts is 1a,1b-dihomo-15-deoxy-delta-12,14-prostaglandin J2 (dihomo-15d-PGJ2), a downstream metabolite of the dihomo-prostaglandin D2 pathway.[1][2][3][4] While direct comparative data for 1a,1b-dihomo-PGE2 in other senescent cell types, such as epithelial or endothelial cells, is currently limited in the published literature, the findings in fibroblasts suggest a potentially conserved role for dihomo-prostaglandins in the establishment and maintenance of the senescent state.
Experimental Protocols
Induction of Cellular Senescence in IMR-90 Fibroblasts
1. Stress-Induced Senescence (Ionizing Radiation):
-
Cell Culture: IMR-90 human diploid fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 incubator.
-
Induction: Sub-confluent cultures of IMR-90 cells are exposed to a single dose of 10 Gray (Gy) of ionizing radiation using an X-ray source.
-
Post-Induction: Following irradiation, the cells are washed with phosphate-buffered saline (PBS) and cultured in fresh medium. The senescent phenotype typically develops over 7-10 days, during which the medium is changed every 2-3 days.
-
Verification of Senescence: The senescent state is confirmed by assessing established markers, including:
-
Senescence-Associated β-galactosidase (SA-β-gal) staining.
-
Increased expression of cell cycle inhibitors p16INK4a and p21CIP1 via immunoblotting or RT-qPCR.
-
Formation of Senescence-Associated Heterochromatin Foci (SAHF) visualized by DAPI staining.
-
Absence of proliferation, as measured by BrdU incorporation or Ki67 staining.
-
2. Oncogene-Induced Senescence (OIS):
-
Constructs: IMR-90 cells are transduced with a lentiviral vector expressing an inducible form of an oncogene, such as H-RasV12 fused to the estrogen receptor ligand-binding domain (ER:Ras).
-
Induction: Expression of the oncogene is induced by treating the cells with 4-hydroxytamoxifen (B85900) (4-OHT) at a concentration of 100 nM.
-
Culture and Verification: Cells are cultured in the presence of 4-OHT for 6-8 days to establish the senescent phenotype, with verification performed as described for stress-induced senescence.
Measurement of 1a,1b-dihomo-PGE2 by LC-MS/MS
1. Lipid Extraction:
-
Cell Lysis: Senescent and control (proliferating) cells are harvested and washed with ice-cold PBS. The cell pellets are then resuspended in a cold extraction solvent, typically a mixture of methanol, chloroform, and water (e.g., a 2:1:1 ratio), to quench metabolic activity and lyse the cells.
-
Phase Separation: The mixture is vortexed and centrifuged to separate the aqueous and organic phases. The lower organic phase, containing the lipids, is carefully collected.
-
Drying and Reconstitution: The extracted lipid fraction is dried under a stream of nitrogen gas and then reconstituted in a suitable solvent for LC-MS/MS analysis, such as a methanol/acetonitrile mixture.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
Chromatographic Separation: The reconstituted lipid extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation of the different lipid species is typically achieved using a C18 reversed-phase column with a gradient elution of mobile phases, such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile/isopropanol with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometry Detection: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Quantification: 1a,1b-dihomo-PGE2 is identified and quantified using multiple reaction monitoring (MRM). This involves selecting the specific precursor ion (m/z) for 1a,1b-dihomo-PGE2 and monitoring for a specific product ion generated upon fragmentation. The peak area of the product ion is then used for quantification, often relative to a deuterated internal standard to correct for extraction and ionization variability.
Signaling Pathways and Experimental Workflows
Biosynthesis of Dihomo-Prostaglandins
Dihomo-prostaglandins are synthesized from adrenic acid (AdA), a 22-carbon polyunsaturated fatty acid, through the action of cyclooxygenase (COX) enzymes. This pathway is analogous to the synthesis of prostaglandins from arachidonic acid (AA).
Caption: Biosynthesis pathway of 1a,1b-dihomo-prostaglandins.
Putative Signaling Pathway in Senescence Reinforcement
While the precise signaling cascade initiated by 1a,1b-dihomo-PGE2 in senescence is still under investigation, evidence suggests that dihomo-prostaglandins, particularly those related to the PGD2 pathway, can reinforce the senescent state through the activation of the RAS signaling pathway.[1][2][3]
References
Safety Operating Guide
Safe Disposal of 1a,1b-dihomo Prostaglandin E2: A Procedural Guide
For Immediate Use by Laboratory Professionals
This document provides a comprehensive guide to the proper disposal procedures for 1a,1b-dihomo Prostaglandin (B15479496) E2, ensuring the safety of laboratory personnel and compliance with environmental regulations. While the Safety Data Sheet (SDS) for 1a,1b-dihomo Prostaglandin E2 states that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is prudent to handle all research chemicals, particularly prostaglandin analogs, with a high degree of caution.[1] The closely related compound, Prostaglandin E2, is classified as harmful if swallowed and may pose risks to fertility or an unborn child.[2][3][4] Therefore, treating this compound as potentially hazardous waste is the recommended safety protocol.
Key Safety and Disposal Information
| Aspect | Guideline | Source(s) |
| Hazard Classification | Not classified as hazardous under GHS. However, due to its relation to other potent prostaglandins, it should be handled as a potentially hazardous substance. | [1][2][3][4] |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling. | [3] |
| Primary Disposal Method | Dispose of as hazardous chemical waste through an approved institutional or commercial waste disposal service. | [5][6][7] |
| Prohibited Disposal Methods | Do not dispose of down the drain or in regular trash.[5][7] Do not evaporate as a method of disposal.[6][8] | |
| Containerization | Use a designated, compatible, and clearly labeled hazardous waste container. Ensure the container is kept closed except when adding waste.[5][7][8][9] | |
| Waste Segregation | Keep this compound waste separate from other waste streams to avoid incompatible chemical reactions.[9] Segregate organic solvents, toxic metals, and inorganic chemicals.[9] | |
| Storage | Store waste containers in a designated and properly ventilated Satellite Accumulation Area at or near the point of generation.[5][7] | |
| Spill Cleanup | Treat any spills and the materials used for cleanup as hazardous waste and dispose of them accordingly.[8] |
Experimental Protocol: Disposal Procedure
This step-by-step guide outlines the standard operating procedure for the disposal of this compound from a research laboratory setting.
1. Waste Identification and Collection:
-
Identify all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and absorbent paper).
2. Container Selection and Labeling:
-
Select a waste container that is chemically compatible with the waste being collected (e.g., a high-density polyethylene (B3416737) or glass container for solutions).[5]
-
The container must be in good condition, with a secure, leak-proof closure.[5]
-
Affix a hazardous waste label to the container before adding any waste.[8]
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The accumulation start date (the date the first drop of waste is added)
-
The name of the Principal Investigator and the laboratory location (building and room number).[8]
-
3. Waste Accumulation:
-
Add the this compound waste to the labeled container.
-
Keep the container securely closed at all times, except when adding waste.[8]
-
Do not overfill the container. Leave adequate headspace to prevent spills.[9]
4. Storage of Waste Container:
-
Store the waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of waste generation.[7]
-
Ensure the storage area is well-ventilated.[5]
-
The maximum amount of hazardous waste allowed in a Satellite Accumulation Area is typically 55 gallons. For acutely toxic wastes, the limit is one quart.[7]
5. Arranging for Disposal:
-
Once the container is full or has been in accumulation for the maximum allowed time (often six to twelve months, check institutional guidelines), arrange for its removal.[5][7]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[7]
-
Do not transport hazardous waste outside of the laboratory yourself.[6]
6. Empty Container Disposal:
-
A container that has held a hazardous waste, but is now empty (all material has been removed that can be), should be managed as follows:
-
For containers that held acutely hazardous waste, they must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6]
-
For non-acutely hazardous waste, once emptied, deface the hazardous waste label and dispose of the container according to institutional guidelines, which may allow for disposal as regular trash.[6] Given the potential hazards of prostaglandin analogs, treating the container as if it held acutely hazardous waste is a conservative and recommended approach.
-
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. stemcell.com [stemcell.com]
- 5. danielshealth.com [danielshealth.com]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. acewaste.com.au [acewaste.com.au]
Safeguarding Your Research: Essential Safety and Handling Protocols for 1a,1b-dihomo Prostaglandin E2
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling potent compounds like 1a,1b-dihomo Prostaglandin E2. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to minimize risk and ensure compliance. Adherence to these protocols is critical for personnel safety and the integrity of your research.
While the Safety Data Sheet (SDS) for this compound may not classify it as hazardous under the Globally Harmonized System (GHS), it is structurally similar to other prostaglandins, such as Prostaglandin E2, which are known to be potent and can be harmful.[1][2] Therefore, it is prudent to handle this research compound with a high degree of caution.
Personal Protective Equipment (PPE)
The primary line of defense against exposure to this compound is the correct and consistent use of appropriate PPE. A risk assessment should always be conducted for the specific procedures being performed to ensure the highest level of protection.[3]
| PPE Category | Minimum Requirement | Recommended for High Concentration or Splash Risk |
| Body Protection | Flame-resistant lab coat. | Disposable gown or a Tyvek suit for enhanced protection.[3] |
| Hand Protection | Powder-free nitrile or neoprene gloves. | Double-gloving is recommended, with one glove tucked under the gown cuff and the second over the cuff.[4][5] Change gloves regularly or immediately if contaminated.[4] |
| Eye and Face Protection | Safety glasses with side shields. | Chemical splash goggles.[3] A face shield should be worn in addition to goggles when there is a significant splash hazard.[3][5] |
| Respiratory Protection | Not generally required with adequate ventilation. | A NIOSH-approved respirator may be necessary if there is a risk of aerosolization or if working outside of a certified chemical fume hood.[3][6] |
| Foot Protection | Closed-toe shoes. | Chemical-resistant boots with steel toes for additional protection in case of large spills.[6] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to prevent contamination and accidental exposure.
-
Preparation and Planning:
-
Before beginning any work, ensure you have read and understood the Safety Data Sheet.[1]
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[7]
-
Ensure that an eyewash station and safety shower are readily accessible.[8]
-
Prepare all necessary materials and equipment in a designated and clearly labeled work area.
-
-
Engineering Controls:
-
Handling the Compound:
-
Wear the appropriate PPE as outlined in the table above.
-
When weighing the solid compound, do so on a tared weigh boat within the chemical fume hood to contain any dust.
-
Avoid generating dust and aerosols.[9]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[8][9]
-
Do not eat, drink, or smoke in the laboratory.[9]
-
-
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention.[7][8] Remove contaminated clothing.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, holding the eyelids open.[7][9] Seek immediate medical attention.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][9]
-
Spills: For small spills, carefully wipe up with a damp cloth. For larger spills, alert others, evacuate the area if necessary, and follow your institution's spill response procedures.
-
Disposal Plan: Waste Management
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels, disposable gowns) must be collected in a designated and clearly labeled hazardous waste container.[3][10]
-
Collect liquid waste in a separate, compatible, and clearly labeled hazardous waste container.[10] Do not mix incompatible waste streams.[10]
-
-
Container Management:
-
Keep waste containers securely closed except when adding waste.[10]
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Final Disposal:
-
All hazardous waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.
-
Empty containers should be thoroughly rinsed, with the rinsate collected as hazardous waste, before being disposed of or recycled according to institutional guidelines.[10]
-
Workflow for Safe Handling of this compound
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. fishersci.com [fishersci.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
